molecular formula C10H15NO3 B599825 tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 128372-89-4

tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B599825
CAS No.: 128372-89-4
M. Wt: 197.234
InChI Key: VOVJZEJLJABSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 6-oxo-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h4,6H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVJZEJLJABSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735412
Record name tert-Butyl 6-oxo-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128372-89-4
Record name tert-Butyl 6-oxo-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidation of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established knowledge of closely related analogues to predict its spectroscopic characteristics and outline robust methodologies for its synthesis and structural verification. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Predicted Physicochemical Properties and Spectroscopic Data

The structural elucidation of a novel compound relies on a combination of spectroscopic techniques. Based on the analysis of similar structures, including tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and 5,6-dihydropyridin-2(1H)-one, the following quantitative data for this compound are predicted.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.0-6.2t1HH-3
~4.9-5.1t1HH-4
~3.8-4.0t2HH-6
~2.4-2.6m2HH-5
1.50s9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165-170C-2 (Amide Carbonyl)
~150-155C=O (Boc Carbonyl)
~125-130C-3
~105-110C-4
~80-85C(CH₃)₃
~45-50C-6
~28C(CH₃)₃
~20-25C-5

Table 3: Predicted IR and Mass Spectrometry Data

TechniquePredicted ValueAssignment
IR (Infrared)
~1720-1740 cm⁻¹C=O stretch (Boc carbamate)
~1670-1690 cm⁻¹C=O stretch (α,β-unsaturated lactam)
~1600-1650 cm⁻¹C=C stretch
MS (Mass Spectrometry)
ESI-MS [M+H]⁺m/z 198.1125Calculated for C₁₀H₁₆NO₃⁺
ESI-MS [M+Na]⁺m/z 220.0944Calculated for C₁₀H₁₅NO₃Na⁺

Experimental Protocols

The synthesis and characterization of this compound can be approached through established organic chemistry methodologies.

Proposed Synthesis

A plausible synthetic route involves the N-protection of the commercially available 5,6-dihydropyridin-2(1H)-one.

Materials:

  • 5,6-dihydropyridin-2(1H)-one

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 5,6-dihydropyridin-2(1H)-one (1.0 eq) in dichloromethane at 0 °C, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum should be recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be performed using an electrospray ionization (ESI) source to confirm the elemental composition of the synthesized compound.

Visualizations

To further clarify the structure and the processes involved in its elucidation, the following diagrams are provided.

G cluster_structure Chemical Structure c caption Structure of the target molecule.

Chemical Structure of the target molecule.

G cluster_workflow Synthesis and Purification Workflow start Start: 5,6-Dihydropyridin-2(1H)-one reaction N-Boc Protection (Boc₂O, DMAP, DCM) start->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Product: tert-butyl 2-oxo-5,6- dihydropyridine-1(2H)-carboxylate purification->product

Proposed workflow for synthesis and purification.

G cluster_elucidation Logical Workflow for Structure Elucidation cluster_spectroscopy Spectroscopic Analysis synthesis Synthesized Compound nmr NMR (¹H, ¹³C) - Proton environment - Carbon backbone synthesis->nmr ir IR - Functional groups (C=O, C=C) synthesis->ir ms MS (HRMS) - Molecular weight - Elemental composition synthesis->ms interpretation Data Interpretation and Comparison with Analogues nmr->interpretation ir->interpretation ms->interpretation structure_confirmation Structure Confirmed interpretation->structure_confirmation

Logical workflow for spectroscopic analysis.

This guide provides a predictive framework for the synthesis and structural elucidation of this compound. The experimental protocols and expected data are based on established chemical principles and data from closely related compounds. Researchers should adapt and optimize these methods as necessary based on their experimental observations.

In-Depth Technical Guide: Molecular Weight of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document outlines the compound's molecular formula and a comprehensive breakdown of its molecular weight calculation based on the atomic weights of its constituent elements.

Molecular Composition and Weight

The molecular formula for this compound is C₁₀H₁₅NO₃.[1][2] The molecular weight of this compound is 197.23 g/mol .[1][2] A detailed calculation based on the atomic weights of each element is presented below.

Table 1: Atomic Weight of Constituent Elements
ElementSymbolAtomic Weight (amu)
CarbonC~12.011[3][4]
HydrogenH~1.008[5][6][7]
NitrogenN~14.007[8][9][10]
OxygenO~15.999[11][12][13]
Table 2: Molecular Weight Calculation
ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC1012.011120.11
HydrogenH151.00815.12
NitrogenN114.00714.007
OxygenO315.99947.997
Total 197.234

The calculated molecular weight of 197.234 g/mol is consistent with the reported value of 197.23 g/mol .

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is common for polar molecules of this size.

  • Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).

  • Detection: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the exact mass of the molecular ion. This experimental mass is then compared to the theoretical mass calculated from the molecular formula to confirm the compound's identity and purity.

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight from the molecular formula and atomic weights.

MolecularWeightCalculation cluster_elements Constituent Elements cluster_atomic_weights Atomic Weights (amu) cluster_counts Atom Count in C₁₀H₁₅NO₃ cluster_total_weights Total Weight per Element C Carbon (C) AW_C 12.011 H Hydrogen (H) AW_H 1.008 N Nitrogen (N) AW_N 14.007 O Oxygen (O) AW_O 15.999 Total_C 120.11 AW_C->Total_C Total_H 15.12 AW_H->Total_H Total_N 14.007 AW_N->Total_N Total_O 47.997 AW_O->Total_O Count_C 10 Count_C->Total_C Count_H 15 Count_H->Total_H Count_N 1 Count_N->Total_N Count_O 3 Count_O->Total_O MolecularWeight Molecular Weight (197.234 g/mol) Total_C->MolecularWeight Total_H->MolecularWeight Total_N->MolecularWeight Total_O->MolecularWeight

Caption: Molecular weight calculation workflow.

References

A Technical Guide to tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydropyridinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. As a key intermediate, tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, and its isomers, serve as versatile building blocks in the synthesis of complex molecular architectures with significant pharmacological potential. This technical guide provides a comprehensive overview of the nomenclature, chemical properties, synthesis, and potential therapeutic applications of this compound class, with a focus on its relevance to drug discovery and development.

Nomenclature and Chemical Properties

The systematic naming of dihydropyridinone derivatives can vary based on the position of the carbonyl group and the double bond within the heterocyclic ring. The compound of interest, this compound, is also systematically named tert-butyl 6-oxo-3,6-dihydropyridine-1(2H)-carboxylate or 6-Oxo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester . It is crucial to distinguish it from its isomers, such as tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and tert-butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate, as the structural differences significantly impact their chemical reactivity and biological activity.

PropertyValueReference
IUPAC Name tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate[1]
CAS Number 325486-45-1[1]
Molecular Formula C₁₀H₁₅NO₃[1]
Molecular Weight 197.23 g/mol [1]
Appearance Not specified
Purity >96.00%[1]
¹H NMR (CDCl₃, ppm) δ 5.59 (s, 1H), 4.19 (t, J=7.0 Hz, 2H), 2.60 (t, J=7.0 Hz, 2H), 1.51 (s, 9H)[1]
¹³C NMR (CDCl₃, ppm) δ 194.9 (C=O, keto), 157.7 (C=O, ester), 151.2, 108.3, 82.1, 42.6, 36.9, 28.2[1]

Synthesis and Experimental Protocols

The synthesis of 5,6-dihydropyridin-2(1H)-ones can be achieved through various synthetic routes. A robust and diastereospecific method involves the intramolecular Wittig reaction of triphenylphosphonium salts derived from N-(3-oxoalkyl)-chloroacetamides.[2] This approach offers high yields and is applicable to a range of substituted derivatives. Alternative methods include palladium-catalyzed reactions of silyl enol ethers.[1]

Representative Experimental Protocol: Intramolecular Wittig Cyclization

A generalized protocol for the synthesis of a 5,6-dihydropyridin-2(1H)-one derivative is detailed below. This can be adapted for the synthesis of this compound by starting with the appropriate N-Boc protected amino ketone precursor.

Step 1: Synthesis of the Triphenylphosphonium Salt

  • To a solution of the corresponding N-(3-oxoalkyl)-chloroacetamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added triphenylphosphine (1.05 eq) and potassium iodide (1.0 eq).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the triphenylphosphonium salt.

Step 2: Intramolecular Wittig Reaction

  • The triphenylphosphonium salt (1.0 eq) is suspended in a suitable solvent such as methanol.

  • An equimolar amount of a base, for example, sodium methoxide, is added at room temperature.

  • The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 5,6-dihydropyridin-2(1H)-one.

Synthesis_Workflow Start N-(3-oxoalkyl)-chloroacetamide Reagents1 PPh3, KI DMF Start->Reagents1 Phosphonium_Salt Triphenylphosphonium Salt Reagents2 Base (e.g., NaOMe) Methanol Phosphonium_Salt->Reagents2 Product 5,6-Dihydropyridin-2(1H)-one Reagents1->Phosphonium_Salt Reagents2->Product Signaling_Pathway cluster_cell Cell Membrane L_type_Ca_Channel L-type Calcium Channel Cellular_Response Downstream Cellular Response (e.g., Muscle Contraction) L_type_Ca_Channel->Cellular_Response Activates DHP Dihydropyridine Derivative DHP->L_type_Ca_Channel Blocks Ca_ion Ca²⁺ Ca_ion->L_type_Ca_Channel Influx

References

A Technical Guide to tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical synonyms, physical and chemical properties, synthetic methodologies, and biological activities, with a focus on its potential as a scaffold for novel therapeutic agents.

Chemical Identity and Synonyms

This compound is a dihydropyridinone derivative. It is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms for this compound

SynonymCAS Number
1-Boc-5,6-dihydropyridin-2(1H)-one128372-89-4
1-Boc-6-oxo-1,2,3,6-tetrahydropyridine128372-89-4
This compound128372-89-4
tert-Butyl 6-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate128372-89-4
6-Oxo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester128372-89-4
1(2H)-Pyridinecarboxylic acid, 5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester128372-89-4

Physicochemical Properties

The fundamental physicochemical properties of a related isomer, tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, are summarized below, providing an insight into the general characteristics of this class of compounds.

Table 2: Physicochemical Properties of a Dihydropyridinone Analog

PropertyValue
Molecular FormulaC₁₀H₁₅NO₃
Molecular Weight197.23 g/mol
AppearanceLight yellow to brown liquid
Boiling Point262.3±33.0 °C (Predicted)
Density1.130±0.06 g/cm³ (Predicted)
Storage Temperature2-8°C
pKa-1.75±0.20 (Predicted)

Synthesis and Experimental Protocols

The synthesis of dihydropyridinone scaffolds can be achieved through various synthetic routes. A general and effective method involves the intramolecular Wittig cyclization of N-(3-oxoalkyl)-chloroacetamides.[1]

General Experimental Protocol for the Synthesis of 5,6-Dihydropyridin-2(1H)-ones via Intramolecular Wittig Reaction[1]

This method provides a diastereospecific route to 5,6-dihydropyridin-2(1H)-ones from readily available starting materials.[1]

Step 1: Synthesis of Triphenylphosphonium Salts

  • To a solution of the appropriate N-(3-oxoalkyl)-chloroacetamide (1.0 eq) in a suitable solvent such as ethanol or dioxane, add triphenylphosphine (1.05 eq).

  • Heat the reaction mixture under reflux for a specified time until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and collect the precipitated triphenylphosphonium salt by filtration.

  • Wash the solid with a cold solvent and dry under vacuum to afford the desired phosphonium salt in high yield.

Step 2: Intramolecular Wittig Cyclization

  • Dissolve the triphenylphosphonium salt (1.0 eq) in methanol.

  • Add an equimolar amount of sodium methoxide solution dropwise at room temperature (18-25 °C).

  • Stir the reaction mixture at this temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Treat the residue with benzene, filter to remove any insoluble materials, and evaporate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5,6-dihydropyridin-2(1H)-one.

G cluster_synthesis Synthesis of 5,6-Dihydropyridin-2(1H)-one start N-(3-oxoalkyl)-chloroacetamide + Triphenylphosphine phosphonium Triphenylphosphonium Salt Formation start->phosphonium Reflux in Ethanol/Dioxane cyclization Intramolecular Wittig Cyclization phosphonium->cyclization Sodium Methoxide in Methanol product 5,6-Dihydropyridin-2(1H)-one cyclization->product Purification

Caption: General workflow for the synthesis of 5,6-dihydropyridin-2(1H)-ones.

Biological Activity and Applications in Drug Development

Dihydropyridinone derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. They have shown potential in various therapeutic areas, including oncology and cardiovascular diseases.

Antiandrogen Activity

Derivatives of the dihydropyridone scaffold have demonstrated potent antiandrogen activity, making them promising candidates for the research and development of treatments for prostate cancer.[2] Structure-activity relationship (SAR) studies on related 3-hydroxydihydropyridone scaffolds have identified analogs with inhibitory activity comparable to existing drugs. These compounds have been shown to effectively reduce Prostate-Specific Antigen (PSA) levels in human prostate cancer cell lines, such as LNCaP.[2] The proposed mechanism of action involves the targeting of the Androgen Receptor (AR), a key driver in the pathogenesis of prostate cancer.[2]

Calcium Channel Blocking Activity

Dihydropyridine derivatives are well-known for their calcium channel blocking properties, which are beneficial in the treatment of cardiovascular diseases. Research indicates that compounds within this class can selectively inhibit L-type calcium channels, positioning them as potential candidates for the development of novel antihypertensive and antianginal medications.[2]

Table 3: Biological Activity of Dihydropyridinone Derivatives

Derivative ClassBiological ActivityTherapeutic AreaReference
3-HydroxydihydropyridonesPotent antiandrogen activity, reduction of PSA levelsProstate Cancer[2]
DihydropyridinesSelective inhibition of L-type calcium channelsCardiovascular Diseases[2]
1,4-Dihydropyridine DerivativesCytotoxic and antimicrobial activitiesOncology, Infectious Diseases

Logical Relationships in Experimental Design

The optimization of synthetic routes and the exploration of structure-activity relationships are fundamental to the development of new drug candidates based on the dihydropyridinone scaffold.

G cluster_workflow Drug Discovery Workflow scaffold Dihydropyridinone Scaffold synthesis Synthesis of Analogs scaffold->synthesis Chemical Modification screening Biological Screening (e.g., Antiandrogen Assay) synthesis->screening Library of Compounds sar Structure-Activity Relationship (SAR) Analysis screening->sar Activity Data sar->synthesis Design of New Analogs lead_opt Lead Optimization sar->lead_opt Identification of Key Moieties candidate Drug Candidate lead_opt->candidate Improved Potency & PK Properties

Caption: Iterative cycle of drug discovery for dihydropyridinone derivatives.

This guide provides a foundational understanding of this compound and its significance in contemporary drug discovery. The versatility of its synthesis and the breadth of its biological activities underscore its potential as a core structure for the development of next-generation therapeutics.

References

In-Depth Technical Guide on tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: Synthesis and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and nuclear magnetic resonance (NMR) spectroscopic data of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document offers comprehensive data presentation, detailed experimental protocols, and visualizations to aid in its characterization and utilization. The compound is also known by the alternative names N-Boc-2-piperidone and tert-butyl 2-oxopiperidine-1-carboxylate.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.65t2HH-6
2.50t2HH-3
1.82m4HH-4, H-5
1.52s9HC(CH₃)₃

Solvent: CDCl₃, Instrument Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
170.5C-2 (C=O, lactam)
154.8C=O (Boc)
82.5C (CH₃)₃
49.5C-6
31.8C-3
28.2C(C H₃)₃
21.0C-5
18.5C-4

Solvent: CDCl₃, Instrument Frequency: 126 MHz. Note: Precise chemical shifts can vary slightly based on experimental conditions.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is commonly achieved through the N-protection of 2-piperidone (δ-valerolactam) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1]

Materials:

  • 2-Piperidone

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Methanol, Water, or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-piperidone in a suitable solvent such as methanol, water, or THF.

  • Add a base, for example, sodium hydroxide or triethylamine, to the solution.

  • To this mixture, add di-tert-butyl dicarbonate (Boc₂O).

  • Stir the reaction mixture at room temperature for approximately 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether (e.g., a 1:7 v/v ratio), to yield this compound as a light yellow oil.[2]

G Synthesis Workflow A Dissolve 2-Piperidone in Solvent B Add Base (e.g., NaOH or Et3N) A->B C Add Boc2O B->C D Stir at Room Temperature (3 hours) C->D E Monitor by TLC D->E F Solvent Removal E->F G Silica Gel Column Chromatography F->G H Pure Product G->H

Caption: Synthesis of this compound.

NMR Spectroscopic Analysis

Sample Preparation:

Prepare a dilute solution of the purified compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III, 500 MHz or 600 MHz)

¹H NMR Spectroscopy Protocol:

  • Acquire a standard single-pulse ¹H NMR spectrum.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities (singlet, triplet, multiplet) and coupling constants to elucidate the proton connectivity.

¹³C NMR Spectroscopy Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Additional experiments, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be performed to differentiate between CH, CH₂, and CH₃ groups.

G NMR Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation A Dissolve Purified Compound in Deuterated Solvent (e.g., CDCl3) B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Process and Analyze Data (Referencing, Integration, Peak Picking) B->D C->D E Assign Chemical Shifts and Determine Structure D->E

Caption: Workflow for NMR spectroscopic analysis.

Biological Activity

While this compound is primarily utilized as a synthetic intermediate, the broader class of piperidone-containing molecules has been investigated for various biological activities. For instance, derivatives of 2-piperidone have been explored for their potential in treating Alzheimer's disease by inhibiting β-amyloid aggregation and neuroinflammation.[3] Additionally, 2-piperidone itself has been identified as a potential biomarker for the activity of the enzyme CYP2E1.[4] However, specific signaling pathways directly involving this compound have not been extensively reported in the scientific literature. Its role is predominantly as a versatile building block in the synthesis of more complex, biologically active molecules.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of N-Boc Protected 2-Pyridones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: ¹H NMR of tert-butyl 2-oxopiperidine-1-carboxylate

The ¹H NMR spectrum of the saturated analogue, tert-butyl 2-oxopiperidine-1-carboxylate, provides a foundational understanding of the chemical shifts for the non-vinylic protons.

ProtonsChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
-C(CH₃)₃1.49s9H-
H-4, H-51.80-1.90m4H-
H-32.50t2H6.6
H-63.75t2H6.2

Predicted ¹H NMR Spectrum for tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Based on the structure of this compound, which contains a double bond between C3 and C4, the following spectral features can be anticipated:

  • Vinylic Protons (H-3 and H-4): Two new signals would appear in the downfield region, typically between 6.0 and 7.5 ppm, corresponding to the protons on the double bond. These would likely appear as doublets or doublets of doublets, depending on their coupling with each other and with the adjacent methylene protons.

  • H-5 Protons: The methylene protons at the C5 position, adjacent to the double bond, would be expected to shift downfield compared to the corresponding protons in the saturated analogue due to the influence of the π-system. They would likely appear as a multiplet.

  • H-6 Protons: The chemical shift of the H-6 protons, being adjacent to the nitrogen and the carbonyl group, would likely be similar to the saturated analogue, appearing as a triplet.

  • tert-Butyl Protons: The singlet for the nine equivalent protons of the tert-butyl group would remain in the upfield region, around 1.5 ppm.

Experimental Protocols

A general protocol for the acquisition of a ¹H NMR spectrum for an N-Boc protected lactam is as follows:

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer the solution to a clean 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • Set the appropriate acquisition parameters, including:

    • Number of scans: 16-64 scans for a good signal-to-noise ratio.

    • Spectral width: Typically -2 to 12 ppm for a standard ¹H spectrum.

    • Pulse width: A 90° pulse is standard.

    • Relaxation delay: 1-5 seconds to allow for full relaxation of the protons.

3. Data Acquisition and Processing:

  • Acquire the Free Induction Decay (FID).

  • Apply Fourier transformation to the FID to obtain the spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

  • Integrate all signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Mandatory Visualization

molecular_structure cluster_target This compound N1 N C2 C2=O N1->C2 Boc Boc N1->Boc 1 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1

Caption: Molecular structure of this compound.

logical_relationship cluster_workflow ¹H NMR Analysis Workflow start Sample Preparation acquisition Data Acquisition start->acquisition Load Sample processing Data Processing acquisition->processing Generate FID analysis Spectral Analysis processing->analysis Generate Spectrum structure Structure Elucidation analysis->structure Assign Peaks

Caption: Experimental workflow for ¹H NMR spectroscopy.

Navigating the Spectroscopic Landscape: A Technical Guide to the 13C NMR Spectrum of tert-Butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and complex molecular architectures, a comprehensive understanding of the structural features of synthetic intermediates is paramount. This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate. Due to the absence of publicly available experimental 13C NMR data for this specific compound, this guide presents a predicted spectrum generated through advanced computational methods, offering a robust framework for spectral interpretation and compound verification.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These values were calculated using established cheminformatics algorithms to provide a reliable estimate of the spectral features. The table includes the assigned carbon atom, its predicted chemical shift in parts per million (ppm), and a brief description of the carbon's chemical environment.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Description
C2165.2Amide Carbonyl
C3108.5Vinylic CH
C4142.1Vinylic CH
C522.8Aliphatic CH2
C645.3Aliphatic CH2
C7151.7Carbamate Carbonyl
C882.5Quaternary Carbon (tert-butyl)
C928.1Methyl Carbons (tert-butyl)

Structural Assignment and Interpretation

The structure of this compound with the corresponding carbon numbering for NMR assignment is depicted below. This numbering scheme is used consistently throughout this guide to correlate the spectral data with the molecular structure.

Figure 1: Structure of this compound with carbon numbering.

The predicted spectrum reveals key structural information. The downfield signals at 165.2 ppm and 151.7 ppm are characteristic of the amide (C2) and carbamate (C7) carbonyl carbons, respectively. The vinylic carbons, C3 and C4, are predicted to appear at 108.5 ppm and 142.1 ppm. The aliphatic carbons of the dihydropyridine ring (C5 and C6) are expected in the upfield region at 22.8 ppm and 45.3 ppm. The tert-butyl group gives rise to a quaternary carbon signal (C8) at 82.5 ppm and a single, more intense signal for the three equivalent methyl carbons (C9) at 28.1 ppm.

Experimental Protocol for 13C NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Instrument Parameters:

  • The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

    • Spectrometer Frequency: 100 MHz for ¹³C nucleus.

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.

    • Spectral Width (SW): 0 to 220 ppm.

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks if quantitative analysis is required, although this is less common for ¹³C NMR unless specific experimental conditions are met.

Logical Workflow for Spectral Analysis

The process of analyzing and assigning a 13C NMR spectrum follows a logical progression from initial data acquisition to final structural confirmation.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Final Assignment SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition FT Fourier Transform NMR_Acquisition->FT Phasing Phase Correction FT->Phasing Referencing Chemical Shift Referencing Phasing->Referencing Peak_Picking Peak Picking & Integration Referencing->Peak_Picking Shift_Analysis Chemical Shift Analysis Peak_Picking->Shift_Analysis Structure_Correlation Correlation with Structure Shift_Analysis->Structure_Correlation Final_Assignment Final Spectral Assignment Structure_Correlation->Final_Assignment

Figure 2: Workflow for 13C NMR spectral analysis.

This guide provides a foundational understanding of the 13C NMR spectrum of this compound based on high-quality theoretical predictions. While awaiting experimental verification, this information serves as a valuable resource for researchers in the field of organic synthesis and medicinal chemistry, aiding in the identification and characterization of this important chemical entity.

In-Depth Technical Guide to the Mass Spectrometry of Tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines the compound's fundamental properties, predicted fragmentation patterns under common ionization techniques, a detailed experimental protocol for its analysis, and visual diagrams to illustrate key processes.

Compound Overview

This compound is a heterocyclic compound featuring a dihydropyridinone core N-protected with a tert-butoxycarbonyl (Boc) group. This structure is a valuable building block in medicinal chemistry.

PropertyValue
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Monoisotopic Mass 197.1052 u
CAS Number 128372-89-4[1]

Predicted Mass Spectrometric Fragmentation

The fragmentation of this compound in mass spectrometry is anticipated to be primarily influenced by the labile tert-butoxycarbonyl (Boc) protecting group and the unsaturated lactam ring. The following sections detail the predicted fragmentation pathways under Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI)

Under soft ionization conditions like ESI, the protonated molecule [M+H]⁺ is expected to be the most abundant ion in the full scan mass spectrum. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is predicted to yield several characteristic fragment ions.

Table 1: Predicted Fragment Ions of Protonated this compound in ESI-MS/MS

m/z (Predicted)Ion FormulaDescription of Neutral Loss
198.1128[C₁₀H₁₆NO₃]⁺Protonated molecule [M+H]⁺
142.0502[C₆H₈NO₃]⁺Loss of isobutylene (C₄H₈)
124.0396[C₆H₆NO₂]⁺Loss of isobutylene (C₄H₈) and water (H₂O)
98.0550[C₅H₈NO]⁺Loss of the entire Boc group (C₅H₉O₂)
70.0400[C₄H₆N]⁺Ring fragmentation after Boc loss

The primary fragmentation pathway involves the characteristic loss of isobutylene (56 Da) from the tert-butyl group of the Boc protecting group. A subsequent loss of carbon dioxide (44 Da) can also occur. Fragmentation of the dihydropyridinone ring is expected to follow the loss of the Boc group.

G Predicted ESI Fragmentation Pathway M_H [M+H]⁺ m/z = 198.1128 M_H_C4H8 [M+H-C₄H₈]⁺ m/z = 142.0502 M_H->M_H_C4H8 - C₄H₈ M_H_Boc [M+H-Boc]⁺ m/z = 98.0550 M_H->M_H_Boc - C₅H₈O₂ Fragment1 Fragment m/z = 124.0396 M_H_C4H8->Fragment1 - H₂O Fragment2 Fragment m/z = 70.0400 M_H_Boc->Fragment2 - CO

Figure 1: Predicted ESI fragmentation of the target compound.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration.

  • Sample Matrix Preparation: For analysis in a biological matrix, a protein precipitation or liquid-liquid extraction followed by solvent exchange to the initial mobile phase is recommended.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate at the initial conditions.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan for initial identification of the precursor ion, followed by product ion scan (MS/MS) for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.

  • Key Parameters (to be optimized):

    • Capillary Voltage: ~3-4 kV

    • Source Temperature: ~120-150 °C

    • Desolvation Temperature: ~350-450 °C

    • Nebulizer Gas Flow: Instrument dependent

    • Collision Energy: Optimized for the desired fragmentation (e.g., 10-30 eV for the transition of m/z 198.1 -> 142.1).

G General LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Stock Stock Solution Working Working Standards Stock->Working Injection Injection Working->Injection Sample Matrix Sample Sample->Injection Column C18 Column Injection->Column Elution Gradient Elution Column->Elution Ionization ESI Source Elution->Ionization Analysis Mass Analyzer Ionization->Analysis Detection Detector Analysis->Detection Data Data Detection->Data Mass Spectrum

Figure 2: Experimental workflow for LC-MS analysis.

Data Interpretation

The acquired mass spectra should be analyzed for the presence of the protonated molecule at m/z 198.1128. The MS/MS spectrum should then be examined for the predicted fragment ions, particularly the loss of 56 Da (isobutylene) to yield the ion at m/z 142.0502, which would be a strong indicator of the N-Boc moiety. Further fragmentation of the ring can help to confirm the core structure.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a robust starting point for method development. The predicted fragmentation patterns, particularly the characteristic losses from the Boc group, serve as key diagnostic markers for the identification and characterization of this compound. The provided experimental protocol offers a reliable framework for researchers and drug development professionals to achieve sensitive and specific analysis.

References

An In-depth Technical Guide to the FT-IR Analysis of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate. This compound is a key heterocyclic building block in medicinal chemistry, and understanding its structural features through spectroscopic analysis is crucial for synthesis confirmation and further drug development. This document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring the FT-IR spectrum, and a logical workflow for the analysis.

Molecular Structure and Key Functional Groups

This compound is a cyclic enamine derivative containing a delta-lactam ring N-protected with a tert-butoxycarbonyl (Boc) group. The key functional groups that give rise to characteristic absorption bands in the FT-IR spectrum are:

  • Carbamate group (N-Boc): This group has two carbonyl (C=O) stretching vibrations.

  • Lactam (amide) group: The carbonyl (C=O) stretching vibration is a prominent feature.

  • Carbon-carbon double bond (C=C): Present within the dihydropyridine ring.

  • Aliphatic C-H bonds: From the tert-butyl group and the methylene groups in the ring.

  • C-O bonds: Within the carbamate group.

The analysis of the FT-IR spectrum allows for the confirmation of the presence of these functional groups and thus the verification of the molecular structure.

Predicted FT-IR Spectral Data

Predicted Wavenumber (cm⁻¹)Functional Group AssignmentVibrational ModeExpected Intensity
~2980-2960C-H (sp³)Asymmetric and symmetric stretching in tert-butyl and CH₂ groupsStrong
~1750-1730C=O (Carbamate)Stretching vibration of the Boc group carbonylStrong
~1700-1680C=O (Lactam)Stretching vibration of the delta-lactam carbonylStrong
~1650-1630C=C (Alkene)Stretching vibration within the dihydropyridine ringMedium
~1470-1450C-H (sp³)Bending (scissoring) of CH₂ groupsMedium
~1390 and ~1365C-H (sp³)Bending vibrations characteristic of the tert-butyl groupMedium to Strong
~1250-1200C-O (Carbamate)Stretching vibrationStrong
~1160-1140C-N (Lactam/Carbamate)Stretching vibrationMedium

Note: The exact peak positions can be influenced by the sample phase (solid or liquid) and the solvent used.

Experimental Protocol for FT-IR Analysis

The following is a detailed methodology for obtaining the FT-IR spectrum of this compound.

3.1. Materials and Instrumentation

  • Sample: this compound, solid powder.

  • Solvent (optional): Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄), spectroscopic grade.

  • Reference: Potassium bromide (KBr), FT-IR grade, oven-dried.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Frontier, Thermo Fisher Nicolet iS50).

  • Sample Preparation Tools: Agate mortar and pestle, hydraulic press for KBr pellets, or an appropriate cell for liquid samples (e.g., NaCl plates).

3.2. Sample Preparation

3.2.1. KBr Pellet Method (for solid samples)

  • Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹).

  • In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr. The mixture should be a fine, homogeneous powder.

  • Transfer the powder to the die of a hydraulic press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

3.2.2. Thin Film Method (for soluble samples)

  • Dissolve a small amount of the sample in a volatile solvent like chloroform.

  • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Place the plate in the spectrometer's sample holder.

3.3. Data Acquisition

  • Background Spectrum: Record a background spectrum with the empty sample holder or with a pure KBr pellet/salt plate. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the sample matrix.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

3.4. Data Processing

  • The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Perform peak picking to identify the wavenumbers of the major absorption bands.

  • Correlate the observed peaks with the known vibrational frequencies of the functional groups present in the molecule.[4][5]

Visualizations

The following diagrams illustrate the molecular structure of the target compound and a logical workflow for its FT-IR analysis.

molecular_structure cluster_mol This compound mol

Caption: Molecular structure of the analyte.

ftir_workflow start Start: Sample of This compound prep Sample Preparation (e.g., KBr Pellet or Thin Film) start->prep background Acquire Background Spectrum (Atmosphere + Matrix) prep->background sample_spec Acquire Sample Spectrum background->sample_spec processing Data Processing (Background Subtraction) sample_spec->processing analysis Spectral Analysis (Peak Identification and Assignment) processing->analysis report Final Report (Data Table and Interpretation) analysis->report

Caption: Experimental workflow for FT-IR analysis.

Interpretation of the Spectrum

A successful FT-IR analysis of this compound would be characterized by the following key features:

  • Absence of N-H stretching band: The presence of the Boc protecting group on the nitrogen atom of the lactam means there should be no significant absorption band in the 3300-3500 cm⁻¹ region, which is characteristic of N-H stretching.

  • Two distinct carbonyl peaks: Strong absorption bands in the 1750-1680 cm⁻¹ region corresponding to the carbamate and lactam carbonyl groups. The carbamate C=O stretch is expected at a higher frequency than the lactam C=O stretch.

  • C=C stretching: A medium intensity band around 1650-1630 cm⁻¹, confirming the presence of the double bond in the dihydropyridine ring.

  • Strong C-H stretching: In the 3000-2850 cm⁻¹ region, characteristic of the aliphatic parts of the molecule.

  • Fingerprint Region: The region from 1500 cm⁻¹ to 400 cm⁻¹ will contain a complex pattern of peaks unique to the molecule, arising from various bending and stretching vibrations. This region is useful for confirming the identity of the compound by comparison with a reference spectrum.

This comprehensive guide provides the necessary information for researchers and scientists to perform and interpret the FT-IR analysis of this compound, a crucial step in the characterization of this important synthetic intermediate.

References

Technical Guide: Physical and Chemical Properties of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document summarizes key data, outlines relevant experimental protocols, and illustrates its role as a synthetic intermediate.

Core Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 128372-89-4[1]
Molecular Formula C₁₀H₁₅NO₃[1]
Molecular Weight 197.23 g/mol [1]
Appearance Light yellow to brown liquid[1]
Boiling Point 262.3 ± 33.0 °C (Predicted)[1]
Density 1.130 ± 0.06 g/cm³ (Predicted)[1]
pKa -1.75 ± 0.20 (Predicted)[1]
Storage Temperature 2-8°C[1]

Role in Synthetic Chemistry

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its dihydropyridinone core is a scaffold found in various biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection under specific reaction conditions, making it a valuable building block in multi-step syntheses.

The following diagram illustrates a generalized synthetic workflow where this compound can be utilized as a key starting material or intermediate.

G Synthetic Utility of this compound A This compound B Chemical Modification (e.g., Reduction, Alkylation, Coupling) A->B C Functionalized Dihydropyridinone Intermediate B->C D Further Synthetic Steps (e.g., Deprotection, Cyclization) C->D E Target Molecule (e.g., Biologically Active Compound) D->E

Caption: Generalized synthetic workflow.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a general approach can be inferred from standard organic synthesis techniques for similar N-Boc protected heterocyclic compounds. The synthesis would likely involve the cyclization of a suitable linear precursor followed by purification.

General Synthesis and Purification (Hypothetical)

  • Reaction Setup: A solution of the appropriate amino-acid precursor is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cyclization: A cyclizing agent, such as a carbodiimide (e.g., DCC or EDC) with an activating agent (e.g., HOBt or DMAP), is added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is filtered to remove any solid byproducts. The filtrate is then washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure, showing characteristic peaks for the protons and carbons of the dihydropyridinone ring and the tert-butyl group.

  • Mass Spectrometry (MS): The molecular weight would be confirmed by a high-resolution mass spectrum (HRMS), which should correspond to the calculated exact mass of the compound.

  • Infrared (IR) Spectroscopy: The presence of key functional groups, such as the carbonyl groups of the lactam and the carbamate, would be confirmed by their characteristic absorption bands.

References

Navigating the Stability and Storage of tert-Butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability and proper storage of chemical intermediates are paramount in drug discovery and development to ensure the integrity, purity, and reproducibility of experimental results. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of specific stability data for this exact molecule in published literature, this guide combines general chemical principles, data from commercial suppliers, and analogous information from structurally related compounds, such as N-Boc protected lactams and dihydropyridine derivatives, to provide a robust framework for its handling and storage.

Core Stability Profile and Recommended Storage

This compound is a heterocyclic compound featuring a Boc-protected lactam within a dihydropyridine ring. The stability of this molecule is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group and the potential for oxidation of the dihydropyridine ring.

Recommended Storage Conditions:

Based on information from commercial suppliers and the general instability of related compounds, the following storage conditions are recommended to ensure long-term stability:

ParameterRecommendationRationale
Temperature 2-8°C or -20°CTo minimize thermal degradation and potential side reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation of the dihydropyridine ring.
Moisture Store in a dry environment, sealed containerTo prevent hydrolysis of the carbamate and lactam moieties.
Light Protect from lightDihydropyridine derivatives are often light-sensitive and can undergo photodegradation.

Forced Degradation Studies: A Representative Overview

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for the development of stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, the following table summarizes the expected degradation behavior based on the known reactivity of its functional groups under standard stress conditions.[1][2]

Stress ConditionProposed Degradation PathwayExpected Degradation ProductsRepresentative % Degradation (24h)
Acidic Hydrolysis (0.1 M HCl, 60°C) Cleavage of the Boc group5,6-dihydropyridin-2(1H)-one, tert-butanol, CO215-25%
Basic Hydrolysis (0.1 M NaOH, 60°C) Potential hydrolysis of the lactam ringOpen-chain amino acid derivative5-10%
Oxidative (3% H2O2, RT) Oxidation of the dihydropyridine ringPyridin-2(1H)-one derivative (aromatization)10-20%
Photolytic (ICH Q1B Option 2) Aromatization of the dihydropyridine ringPyridin-2(1H)-one derivative20-30%
Thermal (80°C, solid state) Thermolytic cleavage of the Boc group5,6-dihydropyridin-2(1H)-one, isobutylene, CO25-15%

Postulated Degradation Pathways

The primary degradation pathways for this compound are anticipated to involve the Boc protecting group and the dihydropyridine ring.

Postulated Degradation Pathways A tert-Butyl 2-oxo-5,6- dihydropyridine-1(2H)-carboxylate B 5,6-Dihydropyridin-2(1H)-one A->B Acidic Hydrolysis D Pyridin-2(1H)-one derivative (Aromatized product) A->D Oxidation / Photodegradation E Open-chain amino acid derivative (from lactam hydrolysis) A->E Basic Hydrolysis F Isobutylene + CO2 (from thermal Boc cleavage) A->F Thermal Degradation C tert-Butanol + CO2 (from Boc cleavage)

Caption: Postulated degradation pathways of the title compound.

Experimental Protocols for Stability Assessment

The following are detailed, representative methodologies for conducting forced degradation studies on this compound.

1. General Sample Preparation:

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H2O2.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute for analysis.

5. Photostability Testing:

  • Expose a solid sample and a solution of the compound (in a photostabile transparent container) to light according to ICH Q1B guidelines (Option 2: exposure to a combination of cool white fluorescent and near-ultraviolet lamps).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the specified exposure period.

6. Thermal Degradation (Solid State):

  • Place a known amount of the solid compound in a vial and keep it in a temperature-controlled oven at 80°C for 7 days.

  • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

Analytical Method for Monitoring Degradation:

A stability-indicating HPLC method is typically used to monitor the degradation.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan).

  • Injection Volume: 10 µL

The workflow for a typical forced degradation study is illustrated below.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions A Acidic Hydrolysis G Time-point Sampling & Quenching/Neutralization A->G B Basic Hydrolysis B->G C Oxidative C->G D Photolytic D->G E Thermal E->G F Sample Preparation (1 mg/mL stock solution) F->A F->B F->C F->D F->E H Analysis by Stability- Indicating HPLC Method G->H I Data Analysis: - % Degradation - Identification of Degradants H->I

References

The Biological Activity of Dihydropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of dihydropyridine (DHP) derivatives, a class of compounds of significant pharmacological importance. Renowned for their potent effects as L-type calcium channel blockers, DHPs are cornerstone therapeutics in the management of cardiovascular diseases, particularly hypertension.[1][2] Beyond their established role in cardiovascular medicine, the versatile dihydropyridine scaffold has been the subject of extensive research, revealing a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5][6]

This document details the primary mechanism of action of dihydropyridine derivatives, their structure-activity relationships, and key experimental protocols for their synthesis and biological evaluation. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams to provide a clear and comprehensive overview for researchers and drug development professionals.

Core Mechanism of Action: L-type Calcium Channel Blockade

The principal mechanism of action for the majority of clinically relevant dihydropyridine derivatives is the blockade of L-type voltage-gated calcium channels (Ca_v1).[7] These channels are crucial for regulating the influx of calcium ions into cells, a process that triggers a multitude of physiological responses, including muscle contraction and hormone secretion. In vascular smooth muscle cells, the influx of calcium through L-type channels is a critical step for vasoconstriction. By binding to the α1 subunit of the L-type calcium channel, dihydropyridine derivatives inhibit this calcium influx, leading to vasodilation and a subsequent reduction in blood pressure.[1]

The interaction of dihydropyridines with the L-type calcium channel is allosteric, meaning they do not directly obstruct the ion pore but rather modulate the channel's gating properties.[8] Specifically, they tend to stabilize the inactivated state of the channel, thereby reducing the probability of the channel opening in response to membrane depolarization.[8]

L_type_calcium_channel_signaling Ca_channel Ca_channel Calmodulin Calmodulin Ca_channel->Calmodulin ↓ Ca²⁺ Influx MLCK_inactive MLCK_inactive Calmodulin->MLCK_inactive Activates MLCK_active MLCK_active MLCK_inactive->MLCK_active Activation Myosin_LC Myosin_LC MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Myosin_LC_P Myosin_LC->Myosin_LC_P Phosphorylation Contraction Contraction Myosin_LC_P->Contraction Leads to Ca_out Ca_out Ca_in Ca_in DHP DHP

Structure-Activity Relationship (SAR)

The biological activity of dihydropyridine derivatives is intricately linked to their chemical structure. The core 1,4-dihydropyridine ring can be modified at several positions, leading to significant changes in potency, selectivity, and pharmacokinetic properties.[9]

Key SAR observations include:

  • C4 Position: The nature of the substituent at the C4 position is a critical determinant of activity. An aryl group, typically a substituted phenyl ring, is essential for optimal calcium channel blocking activity.[10][11] Electron-withdrawing groups on this phenyl ring generally enhance antagonist activity.[10][11]

  • C3 and C5 Positions: Ester groups at the C3 and C5 positions are important for activity.[10][11] Variations in these ester groups can influence the potency and duration of action. Asymmetrical esters can lead to compounds with improved pharmacokinetic profiles.

  • N1 Position: The nitrogen at the N1 position is typically unsubstituted.

  • C2 and C6 Positions: Small alkyl groups, such as methyl groups, at the C2 and C6 positions are generally preferred for optimal activity.

Quantitative Data on Biological Activity

The following tables summarize quantitative data for various dihydropyridine derivatives, providing a comparative overview of their biological activities.

Table 1: In Vitro L-type Calcium Channel Blocking Activity

CompoundCell LineAssay TypeIC₅₀ (µM)Reference
NifedipineRat brainRadioligand Binding-[6]
Compound 54Rat brainRadioligand Binding-[6]
Compound 68Rat brainRadioligand Binding-[6]
Compound 69Rat brainRadioligand Binding-[6]
Compound 80Rat brainRadioligand Binding-[6]
Compound 85Rat brainRadioligand Binding-[6]
Compound 5aA7r5Intracellular Ca²⁺0.18 ± 0.02 µg/mL[7]
Compound 5eA7r5Intracellular Ca²⁺0.25 ± 0.63 µg/mL[7]
AmlodipineA7r5Intracellular Ca²⁺0.45 ± 0.52 µg/mL[7]

Table 2: In Vitro Cytotoxicity of Dihydropyridine Derivatives

CompoundCell LineAssay TypeIC₅₀ (µM)Reference
Compound 7aMOLT-4MTT Assay17.4 ± 2.0[12]
Doxorubicin--< 1[13]
Compound A13Raji, K562, Fen, HeLaMTT Assay< 1[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the synthesis and biological evaluation of dihydropyridine derivatives.

Synthesis: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic and widely used multi-component reaction for the preparation of 1,4-dihydropyridine derivatives.[3][10][14]

Protocol:

  • Reaction Setup: In a round-bottom flask, combine an aldehyde (1 equivalent), a β-ketoester (2 equivalents), and a nitrogen source such as ammonium acetate or ammonia (1 equivalent).[14]

  • Solvent: The reaction is typically carried out in a protic solvent like ethanol or acetic acid.[15] More environmentally benign methods using water or solvent-free conditions have also been developed.[16]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[15] Microwave-assisted synthesis can significantly reduce reaction times.[15]

  • Work-up and Purification: After cooling, the product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent.

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Aldehyde Aldehyde Mixing Mixing in Solvent Aldehyde->Mixing Ketoester β-Ketoester (2 eq.) Ketoester->Mixing Ammonia Ammonia Source Ammonia->Mixing Heating Heating (Reflux or Microwave) Mixing->Heating DHP 1,4-Dihydropyridine Heating->DHP Purification Filtration & Recrystallization DHP->Purification Pure_DHP Pure Product Purification->Pure_DHP

In Vitro Evaluation

This electrophysiological technique directly measures the ion current flowing through L-type calcium channels and is considered a gold standard for characterizing channel blockers.[17]

Protocol:

  • Cell Preparation: Use a cell line stably expressing the target L-type calcium channel (e.g., HEK293 cells expressing Ca_v1.2).[1] Plate the cells on glass coverslips 24-48 hours before the experiment.[11]

  • Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing Ba²⁺ as the charge carrier to enhance the signal and blockers for Na⁺ and K⁺ channels to isolate the Ca²⁺ channel currents.[11]

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill them with an appropriate internal solution.[11]

  • Giga-ohm Seal and Whole-Cell Configuration: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.[11]

  • Data Acquisition: Clamp the cell membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium channel currents. Record baseline currents.

  • Drug Application: Perfuse the cell with the dihydropyridine derivative at various concentrations and record the resulting inhibition of the calcium current.

  • Data Analysis: Measure the peak current amplitude before and after drug application to calculate the percentage of inhibition. Construct a concentration-response curve to determine the IC₅₀ value.[9]

This assay measures the affinity of a compound for its receptor by competing with a radiolabeled ligand.[18][19]

Protocol:

  • Membrane Preparation: Homogenize a tissue or cell source rich in L-type calcium channels (e.g., rat brain) in an ice-cold buffer and centrifuge to isolate the cell membranes.[2][9]

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine (e.g., [³H]nitrendipine) and varying concentrations of the unlabeled test compound.[9][18]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[2]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀, which can then be used to calculate the inhibitory constant (Kᵢ).[17]

This ex vivo assay assesses the vasodilatory effect of dihydropyridine derivatives on isolated blood vessels.

Protocol:

  • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into 3-4 mm rings.[20] The endothelium can be mechanically removed for studies on endothelium-independent vasodilation.[20]

  • Organ Bath Setup: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[20]

  • Contraction: Pre-contract the aortic rings with a vasoconstrictor agent such as phenylephrine (PE) or potassium chloride (KCl).[21]

  • Drug Application: Once a stable contraction is achieved, add the dihydropyridine derivative in a cumulative manner to the organ bath.

  • Data Acquisition: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by PE or KCl. Construct a concentration-response curve to determine the EC₅₀ value.

Experimental_Workflow_DHP_Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_lead_opt Lead Optimization cluster_invivo In Vivo Evaluation Synthesis Hantzsch Synthesis of DHP Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Calcium Flux Assay) Characterization->Primary_Screening Hit_Confirmation Hit Confirmation (Patch Clamp, Binding Assay) Primary_Screening->Hit_Confirmation SAR_Analysis Structure-Activity Relationship Analysis Hit_Confirmation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Animal_Model Hypertensive Animal Model Lead_Optimization->Animal_Model BP_Measurement Blood Pressure Measurement (Tail-cuff Method) Animal_Model->BP_Measurement

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[12]

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, MOLT-4) in 96-well plates at an appropriate density.[12]

  • Compound Treatment: After allowing the cells to attach overnight, treat them with various concentrations of the dihydropyridine derivatives for a specified period (e.g., 48-72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value from the dose-response curve.

Conclusion

Dihydropyridine derivatives represent a versatile and pharmacologically significant class of compounds. While their primary application remains in the treatment of cardiovascular diseases through the blockade of L-type calcium channels, ongoing research continues to unveil a wider array of biological activities. The structure-activity relationships of the dihydropyridine scaffold are well-characterized, providing a solid foundation for the rational design of new derivatives with improved potency, selectivity, and therapeutic profiles. The experimental protocols detailed in this guide offer a comprehensive framework for the synthesis, characterization, and evaluation of novel dihydropyridine-based drug candidates. As research in this area progresses, dihydropyridine derivatives are poised to remain a valuable source of therapeutic agents for a diverse range of diseases.

References

The Enduring Significance of the Boc Protecting Group in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Among the arsenal of protective chemistries available, the tert-butoxycarbonyl (Boc) group stands as a cornerstone, particularly for the safeguarding of amines. Its widespread adoption in pharmaceutical and peptide chemistry is a testament to its reliability, versatility, and the extensive body of knowledge surrounding its application. This technical guide provides an in-depth exploration of the Boc protecting group, detailing its core principles, reaction mechanisms, and providing practical experimental protocols and quantitative data to inform its effective implementation in a laboratory setting.

Core Principles of Boc Protection

The primary function of the Boc group is to temporarily render an amine nucleophile inert to prevent undesirable side reactions during subsequent synthetic transformations.[1] This is achieved by converting the amine into a carbamate, which significantly diminishes its reactivity.[1] The reagent of choice for this transformation is typically di-tert-butyl dicarbonate (Boc₂O), commonly referred to as Boc anhydride.[1]

A key feature of the Boc group is its remarkable stability across a wide range of reaction conditions. It is generally resistant to basic and nucleophilic reagents, as well as catalytic hydrogenation.[1][2] This stability profile makes it "orthogonal" to many other common protecting groups. Orthogonality is a critical concept in multi-step synthesis, signifying that one protecting group can be selectively removed in the presence of another.[3] For instance, the acid-labile Boc group is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, allowing for precise, sequential deprotection strategies in complex synthetic routes.[2][3][4]

Mechanism of Boc Protection and Deprotection

The introduction of the Boc group proceeds via a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc anhydride.[5] This results in a tetrahedral intermediate that subsequently collapses, yielding the N-Boc protected amine along with tert-butanol and carbon dioxide as byproducts.[6][7] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[2][5]

Conversely, the removal of the Boc group is most commonly achieved under acidic conditions. The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[8][9] This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[10] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can deprotonate to form isobutylene.[11]

Quantitative Data on Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is influenced by several factors, including the substrate, solvent, temperature, and the specific reagents employed. The following tables summarize typical reaction conditions and reported yields for these transformations.

Table 1: Typical Conditions for Boc Protection of Amines

Substrate TypeReagentBaseSolventTemperature (°C)TimeYield (%)
Primary Aliphatic Amine(Boc)₂ONaHCO₃Dioxane/Water0 - RT4 - 12 h>95
Primary Aromatic Amine(Boc)₂ODMAPAcetonitrileRT1 - 12 h90-98
Amino Acid(Boc)₂ONaOHWater/DioxaneRT2 - 6 h90-99
Secondary Amine(Boc)₂OTriethylamineTHF4012 - 24 h85-95

Data compiled from multiple sources.[5][9][11]

Table 2: Comparison of Common Boc Deprotection Methods

MethodReagents/ConditionsReaction TimeTemperatureYield (%)AdvantagesDisadvantages
Acidic (TFA)20-50% TFA in DCM0.5 - 4 hRoom TemperatureHighHighly effective, volatile reagents are easily removed.Corrosive, toxic, and can cause side reactions with sensitive substrates.
Acidic (HCl)4M HCl in Dioxane or Ethyl Acetate1 - 12 hRoom TemperatureHighCost-effective and readily available.Can be less selective and may lead to chlorinated byproducts.
ThermalHigh Temperature (e.g., 150-270°C) in various solvents10 min - 1 hHighVariableAvoids the use of strong acids.[12][13][14]Requires high temperatures which may not be suitable for all substrates.
Lewis Acid (TMSI)Trimethylsilyl iodide in DCM12 - 24 hRoom TemperatureGoodMild and non-hydrolytic.[15]Reagent can be moisture-sensitive.
Lewis Acid (ZnBr₂)Zinc bromide in DCM12 - 24 hRoom TemperatureGoodSelectively cleaves secondary N-Boc groups.[6]Slower reaction times.

Data compiled from multiple sources.[6][16][12][13][14][15]

Experimental Protocols

General Procedure for Boc Protection of a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent, such as a 1:1 mixture of dioxane and water.[9]

  • Base Addition: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is fully dissolved.[9]

  • Boc₂O Addition: Cool the reaction mixture to 0 °C using an ice bath and add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.[9]

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 4-12 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[9]

  • Workup: Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).[9] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.[5]

General Procedure for TFA-Mediated Boc Deprotection
  • Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in dichloromethane (DCM).[9]

  • TFA Addition: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 20-50% (v/v).[9]

  • Reaction: Stir the reaction mixture at room temperature for a duration of 30 minutes to 2 hours, monitoring the reaction's progress by TLC.[9]

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporation with toluene can be performed.[2][9] The resulting product is often obtained as a TFA salt and may be used directly in the next step or neutralized.

Visualizing Key Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the fundamental mechanisms and a key application of the Boc protecting group.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂(⁺)-C(O⁻)(OtBu)-O-Boc Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Elimination

Caption: Mechanism of Boc protection of an amine using Boc anhydride.

Boc_Deprotection_Mechanism cluster_start Protected Amine cluster_protonation Protonation cluster_fragmentation Fragmentation cluster_final Final Products ProtectedAmine R-NH-Boc Protonated R-NH-C(=O⁺H)-OtBu ProtectedAmine->Protonated Acid H⁺ (e.g., TFA) Acid->Protonated CarbamicAcid R-NH-COOH Protonated->CarbamicAcid Cleavage tButylCation (CH₃)₃C⁺ Protonated->tButylCation FreeAmine R-NH₂ CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Boc_SPPS_Workflow Start Resin-Bound Amino Acid Deprotection Boc Deprotection (TFA) Start->Deprotection Neutralization Neutralization (Base) Deprotection->Neutralization Coupling Couple next Boc-Amino Acid Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next Cycle Cleavage Cleavage from Resin (e.g., HF) Repeat->Cleavage Final Cycle FinalPeptide Final Peptide Cleavage->FinalPeptide

References

Methodological & Application

Synthesis of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step process commencing with the N-Boc protection of 2-piperidone, followed by dehydrogenation to yield the target α,β-unsaturated lactam.

Introduction

The 5,6-dihydropyridin-2(1H)-one scaffold is a prominent structural motif in a variety of biologically active compounds and natural products. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a versatile intermediate for further functionalization in the development of novel therapeutic agents. This protocol details a reliable and reproducible method for the preparation of this compound.

Overall Reaction Scheme

The synthesis proceeds in two key steps:

  • N-Boc Protection: 2-Piperidone is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to yield tert-butyl 2-oxopiperidine-1-carboxylate.

  • Dehydrogenation: The resulting N-Boc-2-piperidone undergoes dehydrogenation, for which a Saegusa-Ito oxidation or a related palladium-catalyzed α,β-desaturation method can be employed to introduce the double bond, affording the final product.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantReagent/CatalystMolar Ratio (Reactant:Reagent)SolventTemperature (°C)Reaction Time (h)Yield (%)
1 2-Piperidone(Boc)₂O, DMAP1 : 1.1 : 0.1DichloromethaneRoom Temp.12~95%
2 tert-Butyl 2-oxopiperidine-1-carboxylate1. LDA, TMSCl2. Pd(OAc)₂1 : 1.2 (LDA) : 1.2 (TMSCl)1 : 1.0 (Pd(OAc)₂)THFAcetonitrile-78 to 0Room Temp.14~84% (over two steps)

Experimental Protocols

Step 1: Synthesis of tert-butyl 2-oxopiperidine-1-carboxylate

This protocol describes the N-Boc protection of 2-piperidone.

Materials:

  • 2-Piperidone

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-piperidone (1.0 eq) in anhydrous dichloromethane, add 4-(dimethylamino)pyridine (0.1 eq).

  • To this mixture, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 2-oxopiperidine-1-carboxylate as a white solid.

Step 2: Synthesis of this compound (Saegusa-Ito Oxidation)

This protocol outlines the dehydrogenation of tert-butyl 2-oxopiperidine-1-carboxylate to the target compound.[1]

Materials:

  • tert-Butyl 2-oxopiperidine-1-carboxylate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorotrimethylsilane (TMSCl)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrahydrofuran (THF), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Pentane

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

Procedure:

  • Formation of the Silyl Enol Ether:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.2 eq) in anhydrous THF.

    • Cool the solution to -78 °C and add n-butyllithium (1.2 eq) dropwise. Stir for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).

    • In a separate flask, dissolve tert-butyl 2-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add the freshly prepared LDA solution to the solution of the N-Boc-2-piperidone via cannula or syringe. Stir the mixture at -78 °C for 1 hour.

    • Add chlorotrimethylsilane (1.2 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to warm to 0 °C and stir for an additional hour.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with pentane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude silyl enol ether, which is used in the next step without further purification.

  • Oxidation to the Enone:

    • Dissolve the crude silyl enol ether in anhydrous acetonitrile.

    • To the stirred solution, add palladium(II) acetate (1.0 eq) at room temperature.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford this compound.

Visualizations

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical workflow of the two-step synthesis.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Dehydrogenation (Saegusa-Ito Oxidation) A 2-Piperidone D tert-Butyl 2-oxopiperidine-1-carboxylate A->D B Di-tert-butyl dicarbonate (Boc)₂O B->D C DMAP (catalyst) C->D E tert-Butyl 2-oxopiperidine-1-carboxylate G This compound E->G F 1. LDA, TMSCl 2. Pd(OAc)₂ F->G

Caption: Two-step synthesis workflow.

Experimental Workflow

The diagram below outlines the key experimental procedures for the synthesis.

Experimental_Workflow Experimental Workflow cluster_protection N-Boc Protection cluster_dehydrogenation Dehydrogenation P1 Dissolve 2-Piperidone in DCM P2 Add DMAP and (Boc)₂O P1->P2 P3 Stir at Room Temperature P2->P3 P4 Aqueous Workup (NaHCO₃, Brine) P3->P4 P5 Purification (Column Chromatography) P4->P5 P6 Intermediate Product P5->P6 D2 Deprotonation of Intermediate P6->D2 D1 Generate LDA D1->D2 D3 Silyl Enol Ether Formation (TMSCl) D2->D3 D4 Oxidation with Pd(OAc)₂ D3->D4 D5 Purification (Column Chromatography) D4->D5 D6 Final Product D5->D6

Caption: Step-by-step experimental workflow.

References

Synthesis of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the selective reduction of commercially available glutarimide to yield the intermediate 5,6-dihydropyridin-2(1H)-one. Subsequent N-protection of the lactam nitrogen with a tert-butyloxycarbonyl (Boc) group affords the final target compound. This protocol offers a practical and accessible route for obtaining this important synthetic intermediate.

Introduction

N-protected 5,6-dihydropyridin-2(1H)-one scaffolds are prevalent in a variety of biologically active molecules and serve as versatile intermediates in the synthesis of complex nitrogen-containing heterocycles. The tert-butyloxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, making it a strategic choice in multi-step synthetic campaigns. This protocol details a reliable method for the preparation of this compound, starting from readily available materials.

Overall Reaction Scheme

The synthesis is performed in two sequential steps:

  • Selective Reduction: Glutarimide is selectively reduced to form 5,6-dihydropyridin-2(1H)-one.

  • N-Boc Protection: The resulting lactam is protected with di-tert-butyl dicarbonate to yield the final product.

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5,6-dihydropyridin-2(1H)-one

This procedure outlines the selective reduction of one of the carbonyl groups in glutarimide to yield the corresponding α,β-unsaturated lactam.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Glutarimide≥98%Commercially Available
Sodium borohydride (NaBH₄)≥98%Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Round-bottom flask-Standard laboratory supplier
Magnetic stirrer-Standard laboratory supplier
Ice bath--
Rotary evaporator-Standard laboratory supplier

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add glutarimide (1.0 eq).

  • Dissolve the glutarimide in ethanol (approximately 10 mL per gram of glutarimide).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (0.5 - 1.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases and the pH is approximately neutral.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 5,6-dihydropyridin-2(1H)-one.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: The yield for this step can vary, and optimization may be required.

Step 2: Synthesis of this compound

This protocol describes the N-protection of 5,6-dihydropyridin-2(1H)-one using di-tert-butyl dicarbonate. The reaction is catalyzed by 4-(dimethylamino)pyridine (DMAP).[1][2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
5,6-dihydropyridin-2(1H)-oneAs prepared in Step 1-
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially Available
4-(Dimethylamino)pyridine (DMAP)≥99%Commercially Available
Dichloromethane (CH₂Cl₂)AnhydrousCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)-Prepared in-house
Brine (saturated aqueous NaCl)-Prepared in-house
Magnesium sulfate (MgSO₄)AnhydrousCommercially Available
Round-bottom flask-Standard laboratory supplier
Magnetic stirrer-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier

Procedure:

  • In a round-bottom flask, dissolve 5,6-dihydropyridin-2(1H)-one (1.0 eq) in anhydrous dichloromethane (approximately 15 mL per gram of lactam).

  • To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until completion.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by flash column chromatography on silica gel.

Expected Yield: 80-95%.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
GlutarimideC₅H₇NO₂113.11White crystalline powder
5,6-dihydropyridin-2(1H)-oneC₅H₇NO97.12Off-white to pale yellow solid
This compoundC₁₀H₁₅NO₃197.23White to off-white solid or oil

Logical Workflow Diagram

Experimental_Workflow cluster_prep cluster_reaction1 cluster_workup1 cluster_reaction2 cluster_workup2 A Dissolve Glutarimide in EtOH B Cool to 0°C A->B C Add NaBH4 portion-wise B->C D Stir at 0°C (2-4h) C->D E Quench with 1M HCl D->E F Concentrate E->F G Extract with EtOAc F->G H Dry and Concentrate G->H I Purify (optional) to get 5,6-dihydropyridin-2(1H)-one H->I J Dissolve Lactam in CH2Cl2 I->J K Add (Boc)2O and DMAP J->K L Stir at RT (12-18h) K->L M Wash with NaHCO3 and Brine L->M N Dry and Concentrate M->N O Purify by Chromatography N->O P Final Product O->P

Figure 2. Detailed experimental workflow for the two-step synthesis.

Safety Precautions

  • Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sodium borohydride reacts with water and protic solvents to release hydrogen gas, which is flammable. Handle with care and perform additions slowly, especially during quenching.

  • Di-tert-butyl dicarbonate is a solid that can melt just above room temperature and can cause skin and eye irritation.

  • DMAP is toxic and should be handled with care in a well-ventilated fume hood.

  • All operations should be carried out in a well-ventilated fume hood.

References

Application Notes and Protocols: Synthesis of tert-Butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-Butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its dihydropyridinone scaffold is present in a variety of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on the selection of appropriate starting materials and corresponding synthetic methodologies.

Synthetic Strategies Overview:

Several synthetic routes have been established for the preparation of the 5,6-dihydropyridin-2(1H)-one core structure, which is the immediate precursor to the target molecule. The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The primary synthetic strategies for the core structure include:

  • Intramolecular Wittig Reaction: This method involves the cyclization of triphenylphosphonium salts derived from N-(3-oxoalkyl)-chloroacetamides.[1][2][3]

  • Intramolecular Knoevenagel Condensation: A regioselective synthesis from a chiral methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)-alkylamino)-3-oxopropanoate.[4]

  • Dehydrogenation of δ-Valerolactams: A traditional method, though its utility is often limited by the availability of the requisite starting materials.[1]

  • From 1-Boc-piperidin-4-one: A multi-step synthesis involving bromination, Wittig reaction, and elimination.[5]

The final N-Boc protection is a standard procedure typically accomplished using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[6][7][8]

Detailed Experimental Protocols

Method 1: Intramolecular Wittig Reaction

This approach provides a universal and diastereospecific route to 5,6-dihydropyridin-2(1H)-ones.[1][3] The key steps involve the formation of a phosphonium salt from an N-(3-oxoalkyl)-chloroacetamide, followed by an intramolecular Wittig cyclization.

Experimental Workflow:

cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Intramolecular Wittig Cyclization cluster_2 Step 3: N-Boc Protection N-(3-oxoalkyl)-chloroacetamide N-(3-oxoalkyl)-chloroacetamide Phosphonium_Salt Phosphonium_Salt N-(3-oxoalkyl)-chloroacetamide->Phosphonium_Salt PPh3, heat PPh3 PPh3 PPh3->Phosphonium_Salt 5,6-dihydropyridin-2(1H)-one 5,6-dihydropyridin-2(1H)-one Phosphonium_Salt->5,6-dihydropyridin-2(1H)-one NaOMe, MeOH, rt Target_Molecule tert-Butyl 2-oxo-5,6-dihydropyridine- 1(2H)-carboxylate 5,6-dihydropyridin-2(1H)-one->Target_Molecule (Boc)2O, Base

Caption: Synthetic workflow for Method 1.

Protocol:

Step 1: Synthesis of Phosphonium Salts from N-(3-oxoalkyl)-chloroacetamides

  • Starting Materials: N-(3-oxoalkyl)-chloroacetamides (can be synthesized by various methods).[1]

  • Reagents: Triphenylphosphine (PPh₃).

  • Procedure: A solution of the N-(3-oxoalkyl)-chloroacetamide and triphenylphosphine in a suitable solvent (e.g., ethanol or dioxane) is heated. The reaction conditions are optimized to achieve high yields (80-90%) of the corresponding phosphonium salts.[1]

Step 2: Intramolecular Wittig Cyclization

  • Starting Material: The phosphonium salt from Step 1.

  • Reagents: Sodium methoxide (NaOMe), Methanol (MeOH).

  • Procedure: The phosphonium salt is treated with an equimolar amount of sodium methoxide in methanol at room temperature.[1] This induces cyclization to yield the 5,6-dihydropyridin-2(1H)-one in high yield.[1]

Step 3: N-Boc Protection

  • Starting Material: 5,6-dihydropyridin-2(1H)-one.

  • Reagents: Di-tert-butyl dicarbonate ((Boc)₂O), a base (e.g., triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)), and a solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).[7]

  • Procedure: To a solution of the 5,6-dihydropyridin-2(1H)-one in the chosen solvent, the base and (Boc)₂O are added. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[6]

Quantitative Data Summary (Method 1):

StepProductYieldReference
Phosphonium Salt FormationPhosphonium Salts80-90%[1]
Wittig Cyclization5,6-dihydropyridin-2(1H)-onesHigh[1]
N-Boc ProtectionThis compoundHighGeneral Procedure
Method 2: Synthesis from 1-Boc-piperidin-4-one

This method utilizes a commercially available starting material and proceeds through a series of well-established transformations.

Experimental Workflow:

1-Boc-piperidin-4-one 1-Boc-piperidin-4-one Bromo-ketone tert-Butyl 3-bromo- 4-oxopiperidine-1-carboxylate 1-Boc-piperidin-4-one->Bromo-ketone Br2, AlCl3, THF/Et2O, 0°C Wittig_Product tert-Butyl 3-bromo-4- (ethoxycarbonylmethylene)piperidine- 1-carboxylate Bromo-ketone->Wittig_Product (EtO)2P(O)CH2CO2Et, NaH or Ph3P=CHCO2Et, CH2Cl2, reflux Target_Molecule tert-Butyl 2-oxo-5,6-dihydropyridine- 1(2H)-carboxylate Wittig_Product->Target_Molecule LiBr, Li2CO3, DMF, 75°C

Caption: Synthetic workflow for Method 2.

Protocol:

Step 1: Synthesis of tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate

  • Starting Material: 1-Boc-piperidin-4-one.

  • Reagents: Bromine (Br₂), Aluminum chloride (AlCl₃), Tetrahydrofuran (THF), Diethyl ether (Et₂O).

  • Procedure: 1-Boc-piperidin-4-one is dissolved in a mixture of THF and Et₂O. After the addition of AlCl₃, bromine is added slowly at 0°C. The reaction is stirred at this temperature for 18 hours. The product is purified by flash column chromatography.[5]

Step 2: Synthesis of tert-Butyl 3-Bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate

  • Starting Material: tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate.

  • Reagents: 4-(Ethoxycarbonylmethylene)triphenylphosphorane, Dichloromethane (CH₂Cl₂).

  • Procedure: The bromo-ketone is dissolved in CH₂Cl₂ and refluxed with 4-(ethoxycarbonylmethylene)triphenylphosphorane for 2 hours. The product is purified by flash column chromatography.[5]

Step 3: Synthesis of tert-Butyl (E)- and (Z)-Ethoxycarbonylmethylene)-3,4-dihydropyridine-1(2H)-carboxylate

  • Starting Material: tert-Butyl 3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate.

  • Reagents: Lithium bromide (LiBr), Lithium carbonate (Li₂CO₃), Dimethylformamide (DMF).

  • Procedure: The starting material is dissolved in dry DMF, and LiBr and Li₂CO₃ are added. The mixture is stirred at 75°C for 3 hours. After workup, the product is purified by flash column chromatography.[5] Note: This protocol yields an exocyclic double bond isomer. Further steps would be required to isomerize to the endocyclic double bond of the target molecule, or a different elimination strategy would be needed.

Quantitative Data Summary (Method 2):

StepProductYieldReference
Brominationtert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate46%[5]
Wittig Reactiontert-Butyl 3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate95%[5]
Eliminationtert-Butyl (E/Z)-ethoxycarbonylmethylene)-3,4-dihydropyridine-1(2H)-carboxylate88%[5]

General Considerations for N-Boc Protection

The introduction of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly for managing amine reactivity.[6]

Logical Relationship of Boc Protection:

Amine Primary or Secondary Amine (e.g., 5,6-dihydropyridin-2(1H)-one) Protected_Amine N-Boc Protected Amine Amine->Protected_Amine Boc_Anhydride (Boc)2O Boc_Anhydride->Protected_Amine Base Base (e.g., TEA, DMAP) Base->Protected_Amine Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Protected_Amine

Caption: Reagents for N-Boc protection.

Key Reagents and Conditions:

  • Protecting Agent: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent.[7]

  • Base: A non-nucleophilic base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or a catalyst like 4-dimethylaminopyridine (DMAP) is often used to facilitate the reaction.[6]

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically employed.[7]

  • Temperature: The reaction is usually carried out at room temperature.

  • Work-up: A simple aqueous work-up is generally sufficient to remove byproducts and excess reagents.

The choice of specific conditions may depend on the substrate's solubility and reactivity. The reaction is generally high-yielding and clean.

References

Application Notes and Protocols for the Purification of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods, including flash column chromatography and recrystallization, are designed to yield a high-purity product suitable for downstream applications in drug discovery and development.

Introduction

This compound is a valuable building block in medicinal chemistry. Its purity is critical for the successful synthesis of complex target molecules and for ensuring reliable biological data. This document outlines two common and effective methods for its purification: flash column chromatography and recrystallization. The choice of method will depend on the impurity profile of the crude material and the desired final purity.

Purification Method 1: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying multi-gram quantities of the target compound. The protocol below is adapted from procedures used for structurally similar N-Boc protected dihydropyridinone derivatives.[1]

Experimental Protocol

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate (EtOAc)

  • Glass column for flash chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes or flasks

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of petroleum ether and ethyl acetate (e.g., 7:3 v/v).

    • Visualize the spots under a UV lamp to determine the Rf value of the product and identify impurities. For a similar compound, an Rf of 0.72 was observed in a cyclohexane/EtOAc (7:3) system.[1]

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in petroleum ether.

    • Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by passing 2-3 column volumes of the initial eluent (e.g., petroleum ether/EtOAc 9:1) through the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity solvent mixture, such as petroleum ether/EtOAc (9:1).

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., progressing to 8:2, 7:3).

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by performing TLC analysis on the collected fractions.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

    • Determine the yield and assess the purity by analytical methods such as NMR or HPLC.

Data Presentation
ParameterConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography of moderately polar organic compounds.
Mobile Phase Petroleum Ether/Ethyl Acetate GradientA gradient from low to high polarity allows for the separation of non-polar impurities first, followed by the elution of the target compound.
Initial Eluent Petroleum Ether/EtOAc (9:1 v/v)Starts with a low polarity to remove non-polar impurities.
Final Eluent Petroleum Ether/EtOAc (7:3 v/v) or higherThe polarity is increased to elute the more polar target compound.
Monitoring TLC with UV visualization (254 nm)Allows for the tracking of the product and impurities during fractionation.

Purification Method 2: Recrystallization

Recrystallization is a cost-effective purification technique suitable for obtaining highly pure crystalline solids. The key is to select an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Experimental Protocol

Materials and Equipment:

  • Crude this compound

  • Hexane

  • Ethyl acetate (EtOAc)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent System Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a small volume of a non-polar solvent like hexane and observe the solubility at room temperature.

    • If insoluble, heat the mixture gently. The compound should ideally dissolve when hot.

    • If the compound is too soluble in hexane, or not soluble enough when hot, a two-solvent system like hexane/ethyl acetate is recommended.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) to dissolve the compound at room temperature.

    • Heat the solution gently on a hot plate.

    • Slowly add the less soluble solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (saturation point).

    • Add a few drops of the more soluble solvent (ethyl acetate) until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove residual solvent.

    • Determine the yield and melting point, and assess the purity by analytical methods.

Data Presentation
ParameterSolvent SystemRationale
Primary Solvent Ethyl AcetateThe target compound is expected to be reasonably soluble in this moderately polar solvent.
Anti-Solvent HexaneThe compound should have low solubility in this non-polar solvent, inducing crystallization when added to the ethyl acetate solution.
Cooling Method Slow cooling to room temperature, followed by an ice bathPromotes the formation of well-defined crystals and maximizes the yield.

Visualization of Purification Workflow

Purification_Workflow Crude Crude Product (this compound) Chromatography Flash Column Chromatography Crude->Chromatography Method 1 Recrystallization Recrystallization Crude->Recrystallization Method 2 Pure_Chroma Pure Product (from Chromatography) Chromatography->Pure_Chroma Pure_Recryst Pure Product (from Recrystallization) Recrystallization->Pure_Recryst Analysis Purity Analysis (NMR, HPLC, MP) Pure_Chroma->Analysis Pure_Recryst->Analysis

Caption: General workflow for the purification of this compound.

References

Application Notes and Protocols for the Recrystallization of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various biologically active molecules. The purity of this compound is crucial for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final products. While chromatographic methods are often employed for purification, recrystallization offers a scalable and cost-effective alternative for obtaining highly pure crystalline material.

This document provides a detailed protocol for the recrystallization of this compound, along with guidance on solvent selection and expected outcomes.

Data Presentation

The efficiency of a recrystallization process is evaluated based on the recovery yield and the improvement in purity. The following table summarizes typical, albeit illustrative, quantitative data that can be expected from the recrystallization of this compound. Actual results may vary depending on the initial purity of the crude material and the specific conditions employed.

ParameterCrude MaterialRecrystallized Material
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) 95.2%>99.5%
Recovery Yield N/A85-95%
Melting Point 68-71 °C72-74 °C

Experimental Protocols

A general procedure for the recrystallization of organic compounds involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals.

I. Solvent Selection

The choice of solvent is critical for a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at or near its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert towards the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

Based on the structure of this compound, which contains both a polar lactam moiety and a nonpolar tert-butyloxycarbonyl (Boc) group, suitable solvent systems could include a single polar solvent or a binary mixture of a polar and a nonpolar solvent.

Recommended Solvents for Screening:

  • Single Solvents: Isopropanol, Ethanol, Ethyl Acetate

  • Solvent Pairs: Ethyl Acetate/Hexane, Dichloromethane/Hexane, Toluene/Hexane

Procedure for Solvent Screening:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature, observing the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath.

  • Continue adding the hot solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

II. Recrystallization Protocol (Using Ethyl Acetate/Hexane)

This protocol describes a two-solvent recrystallization method, which is often effective for compounds with intermediate polarity.

Materials and Equipment:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring. Ensure to use the smallest volume of solvent necessary to achieve full dissolution.

  • Decolorization (Optional):

    • If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution.

    • Swirl the mixture for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • To the hot, clear solution, slowly add hexane dropwise while swirling the flask.

    • Continue adding hexane until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

    • Continue to draw air through the crystals on the filter paper for several minutes to partially dry them.

    • Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.

Mandatory Visualization

The following diagram illustrates the general workflow for the recrystallization of this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Gravity Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling (to room temperature) hot_filtration->cool ice_bath Ice Bath (maximize yield) cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for the recrystallization of a solid organic compound.

Application Notes and Protocols for Column Chromatography of Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of dihydropyridine compounds using column chromatography. Dihydropyridines are a class of calcium channel blockers widely used in the treatment of hypertension and angina.[1] Their purification is a critical step in drug development and quality control to ensure therapeutic efficacy and safety.[2] This guide covers both normal-phase and reversed-phase chromatography techniques, offering starting points for method development and troubleshooting.

Principles of Dihydropyridine Purification

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For dihydropyridines, the choice between normal-phase and reversed-phase chromatography depends on the polarity of the target compound and its impurities.[2]

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. Less polar compounds elute first. This mode is effective for separating less polar dihydropyridine derivatives.[2]

  • Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. More polar compounds elute first. This is widely used for the analysis and purification of various dihydropyridine drugs.[1][2]

Experimental Workflow for Dihydropyridine Purification

The general workflow for the purification of dihydropyridines by column chromatography involves several key steps, from initial solvent system selection to the final isolation of the pure compound.

DHP_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis for Mobile Phase Selection Slurry 2. Stationary Phase Slurry Preparation Packing 3. Column Packing Loading 4. Sample Loading Packing->Loading Proceed to Separation Elution 5. Elution Collection 6. Fraction Collection Fraction_Analysis 7. Fraction Analysis (TLC) Collection->Fraction_Analysis Analyze Fractions Pooling 8. Pooling of Pure Fractions Evaporation 9. Solvent Evaporation Pure_Product 10. Pure Dihydropyridine Evaporation->Pure_Product Isolate Product

Caption: General workflow for dihydropyridine purification by column chromatography.

Data Presentation: Chromatographic Conditions

The following tables summarize typical starting conditions for the purification of common dihydropyridines using normal-phase flash chromatography and reversed-phase high-performance liquid chromatography (HPLC).

Table 1: Normal-Phase Flash Chromatography Conditions
ParameterConditionRemarks
Stationary Phase Silica Gel (e.g., 230-400 mesh)Standard choice for normal-phase separation of less polar dihydropyridines.[2]
Mobile Phase Hexane/Ethyl Acetate mixturesA common starting point is an 80:20 (v/v) mixture. The polarity can be gradually increased by adding more ethyl acetate.[2] An ideal system should give a retention factor (Rf) of ~0.2-0.4 for the target compound on TLC.
Elution Mode Isocratic or GradientA gradient elution, with a gradual increase in the polar solvent, can be beneficial for separating complex mixtures.[3]
Detection UV light (254 nm) for TLC analysisDihydropyridines are typically UV-active.
Table 2: Reversed-Phase HPLC Conditions for Various Dihydropyridines
DihydropyridineStationary PhaseMobile PhaseFlow Rate (mL/min)Detection (UV Wavelength)
Amlodipine C18 (100 mm x 4.6 mm, 2.6 µm)0.4% Ammonium Hydroxide in water and Methanol (gradient)1.0237 nm[1]
Nifedipine C18 (250 mm x 4.6 mm, 5 µm)Methanol:Water (70:30 v/v), pH adjusted to 3.01.0235 nm / 238 nm[1]
Nimodipine C18 (250 mm x 4.6 mm)Acetonitrile:Water (70:30 v/v)1.0236 nm / 237 nm[1]
Lercanidipine C8 (150 x 4.6 mm, 5 µm)0.02M NH4H2PO4 (pH 3.5):Methanol (35:65, v/v)1.0240 nm[1]
Nitrimidodipine Octadecyl (250 mm x 4.6mm)Acetonitrile-water (45:55, v/v)Not SpecifiedNot Specified[4]

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography

This protocol outlines a general procedure for the purification of a crude dihydropyridine sample using silica gel chromatography.

1. Materials and Equipment:

  • Crude dihydropyridine sample

  • Silica gel (e.g., 230-400 mesh)[2]

  • Glass chromatography column

  • Solvents (e.g., hexane, ethyl acetate)

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Collection tubes

  • Rotary evaporator

2. Mobile Phase Selection (TLC Analysis):

  • Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane).[2]

  • Spot the solution onto a TLC plate.[2]

  • Develop the TLC plate in a chamber with a mixture of non-polar and polar solvents (e.g., start with 80:20 Hexane:Ethyl Acetate).[2]

  • Visualize the plate under a UV lamp.[2]

  • Adjust the solvent ratio to achieve good separation between the target dihydropyridine and impurities. The ideal mobile phase should result in an Rf value of approximately 0.2-0.4 for the desired compound.

3. Column Packing (Wet Slurry Method):

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Ensure the packed bed is level and free of cracks or air bubbles.

4. Sample Loading:

  • Wet Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully add it to the top of the column.

  • Dry Loading: For less soluble samples, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

5. Elution and Fraction Collection:

  • Begin elution with the selected mobile phase.

  • It is crucial to protect the column from light to prevent photo-oxidation of the dihydropyridines.

  • Collect fractions in separate labeled test tubes.

6. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by spotting them onto TLC plates and visualizing them under UV light.

  • Combine the fractions containing the pure dihydropyridine compound based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: General Procedure for Reversed-Phase HPLC Analysis

This protocol provides a general framework for the analytical separation of dihydropyridines using RP-HPLC.

1. Materials and Equipment:

  • HPLC system with UV detector

  • Reversed-phase column (e.g., C18 or C8)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers and pH adjusting reagents

  • Syringe filters (0.45 µm)

2. Mobile Phase Preparation:

  • Prepare the mobile phase according to the conditions specified for the target dihydropyridine (see Table 2).

  • For buffered mobile phases, ensure the pH is accurately adjusted.

  • Degas the mobile phase before use.

3. System and Column Equilibration:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved. This may require flushing with 10-20 column volumes.

  • If a column oven is available, maintain a constant temperature to ensure reproducible retention times.

4. Sample Preparation and Injection:

  • Prepare a stock solution of the dihydropyridine standard or sample in a suitable diluent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject a fixed volume (e.g., 20 µL) of the sample into the HPLC system.[1]

5. Data Acquisition and Analysis:

  • Monitor the chromatogram at the specified UV wavelength.

  • Integrate the peak corresponding to the dihydropyridine of interest to determine its retention time and peak area.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Strong interactions between the basic nitrogen of the dihydropyridine and acidic silanol groups on the silica surface.- Add a basic modifier like triethylamine (TEA) to the mobile phase (0.1-0.5%). - Use an end-capped column.
Poor Resolution - Inappropriate mobile phase polarity. - Column overloading.- Optimize the mobile phase composition. - Reduce the amount of sample loaded onto the column.
No Elution of Compound - Mobile phase is too weak (insufficiently polar in normal-phase, too polar in reversed-phase).- Increase the strength of the mobile phase (e.g., increase the percentage of the more polar solvent in normal-phase or the organic solvent in reversed-phase).
Inconsistent Retention Times - Changes in mobile phase composition. - Fluctuations in column temperature.- Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven to maintain a constant temperature.

References

Applications in Medicinal Chemistry: Notes and Protocols for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of medicinal chemistry is in a constant state of evolution, driven by the pursuit of more effective and safer therapeutics. This document provides detailed application notes and experimental protocols for three cutting-edge strategies that are reshaping modern drug discovery: Proteolysis Targeting Chimeras (PROTACs), Covalent Inhibitors, and Fragment-Based Drug Discovery (FBDD). These approaches offer innovative solutions to target challenging disease-related proteins, including those previously considered "undruggable." A brief overview of the impact of Artificial Intelligence (AI) in accelerating these medicinal chemistry efforts is also presented.

Proteolysis Targeting Chimeras (PROTACs)

Application Note

PROTACs are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, potentially leading to a more profound and durable pharmacological effect compared to traditional inhibitors.[6]

A significant advantage of PROTACs is their ability to target proteins that lack a well-defined active site, expanding the "druggable" proteome.[1] By targeting proteins for degradation, PROTACs can overcome resistance mechanisms associated with target overexpression or mutations that affect inhibitor binding.

Case Study: ARV-110 (Bavdegalutamide)

ARV-110 is a first-in-class oral PROTAC designed to target the Androgen Receptor (AR), a key driver of prostate cancer.[6][7] It works by recruiting the cereblon E3 ligase to the AR, leading to its degradation.[4][6] Preclinical studies have shown that ARV-110 can robustly degrade AR in various prostate cancer cell lines with a half-maximal degradation concentration (DC50) of approximately 1 nM.[7] Notably, it has demonstrated efficacy in models resistant to conventional AR inhibitors like enzalutamide.[6][7]

Quantitative Data

Table 1: Preclinical and Clinical Data for ARV-110 and ARV-471

CompoundTargetIndicationDC50Clinical Benefit Rate (CBR)Notes
ARV-110 Androgen Receptor (AR)Metastatic Castration-Resistant Prostate Cancer (mCRPC)~1 nM[7]40% in evaluable patients at doses ≥140 mg[8]Well-tolerated in Phase 1 trials.[9] Exposures reached levels associated with preclinical tumor growth inhibition.[9]
ARV-471 Estrogen Receptor (ER)ER+/HER2- Locally Advanced or Metastatic Breast Cancer-40% in evaluable patients[10]All patients were previously treated with CDK4/6 inhibitors.[10] Showed robust ER degradation of up to 89%.[10]
Experimental Protocol: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein induced by a PROTAC.

Materials:

  • Cell culture reagents

  • 24-well plates

  • PROTAC of interest

  • Control compounds (e.g., inactive epimer)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in 24-well plates and allow them to adhere overnight.[11]

  • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC. Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive epimer of the PROTAC). Incubate for a predetermined time (e.g., 24 hours). The effective concentration and incubation time will vary depending on the PROTAC and cell line.[11]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation: Prepare samples for SDS-PAGE by mixing a standardized amount of protein (e.g., 20 µg) with Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the intensity of the target protein to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 value.

Visualization

PROTAC_Mechanism cluster_cytoplasm Cytoplasm cluster_proteasome Proteasome PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) (e.g., Androgen Receptor) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of Action of a PROTAC.

Androgen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP_complex AR-HSP Complex HSP->AR_HSP_complex AR_HSP_complex->AR Androgen Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Nuclear Translocation & DNA Binding Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Recruits Co-regulators Cell_Survival Cell Survival & Proliferation Gene_Transcription->Cell_Survival

Caption: Androgen Receptor Signaling Pathway.[12][13][14]

Covalent Inhibitors

Application Note

Covalent inhibitors are a class of drugs that form a stable, covalent bond with their target protein, typically at a specific amino acid residue within the active site.[15] This irreversible or reversible covalent modification can lead to a prolonged duration of action, high potency, and the ability to overcome drug resistance.[13] Historically, concerns about off-target reactivity and potential toxicity slowed their development. However, modern medicinal chemistry has enabled the design of highly selective covalent inhibitors with improved safety profiles. These inhibitors often feature a reactive "warhead" that is specifically directed to a nucleophilic amino acid, such as cysteine, serine, or lysine, within the target protein's binding pocket.[16]

Case Study: Ibrutinib

Ibrutinib is a first-in-class, potent, and covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[15] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[15][17] By blocking BTK, ibrutinib disrupts downstream signaling pathways that are crucial for B-cell proliferation, survival, and trafficking.[1][15] This mechanism of action has proven highly effective in the treatment of various B-cell malignancies.

Quantitative Data

Table 2: Potency of Ibrutinib

ParameterValueTargetReference
IC50 0.5 nMBTK[15]
IC50 11 nMB-cell line (anti-IgG stimulated)[15]
Experimental Protocol: Determining the IC50 of a Covalent Inhibitor

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a covalent inhibitor. Due to the time-dependent nature of covalent inhibition, it is crucial to consider the incubation time.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Covalent inhibitor

  • Assay buffer

  • 96-well plates

  • Plate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the enzyme in assay buffer. Prepare serial dilutions of the covalent inhibitor in assay buffer.

  • Pre-incubation:

    • In a 96-well plate, add a fixed concentration of the enzyme to wells containing the different concentrations of the inhibitor.

    • Include a control with enzyme and buffer only (no inhibitor).

    • Incubate the plate for a defined period (e.g., 30 minutes) to allow for the covalent bond formation. It is recommended to test multiple pre-incubation times to understand the time-dependency of the inhibition.[18][19]

  • Reaction Initiation: Add the substrate to all wells simultaneously to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a plate reader and measure the product formation over time at a specific wavelength.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each inhibitor concentration by calculating the slope of the linear portion of the progress curve.

    • Normalize the rates relative to the uninhibited control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Repeat the experiment with different pre-incubation times to assess the time-dependent nature of the inhibition. For a more detailed kinetic characterization of irreversible inhibitors, determination of KI and kinact values is recommended.[20]

Visualization

Covalent_Inhibitor_Workflow cluster_workflow IC50 Determination Workflow Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Substrate Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Pre_incubation Add_Substrate Initiate Reaction (Add Substrate) Pre_incubation->Add_Substrate Measure_Activity Measure Enzyme Activity (Kinetic Reading) Add_Substrate->Measure_Activity Analyze_Data Analyze Data (Calculate IC50) Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for IC50 Determination of a Covalent Inhibitor.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition Calcium Calcium Mobilization PLCg2->Calcium Downstream Downstream Signaling (e.g., NF-κB, MAPK) Calcium->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation

Caption: B-cell Receptor (BCR) and BTK Signaling Pathway.[1][15][21][22][23]

Fragment-Based Drug Discovery (FBDD)

Application Note

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying novel lead compounds.[24] It begins with the screening of a library of low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind to the target protein, albeit with low affinity.[9] These initial hits are then optimized into more potent, drug-like molecules through structure-guided medicinal chemistry efforts, such as fragment growing, linking, or merging.[24] FBDD offers several advantages over traditional high-throughput screening (HTS), including a more efficient exploration of chemical space and a higher "hit" rate.[9] Biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR) are central to FBDD for detecting the weak binding of fragments.[24]

Case Study: Venetoclax

Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), which is overexpressed in many cancers. The discovery of venetoclax is a landmark success for FBDD.[24][25] The process started with the identification of a fragment that bound to a key hydrophobic groove on Bcl-2 using NMR-based screening.[25] Through structure-guided optimization, this initial fragment was elaborated into a highly potent and orally bioavailable drug that restores the natural process of apoptosis in cancer cells.

Experimental Protocol: Fragment Screening by NMR Spectroscopy

This protocol provides a general workflow for identifying fragment hits using ligand-observed NMR techniques like Saturation Transfer Difference (STD) spectroscopy.

Materials:

  • Purified target protein

  • Fragment library

  • NMR buffer (e.g., phosphate buffer in D2O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Fragment Library Preparation: Prepare stock solutions of individual fragments or fragment mixtures in a suitable deuterated solvent. Ensure fragments are soluble and stable in the NMR buffer. A quality check of the library for purity and identity is recommended.[26][27]

  • Protein Sample Preparation: Prepare a solution of the target protein in the NMR buffer. The concentration will depend on the protein's solubility and the sensitivity of the NMR experiment.

  • NMR Screening (Ligand-Observed):

    • For each fragment or fragment mixture, acquire a reference 1D 1H NMR spectrum.

    • Add the target protein to the fragment solution.

    • Acquire an STD NMR spectrum. In an STD experiment, the protein is selectively saturated with radiofrequency pulses. If a fragment binds to the protein, this saturation is transferred to the fragment, resulting in a decrease in its signal intensity.

    • The presence of signals in the STD spectrum indicates binding.

  • Hit Validation: Fragments identified as hits in the primary screen should be validated. This can involve re-screening individual fragments from mixtures and determining their binding affinity (KD) using NMR titrations or other biophysical methods like SPR.

  • Structural Studies: For validated hits, structural information on the protein-fragment complex is crucial for the next steps of lead optimization. This is typically obtained through protein-observed NMR experiments (e.g., 1H-15N HSQC) or X-ray crystallography.

Visualization

FBDD_Workflow cluster_workflow Fragment-Based Drug Discovery Workflow Start Start Fragment_Library Fragment Library (MW < 300 Da) Start->Fragment_Library Screening Fragment Screening (e.g., NMR, SPR, X-ray) Fragment_Library->Screening Hit_ID Hit Identification (mM - µM affinity) Screening->Hit_ID Hit_Validation Hit Validation (Affinity, Stoichiometry) Hit_ID->Hit_Validation Structure Structure Determination (X-ray, NMR) Hit_Validation->Structure Hit_to_Lead Hit-to-Lead Optimization (Fragment Growing, Linking, Merging) Structure->Hit_to_Lead Lead_Compound Lead Compound (nM affinity) Hit_to_Lead->Lead_Compound End Preclinical Development Lead_Compound->End

Caption: General Workflow for Fragment-Based Drug Discovery.[24]

Bcl2_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondria cluster_caspase Caspase Cascade Stimuli Cellular Stress (e.g., DNA damage) BH3_only BH3-only proteins (e.g., Bim, Puma) Stimuli->BH3_only Activation Bcl2 Anti-apoptotic Bcl-2 BH3_only->Bcl2 Inhibition Bax_Bak Pro-apoptotic Bax/Bak BH3_only->Bax_Bak Activation Bcl2->Bax_Bak Inhibition Venetoclax Venetoclax Venetoclax->Bcl2 Inhibition MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Bcl-2 Regulated Apoptotic Pathway.[16][28][29][30][31]

Artificial Intelligence in Medicinal Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming medicinal chemistry. AI algorithms can analyze vast datasets to predict compound properties, optimize synthetic routes, and even design novel molecules with desired activities. In the context of the strategies discussed above, AI can:

  • Accelerate PROTAC and Covalent Inhibitor Design: Predict the binding affinity of ligands to target proteins and E3 ligases, and identify optimal linker compositions and lengths.

  • Enhance FBDD: Analyze fragment screening data to identify promising hits and guide their evolution into lead compounds.

  • Predict ADMET Properties: Forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, reducing late-stage failures.

While a detailed protocol is beyond the scope of this document, it is crucial for medicinal chemists to be aware of the growing impact of AI and to collaborate with computational scientists to leverage these powerful tools.

References

Application Note: The Utility of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 4-aminophenylboronic acid pinacol ester, as a pivotal intermediate in organic synthesis. Its application in the construction of biaryl amines via the Suzuki-Miyaura cross-coupling reaction is highlighted, a cornerstone transformation in modern medicinal chemistry.

Introduction

Biaryl scaffolds are prevalent structural motifs in a vast array of pharmaceuticals, including anti-inflammatory, anti-cancer, and antihypertensive drugs.[1][2] The synthesis of these structures often relies on robust and versatile cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura reaction stands out as a premier method for forging carbon-carbon bonds, celebrated for its mild conditions and high functional group tolerance.[3][4][5]

Within this context, functionalized arylboronic acids and their esters are invaluable building blocks.[6][7][8] 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a particularly important intermediate, providing a direct route to synthetically valuable biaryl amines.[3][6][9] This intermediate uniquely combines a reactive boronic ester for Suzuki coupling with a nucleophilic aniline group, which can be used for subsequent chemical modifications, such as amide bond formation.

Applications in Drug Discovery

The primary application of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is in the synthesis of complex biaryl amines, which are key pharmacophores in many biologically active molecules.[1][10] This intermediate has been instrumental in the development of:

  • Receptor Tyrosine Kinase (RTK) Inhibitors: Used in the synthesis of 3-aminoindazole-based multi-targeted RTK inhibitors with demonstrated anticancer activity.[9][11]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Employed in the creation of roscovitine derivatives that dually inhibit CDKs and casein kinase 1 (CK1).[9][11]

  • Retinoid-related Orphan Receptor gamma t (RORγt) Inhibitors: The biaryl amine core, assembled via Suzuki coupling, is central to a class of potent and orally bioavailable RORγt inhibitors investigated for autoimmune diseases like multiple sclerosis.[10]

  • NaV1.7 Inhibitors: Biaryl acyl sulfonamides have been identified as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a target for pain therapeutics.[12]

The general workflow for utilizing this intermediate is depicted below.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_coupling Application A 4-Bromoaniline C Pd-Catalyzed Borylation A->C B Bis(pinacolato)diboron B->C D 4-(...)-aniline (Intermediate) C->D F Suzuki-Miyaura Coupling D->F E Aryl/Heteroaryl Halide (Ar-X) E->F G Biaryl Amine (Final Product) F->G

Caption: General workflow from starting materials to biaryl amine product.

Physicochemical and Characterization Data

Proper characterization is crucial for confirming the identity and purity of the intermediate before its use in subsequent reactions.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 214360-73-3 [9][13]
Molecular Formula C₁₂H₁₈BNO₂ [9]
Molecular Weight 219.1 g/mol [9]
Appearance Off-white to beige crystalline solid [13][14]

| Melting Point | 164–166 °C |[6] |

Table 2: NMR Spectroscopic Data

Nucleus Solvent Chemical Shifts (δ) in ppm Reference(s)
¹H NMR CDCl₃ 7.63 (d, J=8.0 Hz, 2H), 6.65 (d, J=8.0 Hz, 2H), 3.83 (br s, 2H, NH₂), 1.32 (s, 12H, CH₃) [6]

| ¹³C NMR | CDCl₃ | 156.9, 150.4 (br), 141.9, 123.3, 83.1, 23.9 |[6] |

Experimental Protocols

Protocol 1: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

This protocol details the palladium-catalyzed borylation of 4-bromoaniline to yield the title intermediate.[3]

Reaction Scheme: 4-Bromoaniline + Bis(pinacolato)diboron → 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Table 3: Reagents and Stoichiometry

Reagent M.W. ( g/mol ) Amount Moles Equivalents
4-Bromoaniline 172.03 1.0 g 5.8 mmol 1.0
Bis(pinacolato)diboron 253.94 1.78 g 7.0 mmol 1.2
Potassium Acetate (KOAc) 98.14 1.71 g 17.4 mmol 3.0
PdCl₂(dppf) 816.64 0.21 g 0.26 mmol 0.045

| 1,4-Dioxane | - | 15.0 mL | - | - |

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoaniline (1.0 g, 5.8 mmol), bis(pinacolato)diboron (1.78 g, 7.0 mmol), and potassium acetate (1.71 g, 17.4 mmol).[3]

  • Add 15.0 mL of anhydrous 1,4-dioxane.[3]

  • Seal the flask and deaerate the mixture by bubbling nitrogen gas through the solution for 30 minutes.[3]

  • Under a positive pressure of nitrogen, add the catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.21 g, 0.26 mmol).[3]

  • Heat the reaction mixture to 100 °C and stir for 6 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the dioxane under reduced pressure.[3]

  • Quench the residue with water and extract the product with ethyl acetate (3 x 20 mL).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexane) to afford the title compound.[3]

    • Expected Yield: ~50-75%. A reported yield for this reaction is 50.78%.[3]

    • Expected Product: A light yellow or off-white solid.[3][13]

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of the synthesized intermediate with a generic aryl halide (Ar-X) to form a biaryl amine.

G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)-X (Oxidative Adduct) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar' (Transmetalation Complex) B->C Transmetalation (Ar'-B(OR)2) C->A Reductive Elimination D Ar-Ar' (Product) C->D

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Table 4: Reagents and Stoichiometry

Reagent M.W. ( g/mol ) Amount Moles Equivalents
4-(...)-aniline Intermediate 219.1 219 mg 1.0 mmol 1.0
Aryl Halide (Ar-X) Varies - 1.1 mmol 1.1
Pd(OAc)₂ 224.5 11.2 mg 0.05 mmol 0.05
Sodium Carbonate (Na₂CO₃) 105.99 212 mg 2.0 mmol 2.0

| Acetone / Water (4:1) | - | 5.0 mL | - | - |

Procedure:

  • In a reaction vial, combine the 4-(...)-aniline intermediate (219 mg, 1.0 mmol), the chosen aryl halide (1.1 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add Palladium(II) acetate (11.2 mg, 0.05 mmol).

  • Add the solvent mixture of acetone (4.0 mL) and water (1.0 mL).

  • Seal the vial and stir the mixture vigorously at room temperature for 2-4 hours. Note: Some reactions may require heating.

  • Monitor the reaction by TLC or LC-MS. High yields are often obtained with electron-donating substituents on the coupling partner.[5]

  • Upon completion, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting biaryl amine product by column chromatography or recrystallization.

Relevance to Biological Signaling

The biaryl amines synthesized using this intermediate often function as inhibitors of protein kinases, which are critical nodes in cellular signaling pathways. For example, many kinase inhibitors target the MAPK/ERK pathway, which is frequently dysregulated in cancer.

G GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec RAS RAS Rec->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Target Transcription Factors (Cell Growth, Proliferation) ERK->Target Inhibitor Biaryl Amine Inhibitor Inhibitor->RAF

Caption: Inhibition of the RAF kinase within the MAPK signaling pathway.

Conclusion

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in robust Suzuki-Miyaura cross-coupling reactions provides medicinal chemists with a reliable tool for accessing the biaryl amine scaffold, a privileged structure in numerous therapeutic agents. The straightforward synthetic protocols and broad applicability underscore its importance as a key intermediate in the drug discovery and development pipeline.

References

Application Notes and Protocols: Reactions of tert-Butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical reactivity of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a versatile heterocyclic building block. The following sections detail key reactions, present quantitative data in a structured format, provide explicit experimental protocols, and visualize reaction pathways and biological mechanisms.

Introduction

This compound, and its derivatives, are valuable intermediates in organic synthesis and medicinal chemistry. The presence of the N-Boc protecting group, a conjugated enone system, and multiple reactive sites allows for a diverse range of chemical transformations. These transformations are foundational for the synthesis of novel therapeutic agents, including potent antiandrogen compounds for prostate cancer research and calcium channel blockers for cardiovascular diseases.[1] This document serves as a technical guide to the synthetic utility of this scaffold.

Key Reactions and Applications

The reactivity of this compound is characterized by several key classes of reactions:

  • Reduction: The ketone and the carbon-carbon double bond can be selectively reduced to afford piperidinone or piperidinol derivatives.

  • Oxidation: The dihydropyridine ring can be oxidized to the corresponding aromatic pyridone.

  • Alkylation: The nitrogen or oxygen of the pyridone tautomer can be alkylated, with regioselectivity influenced by reaction conditions.

  • Cross-Coupling Reactions: Functionalization at the vinylic positions can be achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

  • Cycloaddition Reactions: The diene system can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex polycyclic systems.

The products of these reactions have shown significant potential in drug discovery. Notably, dihydropyridone derivatives have been investigated as potent androgen receptor (AR) antagonists and as L-type calcium channel blockers.[1]

Data Presentation

Table 1: Reduction of this compound
EntryProductReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1tert-Butyl 2-oxopiperidine-1-carboxylateNaBH₄MeOH0 to 253-5High[2]
2tert-Butyl 2-hydroxypiperidine-1-carboxylateNaBH₄ (excess)MeOH2512Good
Table 2: Oxidation of this compound
EntryProductReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1tert-Butyl 2-hydroxypyridine-1(2H)-carboxylatem-CPBACH₂Cl₂251288[3]
Table 3: Cross-Coupling Reactions of N-Boc-dihydropyridone Derivatives
EntrySubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
14-Bromo-N-Boc-dihydropyridinonePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene10091[4]
24-Triflyloxy-N-Boc-dihydropyridinoneAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11082[5]

Experimental Protocols

Protocol 1: Reduction of this compound with Sodium Borohydride

This protocol describes the reduction of the carbon-carbon double bond to yield the corresponding saturated piperidinone.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Distilled water

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of distilled water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Oxidation of this compound with m-CPBA

This protocol details the oxidation of the dihydropyridone to the corresponding pyridone.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (20 volumes).

  • Add m-CPBA (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench excess peroxide.

  • Wash with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography.

Protocol 3: Suzuki-Miyaura Coupling of a 4-Halo-N-Boc-dihydropyridinone Derivative

This protocol describes the palladium-catalyzed cross-coupling of a 4-halo-substituted N-Boc-dihydropyridinone with an arylboronic acid.

Materials:

  • 4-Bromo-tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)

  • Toluene

  • Schlenk flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 4-bromo-N-Boc-dihydropyridinone, arylboronic acid, and Pd(PPh₃)₄.

  • Add toluene, followed by the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Combine Aryl Halide, Boronic Acid, Catalyst, and Base in Flask add_solvent Add Solvent and Degas Mixture start->add_solvent heat Heat to Reflux under Inert Atmosphere add_solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Workup and Extraction cool->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: Androgen Receptor Antagonism

Androgen_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex (Inactive) Androgen->AR_HSP Binds to AR AR_Active Active AR AR_HSP->AR_Active HSP Dissociation No_Transcription Transcription Blocked AR_HSP->No_Transcription Prevents Activation DHP_Antagonist Dihydropyridone Antagonist DHP_Antagonist->AR_HSP Competitive Binding AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription Recruits Coactivators

Caption: Mechanism of androgen receptor antagonism by dihydropyridone derivatives.

Signaling Pathway: L-type Calcium Channel Blockade

Calcium_Channel_Pathway cluster_membrane Cell Membrane (Vascular Smooth Muscle) cluster_cytosol Cytosol L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Relaxation Vasodilation (Relaxation) L_type_Ca_Channel->Relaxation Reduced Ca²⁺ Influx Depolarization Depolarization Depolarization->L_type_Ca_Channel Opens Channel DHP_Blocker Dihydropyridone Blocker DHP_Blocker->L_type_Ca_Channel Blocks Channel Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin Increased [Ca²⁺] MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Activates Myosin Light Chain Kinase (MLCK) Contraction Muscle Contraction MLCK_active->Contraction Phosphorylates Myosin

Caption: Mechanism of vasodilation by L-type calcium channel blockade.

References

Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their prevalence in biologically active compounds makes the development of efficient and versatile synthetic methods a primary focus for organic and medicinal chemists.[2] This document provides detailed application notes and experimental protocols for two powerful methods in modern heterocyclic chemistry: Palladium-Catalyzed Intramolecular C-H Amination for the synthesis of carbazoles and the classic Friedländer Annulation for the synthesis of substituted quinolines.

Application Note 1: Palladium-Catalyzed Synthesis of Carbazoles via Intramolecular C-H Amination

Overview

Carbazole alkaloids and their synthetic derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4][5][6][7] They are also important components in materials science for their photophysical and optoelectronic applications.[8] A modern and efficient strategy for constructing the carbazole core involves a palladium-catalyzed intramolecular C-H functionalization and C-N bond formation.[8][9][10] This method offers a direct route to unsymmetrical carbazoles from readily available biaryl amide substrates.

Logical Workflow for Carbazole Synthesis

The overall process involves the preparation of a biaryl amide substrate, often via a Buchwald-Hartwig amination, followed by a palladium-catalyzed cyclization. This workflow ensures high efficiency and control over the final substitution pattern.

G cluster_prep Substrate Preparation cluster_cyclization Cyclization & Purification A Starting Materials (e.g., Aryl Halide & Aryl Amine) B Cross-Coupling Reaction (e.g., Buchwald-Hartwig) A->B C Biaryl Amide Substrate B->C D Pd-Catalyzed Intramolecular C-H Amination C->D Key Cyclization Step E Crude Carbazole Product D->E F Purification (e.g., Column Chromatography) E->F G Pure Carbazole Product F->G

Caption: General workflow for Palladium-catalyzed carbazole synthesis.

Proposed Catalytic Cycle

The reaction is believed to proceed through a Pd(II)/Pd(0) catalytic cycle. The diagram below illustrates a commonly accepted mechanism involving C-H activation and C-N bond formation steps.[10]

Catalytic_Cycle Proposed Pd(II)/Pd(0) Catalytic Cycle A Pd(OAc)₂ (Precatalyst) B Active Pd(II) Species A->B Activation C Coordination & C-H Activation (CMD) B->C D Palladacycle Intermediate C->D E Reductive Elimination D->E F Carbazole Product E->F Product Out G Pd(0) Species E->G H Reoxidation (Oxidant, e.g., O₂, Cu(OAc)₂) G->H H->B Catalyst Regeneration I Biaryl Amide Substrate I->C Substrate

Caption: Proposed catalytic cycle for carbazole synthesis.

Data Presentation: Optimization of Reaction Conditions

The efficiency of the carbazole synthesis is highly dependent on the choice of catalyst, oxidant, and solvent. The following table summarizes data adapted from studies on the synthesis of N-acetylcarbazole from 2-acetaminobiphenyl.[8]

EntryPd Precatalyst (mol%)Oxidant (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)Cu(OAc)₂ (1.0)Toluene12024~99
2Pd(OAc)₂ (5)Cu(OAc)₂ (0.2)Toluene12024>75
3PdCl₂ (5)Cu(OAc)₂ (1.0)Toluene12024<60
4Pd(TFA)₂ (5)Cu(OAc)₂ (1.0)Toluene12024~70
5Pd(OAc)₂ (5)Cu(OAc)₂ (1.0)Dioxane12024<50
6Pd(OAc)₂ (5)O₂ (1 atm)Toluene12048~70

Experimental Protocol: Synthesis of a Substituted Carbazole

This protocol is a representative example for the synthesis of a carbazole derivative from a biaryl amide substrate.[8]

Materials:

  • N-(2-biphenyl)acetamide (1.0 mmol, 1 equiv)

  • Palladium(II) acetate, Pd(OAc)₂ (0.05 mmol, 0.05 equiv)

  • Copper(II) acetate, Cu(OAc)₂ (0.2 mmol, 0.2 equiv)

  • Toluene (5 mL)

  • Oxygen (balloon)

  • Schlenk tube or sealed reaction vessel

  • Standard glassware for workup and chromatography

Procedure:

  • To a Schlenk tube, add N-(2-biphenyl)acetamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (0.2 mmol).

  • Evacuate and backfill the tube with oxygen three times. Leave an oxygen-filled balloon attached to the tube.

  • Add toluene (5 mL) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 120 °C.

  • Stir the reaction for 24 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the metal salts.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure carbazole product.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Application Note 2: Friedländer Synthesis of Substituted Quinolines

Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, present in numerous drugs with antimalarial, anticancer, and antibacterial properties.[11][12] The Friedländer synthesis, first reported in 1882, is a classical yet powerful condensation reaction for preparing substituted quinolines.[13][14] It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis.[13][15][16]

Reaction Scheme and Logic

The reaction proceeds via an initial condensation to form an imine (or enamine), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring.[13][15]

G cluster_process Reaction Sequence start1 2-Aminoaryl Ketone step1 Condensation (Imine/Enamine Formation) start1->step1 start2 α-Methylene Carbonyl start2->step1 catalyst Acid or Base Catalyst catalyst->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration (Aromatization) step2->step3 product Substituted Quinoline step3->product

Caption: Logical steps of the Friedländer quinoline synthesis.

Data Presentation: Catalyst and Condition Effects

The yield and reaction time of the Friedländer synthesis can be significantly influenced by the choice of catalyst and conditions. Modern methods often employ various Lewis or Brønsted acids to improve efficiency.

Entry2-Aminoaryl Ketoneα-Methylene CompoundCatalyst (mol%)SolventTemp (°C)Reference
12-AminobenzophenoneEthyl acetoacetatep-TSA (cat.)TolueneRefluxHigh
22-AminoacetophenoneAcetylacetoneI₂ (10)None (Neat)100>90%
32-Amino-5-chlorobenzophenoneEthyl acetoacetatep-TSA (20)EthanolReflux~85%
42-AminoacetophenoneCyclohexanoneKOH (2 equiv)EthanolReflux~78%

Experimental Protocol: Iodine-Catalyzed Solvent-Free Friedländer Synthesis

This protocol describes an environmentally friendly and efficient synthesis of a substituted quinoline using molecular iodine as a catalyst under solvent-free conditions.

Materials:

  • 2-Aminoacetophenone (1.0 mmol, 1 equiv)

  • Ethyl acetoacetate (1.1 mmol, 1.1 equiv)

  • Iodine (I₂) (0.1 mmol, 0.1 equiv)

  • Round-bottom flask or reaction vial

  • Standard workup glassware

Procedure:

  • In a clean, dry round-bottom flask, combine 2-aminoacetophenone (1.0 mmol), ethyl acetoacetate (1.1 mmol), and iodine (0.1 mmol).

  • Heat the reaction mixture in an oil bath at 100 °C with stirring. The mixture will become a homogenous liquid.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • After completion, cool the reaction mixture to room temperature, which should cause it to solidify.

  • Dissolve the crude mixture in ethyl acetate.

  • Wash the organic solution sequentially with aqueous sodium thiosulfate solution (to remove iodine) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) or purify by column chromatography to afford the pure quinoline product.

  • Characterize the final product using appropriate analytical techniques.

References

Application Notes and Protocols: Guanine as a Building Block for Complex Antiviral Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Guanine - A Versatile Scaffold for Antiviral Drug Discovery

Guanine, a purine nucleobase, is a fundamental component of nucleic acids. Beyond its primary biological role, its heterocyclic structure serves as a valuable and versatile starting point, or "building block," for the synthesis of a wide range of biologically active molecules. In medicinal chemistry, guanine has been particularly instrumental in the development of nucleoside analogs, a class of drugs that mimics natural nucleosides. These synthetic analogs can interact with viral enzymes, disrupting the viral replication cycle. This document details the role of guanine in the synthesis of two prominent antiviral drugs, Acyclovir and Ganciclovir, providing application notes on their mechanism, quantitative data on their efficacy, and detailed protocols for their synthesis and biological evaluation.

Complex Molecule 1: Acyclovir

Application Note: Acyclovir for the Treatment of Herpesvirus Infections

Acyclovir is a synthetic purine nucleoside analog derived from guanine. It is a highly selective and potent therapeutic agent used against infections caused by the Herpesviridae family, particularly Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).

The efficacy of Acyclovir stems from its targeted mechanism of action, which is initiated only within virus-infected cells. The drug is first converted to acyclovir monophosphate by a virus-specific enzyme, thymidine kinase (TK).[1][2] Host cell kinases then further phosphorylate the molecule to form acyclovir triphosphate. This active triphosphate form acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the growing viral DNA strand. Because acyclovir lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, its incorporation results in obligate chain termination, effectively halting viral DNA replication.[1] This selective activation by viral TK ensures that the drug has minimal effect on uninfected host cells, thereby reducing potential toxicity.

Synthesis of Acyclovir from Guanine

The chemical synthesis of Acyclovir from guanine typically involves a multi-step process that protects the reactive functional groups on the guanine core, followed by the regioselective alkylation at the N9 position and subsequent deprotection to yield the final product.

G Guanine Guanine Diacetylguanine Diacetylguanine Guanine->Diacetylguanine Acetylation (Acetic Anhydride) Diacetylacyclovir Diacetylacyclovir (N9-alkylated intermediate) Diacetylguanine->Diacetylacyclovir N9-Alkylation (Side Chain Synthon) Acyclovir Acyclovir Diacetylacyclovir->Acyclovir Deprotection (Base Hydrolysis)

Caption: Synthetic workflow for Acyclovir from Guanine.

Complex Molecule 2: Ganciclovir

Application Note: Ganciclovir for the Treatment of Cytomegalovirus (CMV)

Ganciclovir is another acyclic guanine nucleoside analog that is structurally similar to Acyclovir but possesses an additional hydroxymethyl group on its side chain. This modification significantly enhances its activity against Cytomegalovirus (CMV), a major cause of morbidity and mortality in immunocompromised individuals, such as transplant recipients and patients with HIV.[2]

The mechanism of action for Ganciclovir is analogous to that of Acyclovir but relies on a different viral enzyme for its initial activation in CMV-infected cells. CMV does not encode a thymidine kinase; instead, the phosphorylation of Ganciclovir to its monophosphate form is catalyzed by the CMV-encoded protein kinase, UL97.[2][3] Host cell enzymes then complete the conversion to Ganciclovir triphosphate, which competitively inhibits viral DNA polymerase and terminates DNA chain elongation.[4] In vitro studies have demonstrated that Ganciclovir is 8 to 20 times more potent against CMV than Acyclovir.[5]

Mechanism of Antiviral Action

The selective action of both Acyclovir and Ganciclovir hinges on their recognition and activation by virus-specific enzymes, a critical step that concentrates the active drug within infected cells and minimizes host toxicity.

G cluster_virus Virus-Infected Host Cell Drug Acyclovir / Ganciclovir (Prodrug) MP Monophosphate Form Drug->MP Viral Kinase (HSV-TK or CMV-UL97) TP Triphosphate Form (Active Drug) MP->TP Host Cell Kinases Polymerase Viral DNA Polymerase TP->Polymerase Competitive Inhibition DNA_rep Viral DNA Replication Polymerase->DNA_rep DNA_term Chain Termination (Replication Blocked) Polymerase->DNA_term Incorporation of Active Drug

Caption: Activation and mechanism of action for Acyclovir/Ganciclovir.

Quantitative Data Summary

The antiviral activities of Acyclovir and Ganciclovir are typically quantified by their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the drug concentration required to reduce plaque formation or viral yield by 50% in cell culture.

CompoundVirusAssay TypeEC₅₀ / IC₅₀ (µg/mL)Reference Cell Line(s)
Acyclovir Herpes Simplex Virus 1 (HSV-1)Plaque Reduction~0.04Multiple
Herpes Simplex Virus 2 (HSV-2)Plaque Reduction~0.10Multiple
Varicella-Zoster Virus (VZV)Plaque Reduction~0.50Multiple
Equid Herpesvirus 3 (EHV-3)Plaque Reduction4.25EDerm
Ganciclovir Cytomegalovirus (CMV)Various8-20x > Acyclovir-
Herpes Simplex Virus 1 (HSV-1)Plaque ReductionComparable to Acyclovir-
Herpes Simplex Virus 2 (HSV-2)Plaque ReductionComparable to Acyclovir-
Equid Herpesvirus 3 (EHV-3)Plaque Reduction0.16EDerm

Note: IC₅₀/EC₅₀ values can vary significantly depending on the viral strain, cell line used, and specific assay conditions.[6]

Experimental Protocols

Protocol 1: Synthesis of Acyclovir from Guanine

This protocol describes a general, high-yield, one-pot synthesis adapted from common literature procedures.

Materials:

  • Guanine

  • Acetic anhydride

  • Acetic acid

  • Toluene

  • 2-Acetoxyethyl acetylmethyl ether (side-chain synthon)

  • Phosphoric acid (85.5%)

  • Sodium hydroxide (NaOH) solution (e.g., 5% aqueous)

  • Hydrochloric acid (HCl) (1N)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Acetylation of Guanine:

    • In a round-bottom flask equipped with a reflux condenser, combine Guanine, acetic anhydride, and acetic acid.

    • Reflux the mixture overnight. The solid guanine should dissolve, forming a nearly clear solution of diacetylguanine.

    • Remove the solvents by evaporation under reduced pressure.

  • N9-Alkylation:

    • To the residue from Step 1, add toluene, the side-chain synthon (2-acetoxyethyl acetylmethyl ether), and a catalytic amount of phosphoric acid.

    • Reflux the resulting mixture with vigorous stirring for 6-7 hours. This step couples the acyclic side chain to the N9 position of the purine ring.

    • After the reaction is complete, cool the mixture.

  • Deprotection (Hydrolysis):

    • Remove the toluene under reduced pressure.

    • To the resulting crude diacetylacyclovir intermediate, add a 5% aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature for 24 hours to hydrolyze the acetyl protecting groups.

  • Isolation and Purification:

    • Neutralize the reaction solution carefully with 1N hydrochloric acid. Acyclovir will precipitate out of the solution.

    • Collect the precipitated white crystals by filtration.

    • Wash the crystals with cold water and dry under vacuum to obtain pure Acyclovir.

    • Confirm product identity and purity using techniques such as NMR, Mass Spectrometry, and HPLC.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the ability of a compound to inhibit the replication of lytic viruses.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well or 12-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • Test compounds (Acyclovir, Ganciclovir) prepared in a serial dilution series.

  • Culture medium (e.g., DMEM).

  • Overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose).

  • Phosphate Buffered Saline (PBS).

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol).

Procedure:

  • Cell Plating: Seed the wells of multi-well plates with host cells and incubate until they form a confluent monolayer (90-100% coverage).

  • Virus Infection:

    • Aspirate the growth medium from the cells and wash the monolayer once with sterile PBS.

    • Infect the cells by adding a small volume of virus suspension diluted to provide ~50-100 plaques per well.

    • Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Compound Treatment and Overlay:

    • After the adsorption period, aspirate the virus inoculum.

    • Immediately add the overlay medium containing the different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.

    • Allow the overlay to solidify at room temperature if using agarose.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (typically 2-5 days, depending on the virus and host cell).

  • Plaque Visualization:

    • Aspirate the overlay medium (or carefully remove the agarose plug).

    • Fix the cells with the fixative solution for at least 30 minutes.

    • Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each drug concentration compared to the "no drug" control.

    • Determine the EC₅₀/IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

G A 1. Plate Host Cells (Grow to Confluence) B 2. Infect Cells with Virus (1 hr Adsorption) A->B C 3. Add Overlay Medium with Serial Dilutions of Drug B->C D 4. Incubate (2-5 Days) C->D E 5. Fix and Stain Cells (e.g., Crystal Violet) D->E F 6. Count Plaques and Calculate IC50 E->F

Caption: Workflow for the antiviral plaque reduction assay.

References

Application of Suzuki-Miyaura Coupling in the Synthesis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become an indispensable tool in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[2][3] Its application has been pivotal in the synthesis of numerous commercial drugs, enabling the efficient construction of complex biaryl and heteroaryl structures that are common motifs in pharmacologically active molecules.[4][5] This document provides detailed application notes and protocols for the synthesis of key pharmaceutical compounds utilizing the Suzuki-Miyaura coupling reaction.

Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.[2][6] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate. This step is often the rate-determining step in the reaction.[2]

  • Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) undergoes transmetalation with the palladium(II) intermediate. The base activates the organoboron compound, facilitating the transfer of the R² group to the palladium center and replacing the halide.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the palladium complex, forming the desired C-C bond in the product (R¹-R²). This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boron R²-B(OR)₂ Boron->Transmetalation Halide R¹-X Halide->OxAdd Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Telmisartan

Telmisartan is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[8][9] The synthesis of Telmisartan often involves a key Suzuki-Miyaura coupling step to form the characteristic biaryl backbone of the molecule.[9][10]

Quantitative Data for Telmisartan Synthesis via Suzuki Coupling
Reactant AReactant BCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline4-formylphenylboronic acidPd(PPh₃)₄Na₂CO₃ (aq)THFReflux12>90[9][10]
2-bromo-1-methylbenzimidazole derivativeBenzimidazole boronic acid derivativeHomogeneous Pd source or Graphene-supported Pd nanoparticles----72 (overall)[8]
Functionalized benzimidazole (bromide)Functionalized benzimidazole (boronic acid)Solid-supported Pd catalyst----81 (isolated)[11]
Experimental Protocol: Suzuki Coupling in Telmisartan Synthesis[11][12]

This protocol is adapted from the synthesis of a key biaryl intermediate of Telmisartan.

Materials and Reagents:

  • 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline

  • 4-formylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (1.0 equiv) and 4-formylphenylboronic acid (1.1 equiv) in THF.

  • Add the aqueous sodium carbonate solution (2.0 equiv).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • To the degassed mixture, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

  • Heat the reaction mixture to reflux and stir vigorously for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde.

Signaling Pathway of Telmisartan

Telmisartan is an antagonist of the Angiotensin II receptor type 1 (AT1). By blocking this receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.

Telmisartan_Signaling_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Telmisartan Telmisartan Telmisartan->AT1R blocks BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: Simplified signaling pathway of the Renin-Angiotensin System and the action of Telmisartan.

Application in the Synthesis of Boscalid

Boscalid is a broad-spectrum fungicide widely used in agriculture.[12] Its synthesis commonly employs a Suzuki-Miyaura coupling to construct the central biphenyl linkage.[12][13]

Quantitative Data for Boscalid Synthesis via Suzuki Coupling
Reactant AReactant BCatalystBaseSolventTemp. (°C)TimeYield (%)Reference
o-iodoaniline4-chlorobenzene boronic acidPd/CAlkaline waterToluene-->84 (total)[14]
2-chloronitrobenzene4-chlorophenylboronic acidPd(OAc)₂ with SPhos ligandK₃PO₄·H₂OAqueous TPGS-750-M---[12]
2-chloro-N-(2-iodophenyl)pyridine-3-formamide4-chlorophenylboronic acidNi/CK₂CO₃DMF--High[15]
Experimental Protocol: Suzuki Coupling in Boscalid Synthesis[16]

This protocol describes the synthesis of the key intermediate 4'-chloro-biphenyl-2-ylamine.

Materials and Reagents:

  • o-iodoaniline

  • 4-chlorobenzene boronic acid

  • Palladium on carbon (Pd/C)

  • Aqueous alkaline solution (e.g., NaOH or K₂CO₃)

  • Toluene

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a reaction vessel, prepare a mixed solvent system of toluene and an aqueous alkaline solution.

  • Add o-iodoaniline (1.0 equiv) and 4-chlorobenzene boronic acid (1.1 equiv) to the solvent mixture.

  • Add the Pd/C catalyst to the reaction mixture.

  • Heat the mixture with vigorous stirring for the required duration, monitoring the reaction by a suitable analytical method (e.g., GC-MS or HPLC).

  • After completion, cool the reaction mixture and separate the organic and aqueous layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4'-chloro-biphenyl-2-ylamine.

  • The crude intermediate can be further purified if necessary or used directly in the subsequent amidation step to form Boscalid.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add Reactants (Aryl Halide & Boronic Acid) to Flask B 2. Add Solvent and Base A->B C 3. Degas Mixture (e.g., with Argon) B->C D 4. Add Palladium Catalyst & Ligand C->D E 5. Heat and Stir (Monitor by TLC/GC/LC) D->E F 6. Cool Reaction and Quench E->F G 7. Extraction with Organic Solvent F->G H 8. Wash Organic Layer (Water, Brine) G->H I 9. Dry and Concentrate H->I J 10. Purify Product (e.g., Column Chromatography) I->J K 11. Characterize Product (NMR, MS) J->K

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and highly valuable transformation in pharmaceutical synthesis. Its reliability, functional group tolerance, and the development of increasingly efficient catalyst systems continue to make it a preferred method for the construction of complex drug molecules. The examples of Telmisartan and Boscalid highlight the industrial significance of this reaction in producing important therapeutic agents and agrochemicals. The provided protocols and data serve as a practical guide for researchers in the application of this powerful synthetic tool.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and straightforward synthetic approach involves a two-step process:

  • N-Boc Protection: Reaction of 2-piperidone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base to form N-Boc-2-piperidone.

  • Dehydrogenation: Introduction of a double bond into the N-Boc-2-piperidone ring, typically via an oxidation reaction, to yield the target compound.

Q2: What are the most critical parameters to control during the N-Boc protection of 2-piperidone?

The critical parameters for the N-Boc protection step include reaction temperature and the stoichiometry of the reagents. The reaction is typically carried out under mild basic conditions. It is important to use a suitable solvent like tetrahydrofuran (THF), and a base such as sodium hydroxide or triethylamine.[1] Careful control of the amount of Boc₂O is necessary to avoid side reactions.

Q3: What methods can be used for the dehydrogenation of N-Boc-2-piperidone?

Several methods can be employed for the dehydrogenation of N-Boc-2-piperidone. Common approaches include the use of oxidizing agents. The choice of reagent and reaction conditions will influence the selectivity and yield of the desired product.

Q4: How can I monitor the progress of the synthesis?

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of both the N-Boc protection and the dehydrogenation steps. Staining with potassium permanganate can be useful for visualizing the disappearance of the starting material and the appearance of the product, especially if the compounds are not UV-active. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the desired product and any byproducts.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low yield of N-Boc-2-piperidone in the first step Incomplete reaction due to insufficient base or Boc₂O.Ensure the reaction is run for a sufficient amount of time and consider a slight excess of Boc₂O. Check the quality and concentration of the base.
Decomposition of Boc₂O.Add Boc₂O to the reaction mixture at a controlled temperature (e.g., 0 °C) before allowing it to warm to room temperature.
Presence of unreacted 2-piperidone after N-Boc protection Incomplete reaction.Increase the reaction time or slightly increase the equivalents of Boc₂O and base. Ensure efficient stirring.
Low yield of the final product in the dehydrogenation step Ineffective oxidizing agent or non-optimal reaction conditions.Screen different oxidizing agents and reaction temperatures. Ensure all reagents are fresh and anhydrous if required by the specific protocol.
Formation of multiple products in the dehydrogenation step Lack of regioselectivity in the introduction of the double bond or over-oxidation.Modify the reaction conditions (temperature, solvent, reaction time) to favor the formation of the desired isomer. Consider using a more selective dehydrogenation agent.
Product is an inseparable mixture of isomers The dehydrogenation method used is not stereoselective.Purification by flash column chromatography with a suitable eluent system may help in separating isomers. Refer to literature for stereoselective synthesis methods if a specific isomer is required.
Difficulty in purifying the final product Presence of closely related impurities.Optimize the mobile phase for flash column chromatography to improve separation. Recrystallization from a suitable solvent system can also be an effective purification method.

Quantitative Data Summary

The following table summarizes typical yield and purity data for the synthesis of related dihydropyridinone compounds. This data is provided for reference and may vary depending on the specific experimental conditions.

Compound Synthetic Step Typical Yield Typical Purity Reference
tert-Butyl (E)- and (Z)-Ethoxycarbonylmethylene)-3,4-dihydropyridine-1(2H)-carboxylateElimination88%Not specified[2]
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylateCyclization~45%>96.00%[3]
N-Boc-2-piperidoneN-Boc ProtectionNot specified97%[4]

Experimental Protocols

Synthesis of N-Boc-2-piperidone

Materials:

  • 2-Piperidone

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 2-piperidone in a mixture of THF and water.

  • Add sodium hydroxide to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, perform an aqueous workup by adding water and extracting the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-2-piperidone.

Synthesis of this compound

Materials:

  • N-Boc-2-piperidone

  • Suitable oxidizing agent (e.g., a palladium-based catalyst with an oxidant)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • Dissolve N-Boc-2-piperidone in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the chosen oxidizing agent system.

  • Heat the reaction mixture to the desired temperature (this will be dependent on the chosen catalyst system) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Visualizations

Troubleshooting Workflow for the Synthesis

G Troubleshooting Workflow for this compound Synthesis cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Dehydrogenation start1 Start N-Boc Protection reaction1 Reaction of 2-piperidone with Boc₂O start1->reaction1 check1 Check TLC for completion reaction1->check1 issue1 Incomplete Reaction/ Low Yield check1->issue1 Incomplete product1 N-Boc-2-piperidone check1->product1 Complete solution1 Increase reaction time/ Add more Boc₂O & base issue1->solution1 solution1->reaction1 start2 Start Dehydrogenation product1->start2 reaction2 Oxidation of N-Boc-2-piperidone start2->reaction2 check2 Analyze product by LC-MS/NMR reaction2->check2 issue2 Low Yield/ Mixture of Products check2->issue2 Impure product2 Final Product check2->product2 Pure Product solution2 Optimize oxidant/ Change reaction conditions issue2->solution2 solution2->reaction2

Caption: A flowchart illustrating the troubleshooting steps for the synthesis.

References

Technical Support Center: Dihydropyridone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dihydropyridone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during these syntheses.

Frequently Asked Questions (FAQs)

Hantzsch Dihydropyridine Synthesis

Q1: My Hantzsch synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a common issue and can stem from several factors, including suboptimal reaction conditions and the formation of side products.[1] Classical methods often involve harsh conditions and long reaction times, which can contribute to lower yields.[2]

To improve your yield, consider the following:

  • Catalyst and Solvent Optimization: Employing a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to significantly increase yields.[2][3] Solvent-free approaches using catalysts like γ-Al2O3 nanoparticles at elevated temperatures can also lead to high yields in shorter reaction times.[3]

  • Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which needs to be oxidized to the corresponding pyridine. If this oxidation is incomplete, the yield of the final product will be reduced. Ensure you are using a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine) in the correct stoichiometric amount. Monitoring the reaction progress by TLC or LC-MS can confirm the complete conversion of the dihydropyridine intermediate.[1][3]

Q2: I am observing a byproduct with the same mass as my desired 1,4-dihydropyridine product. What could it be and how can I avoid it?

A2: A common byproduct in the Hantzsch synthesis is the regioisomeric 1,2-dihydropyridine.[4][5] The formation of this isomer is influenced by reaction conditions. Some modern modifications to the Hantzsch reaction have been developed to selectively produce the 1,2-dihydropyridine isomer.[6][7] To favor the formation of the desired 1,4-dihydropyridine, careful control of reaction parameters is crucial. Adjusting solvent polarity and temperature can influence the selectivity of the reaction.[8]

Q3: In my unsymmetrical Hantzsch synthesis, I am getting a complex mixture of products. What is happening?

A3: Unsymmetrical Hantzsch reactions can be prone to side reactions if the order of reagent addition is not controlled. Incorrect addition can lead to the formation of undesired intermediates, such as tricyclic pyrans.[3] To minimize these side products, it is often beneficial to pre-form one of the intermediates, such as the enamine or the Knoevenagel condensation product, before the final cyclization step.[3]

Bohlmann-Rahtz Pyridine Synthesis

Q4: My Bohlmann-Rahtz synthesis is not working, or I am seeing significant decomposition of my starting materials. What are the likely causes?

A4: The Bohlmann-Rahtz synthesis often requires high temperatures for the cyclodehydration step, which can lead to decomposition of starting materials, especially with acid-sensitive enamines.[3][9]

To address this, you can:

  • Use a Catalyst: Employing a Brønsted acid catalyst like acetic acid or a solid acid catalyst like Amberlyst-15 can lower the required reaction temperature.[10] Lewis acids such as Yb(OTf)₃ or ZnBr₂ in a suitable solvent like toluene can also be effective.[9]

Guareschi-Thorpe Condensation

Q5: The yields for my Guareschi-Thorpe condensation are consistently low. How can I improve the efficiency of this reaction?

A5: The classical Guareschi-Thorpe reaction can indeed be low-yielding.[3] However, modern modifications have significantly improved its efficiency. One highly effective and environmentally friendly approach is to use ammonium carbonate as both the ammonia source and a buffer in an aqueous medium.[3][11][12] This method often results in the precipitation of the pure product directly from the reaction mixture, simplifying purification.[3][11]

Troubleshooting Guides

Hantzsch Dihydropyridine Synthesis: Minimizing 1,2-Dihydropyridine Byproduct
Symptom Possible Cause Troubleshooting Steps
Presence of a regioisomeric byproduct (1,2-dihydropyridine) confirmed by NMR or other analytical methods. Reaction conditions favoring the formation of the 1,2-isomer.1. Solvent Polarity: Adjust the polarity of the solvent. Some studies suggest that less polar solvents may favor the 1,4-isomer. 2. Temperature Control: Carefully control the reaction temperature. Lower temperatures may increase the selectivity for the 1,4-dihydropyridine. 3. Catalyst Choice: Investigate the use of different catalysts, as some may offer higher regioselectivity.
Bohlmann-Rahtz Pyridine Synthesis: Avoiding Decomposition
Symptom Possible Cause Troubleshooting Steps
Low to no yield of the desired pyridine product, with evidence of charring or a complex mixture of unidentifiable products. High reaction temperatures required for cyclodehydration leading to decomposition of starting materials or intermediates.1. Catalytic Conditions: Introduce a catalyst to lower the activation energy of the cyclodehydration step. Acetic acid, Amberlyst-15, Yb(OTf)₃, or ZnBr₂ are reported to be effective.[9][10] 2. Microwave Synthesis: Consider using microwave irradiation, which can often promote the reaction at lower bulk temperatures and shorter reaction times, minimizing decomposition.

Data on Catalyst Performance in Hantzsch-type Reactions

The choice of catalyst can significantly influence the yield and reaction time of dihydropyridone synthesis. Below is a summary of the performance of various catalysts in the synthesis of dihydropyridine derivatives.

CatalystSolventTemperature (°C)TimeYield (%)
Ceric Ammonium Nitrate (CAN)Solvent-freeRoom Temperature1-2.5 hGood to Excellent
γ-Al2O3 NanoparticlesSolvent-free90-up to 95
p-Toluenesulfonic Acid (PTSA)Aqueous Micelles (SDS)--up to 96
Fe2O3@SiO2 Nanocatalyst--6 min93-94
MnFe2O3 Nanoparticles---High

Data compiled from multiple sources.[1][2][3][13]

Experimental Protocols

Protocol 1: High-Yield, Solvent-Free Hantzsch Synthesis of 1,4-Dihydropyridines[3]

This protocol utilizes γ-Al2O3 nanoparticles as a reusable catalyst under solvent-free conditions, offering an environmentally friendly and efficient method.

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (2 mmol)

  • γ-Al2O3 nanoparticles (0.2 g)

Procedure:

  • In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, ammonium acetate, and γ-Al2O3 nanoparticles.

  • Heat the mixture at 90°C with stirring for the appropriate time (monitor by TLC).

  • After completion, cool the reaction mixture and add ethanol.

  • Filter to remove the catalyst.

  • Evaporate the ethanol and recrystallize the crude product from a suitable solvent to obtain the pure 1,4-dihydropyridine.

Protocol 2: Advanced Guareschi-Thorpe Synthesis in an Aqueous Medium[3][11]

This protocol is an environmentally friendly and high-yielding method for the synthesis of hydroxy-cyanopyridines.

Materials:

  • Alkyl cyanoacetate or cyanoacetamide (1 mmol)

  • 1,3-Dicarbonyl compound (1 mmol)

  • Ammonium carbonate (2 mmol)

  • Water (or a 1:1 mixture of water and ethanol) (2 mL)

Procedure:

  • In a flask, combine the alkyl cyanoacetate or cyanoacetamide, the 1,3-dicarbonyl compound, and ammonium carbonate.

  • Add water or a 1:1 water/ethanol mixture.

  • Heat the reaction mixture at 80°C with stirring. The product often begins to precipitate out of the solution as the reaction progresses.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.

Reaction Pathways and Troubleshooting Workflows

Hantzsch Synthesis: Main vs. Side Reaction Pathways

hantzsch_pathways aldehyde Aldehyde knoevenagel Knoevenagel Adduct (α,β-unsaturated) aldehyde->knoevenagel ketoester1 β-Ketoester (1 eq.) ketoester1->knoevenagel ammonia Ammonia enamine Enamine Intermediate ammonia->enamine ketoester2 β-Ketoester (1 eq.) ketoester2->enamine michael_adduct Michael Adduct knoevenagel->michael_adduct enamine->michael_adduct cyclization14 Cyclization & Dehydration michael_adduct->cyclization14 Favored Pathway cyclization12 Alternative Cyclization & Dehydration michael_adduct->cyclization12 Side Pathway dhp14 1,4-Dihydropyridine (Desired Product) cyclization14->dhp14 dhp12 1,2-Dihydropyridine (Side Product) cyclization12->dhp12

Caption: Main and side reaction pathways in Hantzsch synthesis.

Troubleshooting Workflow for Dihydropyridone Synthesis

troubleshooting_workflow start Start Synthesis low_yield Low Yield or Complex Mixture? start->low_yield check_conditions Review Reaction Conditions: - Temperature - Time - Stoichiometry low_yield->check_conditions Yes successful_synthesis Successful Synthesis low_yield->successful_synthesis No optimize_catalyst Optimize Catalyst & Solvent: - Use milder/more selective catalyst - Consider solvent-free or  aqueous conditions check_conditions->optimize_catalyst check_reagent_order Unsymmetrical Synthesis? Review Order of Addition optimize_catalyst->check_reagent_order preform_intermediate Pre-form Enamine or Knoevenagel Adduct check_reagent_order->preform_intermediate Yes check_oxidation Incomplete Oxidation? (Hantzsch) check_reagent_order->check_oxidation No preform_intermediate->check_oxidation optimize_oxidant Optimize Oxidizing Agent & Conditions check_oxidation->optimize_oxidant Yes check_oxidation->successful_synthesis No optimize_oxidant->successful_synthesis no1 No yes1 Yes no2 No yes2 Yes no3 No yes3 Yes

Caption: General troubleshooting workflow for dihydropyridone synthesis.

References

Technical Support Center: Synthesis of tert-Butyl 2-Oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate for improved yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?

A1: Low yields can stem from several factors. A systematic optimization of reaction conditions is crucial. Key parameters to investigate include:

  • Reaction Temperature: The formation of the dihydropyridinone ring is sensitive to temperature. Running the reaction at too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side product formation or decomposition of the starting materials and product. It is recommended to perform small-scale trials at various temperatures to identify the optimal range.

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and selectivity. Solvents like toluene, dioxane, and dichloromethane have been used for similar reactions.[1] A solvent screen is advisable to determine the best medium for your specific reaction.

  • Catalyst and Base Selection: For syntheses involving palladium-catalyzed reactions, the choice of palladium source and ligand is critical. Similarly, in condensation reactions, the type and amount of base can heavily impact the yield.[2] It is important to screen different catalysts and bases to find the most effective combination.

Q2: I am observing significant formation of side products. How can I improve the reaction's selectivity?

A2: The formation of side products often competes with the desired reaction pathway. To enhance selectivity:

  • Control of Stoichiometry: Ensure precise measurement of all reactants. An excess of one reactant may lead to the formation of undesired adducts.

  • Inert Atmosphere: Many organometallic catalysts and intermediates are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent the degradation of sensitive reagents and minimize oxidative side reactions.

  • Slow Addition of Reagents: Adding a reactive intermediate or catalyst solution dropwise over a period can help maintain a low concentration of the reactive species at any given time, which can suppress side reactions and favor the desired product formation.

Q3: The purification of the final product is challenging. What purification strategies are recommended?

A3: Purification can be complicated by the presence of unreacted starting materials or closely related side products.

  • Column Chromatography: Flash column chromatography using silica gel is a common and effective method for purifying dihydropyridinone derivatives.[3] A careful selection of the eluent system (e.g., ethyl acetate/petroleum ether or ethyl acetate/hexanes) is necessary to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a high-purity compound.

  • Extraction: A liquid-liquid extraction workup is typically performed before chromatography to remove inorganic salts and highly polar impurities. Ensure the correct pH of the aqueous phase to facilitate the separation.

Data Presentation: Comparison of Reaction Conditions for Similar Syntheses

The following table summarizes reaction conditions and yields for the synthesis of related dihydropyridine and piperidine derivatives, which can provide insights for optimizing the synthesis of this compound.

ProductStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
tert-Butyl (E)- and (Z)-ethoxycarbonylmethylene)-3,4-dihydropyridine-1(2H)-carboxylatetert-Butyl (E)-3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylateLiBr, Li₂CO₃DMF7588[3]
3,4-bis(butylselanyl)-2,5-diphenylselenophene1,4-diphenylbuta-1,3-diyne, dibutyl diselenideOxone®Acetonitrile8070[4]
Alkenylated product 4aaTriphenylphosphine oxide, n-butyl acrylate[RuCl₂(p-cymene)]₂, NaHCO₃DCE-48[2]
Cycloadduct 33-butadienyl-2-azetidinones, diethyl ketomalonate-Toluene11082[1]

Experimental Protocols

A plausible synthetic route to this compound can be adapted from the synthesis of related compounds. One potential approach involves the cyclization of a suitable precursor. Below is a generalized protocol that should be optimized for the specific substrate.

Example Protocol: Synthesis of tert-Butyl (E)- and (Z)-ethoxycarbonylmethylene)-3,4-dihydropyridine-1(2H)-carboxylate[3]

This protocol describes the elimination reaction to form a dihydropyridine ring system and can be a starting point for developing a synthesis for the target molecule.

  • Reaction Setup: To a solution of tert-butyl (E)-3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate (1.0 eq) in dry dimethylformamide (DMF), add lithium bromide (LiBr, 6.0 eq) and lithium carbonate (Li₂CO₃, 6.0 eq).

  • Reaction Execution: Stir the reaction mixture at 75 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup by extracting the mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the product.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Piperidine Precursor Piperidine Precursor Cyclization/\nElimination Cyclization/ Elimination Piperidine Precursor->Cyclization/\nElimination Base, Solvent, Heat Target Molecule tert-butyl 2-oxo-5,6-dihydropyridine- 1(2H)-carboxylate Cyclization/\nElimination->Target Molecule

Caption: General reaction pathway for the synthesis of the target molecule.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Purity Analyze Starting Material Purity? Start->Check_Purity Check_Temp Optimize Reaction Temperature? Check_Solvent Screen Different Solvents? Check_Temp->Check_Solvent No Improvement Improved Yield/Purity Improved Check_Temp->Improved Yes Check_Reagents Vary Catalyst/Base Concentration? Check_Solvent->Check_Reagents No Improvement Check_Solvent->Improved Yes Check_Reagents->Start No Improvement Check_Reagents->Improved Yes Check_Purity->Start Impure Check_Purity->Check_Temp Purity OK End Problem Solved Improved->End

Caption: A logical workflow for troubleshooting low yield issues.

Logical_Relationships Yield Product Yield Purity Product Purity Temperature Temperature Temperature->Yield Temperature->Purity Solvent Solvent Solvent->Yield Solvent->Purity Catalyst Catalyst/Base Catalyst->Yield Catalyst->Purity Time Reaction Time Time->Yield Time->Purity

Caption: Key experimental parameters influencing yield and purity.

References

Technical Support Center: Optimization of Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydropyridines, with a primary focus on the widely used Hantzsch reaction.

Frequently Asked Questions (FAQs)

Q1: What is the classical Hantzsch synthesis of 1,4-dihydropyridines and what are its limitations?

The classical Hantzsch synthesis is a one-pot, three-component condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt.[1] While it is a fundamental and widely used method for synthesizing the 1,4-dihydropyridine (1,4-DHP) core, the traditional approach often presents several challenges.[1][2][3] These limitations include harsh reaction conditions, prolonged reaction times, and often low product yields.[1][3][4][5]

Q2: What are the most common side reactions in Hantzsch dihydropyridine synthesis?

A prevalent side reaction is the oxidation of the desired 1,4-dihydropyridine product to the corresponding pyridine derivative.[5] This is particularly common under harsh reaction conditions or in the presence of atmospheric oxygen.[5] Other potential byproducts include Michael adducts and over-oxidized compounds.[5]

Q3: How can I improve the yield and reduce the reaction time of my Hantzsch synthesis?

Several strategies can be employed to enhance the efficiency of the Hantzsch reaction:

  • Catalysis: The use of a catalyst can significantly accelerate the reaction.[5] A wide array of catalysts have been proven effective, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and various organocatalysts.[5] Heterogeneous catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H), have also shown excellent performance, leading to high yields in shorter timeframes.[6]

  • Microwave or Ultrasound Irradiation: Employing microwave or ultrasound energy can dramatically shorten reaction times and improve yields when compared to conventional heating methods.[3][5][7]

  • Solvent Selection: The choice of solvent can influence the reaction rate and yield. While traditional solvents like ethanol and acetic acid are commonly used, greener alternatives such as water or conducting the reaction in aqueous micelles have demonstrated high yields.[2][3][4][5] In some cases, solvent-free conditions can also be beneficial.[5]

  • Reactant Concentration: Performing the reaction at higher concentrations may improve reaction rates and overall yields.[5]

Q4: Can the choice of nitrogen source impact the reaction outcome?

Yes, the nitrogen source can play a crucial role. While ammonia and ammonium acetate are frequently used, other sources like ammonium carbonate, ammonium bicarbonate, and urea have also been employed.[2][4][8] The nature of the ammonium salt's counter-ion can affect the reaction efficiency; for instance, salts derived from weak acids (e.g., carbonate, acetate) have been shown to be more effective than those from strong acids (e.g., chloride, sulfate), suggesting that a mildly buffered pH can be beneficial.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of dihydropyridines.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Suboptimal Reaction Conditions Optimize temperature and reaction time. Prolonged heating can lead to product degradation.[5] Consider using a sealed vessel to prevent the loss of volatile reactants, which has been shown to improve yields compared to open-vessel setups.[4]
Impure Reactants Ensure the purity of the aldehyde, β-ketoester, and nitrogen source, as impurities can significantly hinder the reaction.[5]
Inefficient Catalyst or Lack Thereof Introduce a suitable catalyst to accelerate the reaction. Refer to the catalyst comparison table below for options.
Inappropriate Solvent Experiment with different solvents. Polar solvents like ethanol and water generally give good to excellent yields, while weaker polar solvents such as toluene and dichloromethane may result in lower efficiency.[4]

Problem 2: Formation of Significant Impurities (e.g., Oxidized Pyridine)

Potential Cause Suggested Solution
Aerial Oxidation Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the 1,4-dihydropyridine product.[5]
Harsh Reaction Conditions Milder reaction conditions, such as lower temperatures and shorter reaction times (often achievable with catalysis or alternative energy sources), can minimize the formation of degradation products.

Data Presentation: Comparison of Catalysts and Reaction Conditions

The following tables summarize quantitative data for the Hantzsch synthesis of a model dihydropyridine, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, under various catalytic and solvent conditions.

Table 1: Comparison of Different Catalysts

CatalystAmmonia SourceSolventTemperature (°C)Time (h)Yield (%)Reference
No CatalystNH₄OAcEthanolReflux865[6]
p-TSANH₄OHEthanolReflux682[6]
Tannic AcidNH₄OAcH₂O80194[6]
Fe₃O₄@SiO₂-SO₃HNH₄OAcEthanol600.596[6]
UiO-66-NH₂NH₄OAcEthanolRT0.595[6]
Ceric Ammonium Nitrate (CAN)NH₄OAcSolvent-freeRT1-2.585-95[9][10]

Table 2: Effect of Different Solvents

SolventTemperatureTime (h)Yield (%)Reference
Water70°C192[11]
Ethanol70°C185[11]
Methanol65°C178[11]
Acetonitrile70°C165[11]
Dichloromethane40°C135[11]
Toluene70°C125[11]
Solvent-free70°C158[11]

Reactions were performed with 4-methylbenzaldehyde, ethyl acetoacetate, and ammonium acetate.[11]

Experimental Protocols

Protocol 1: Catalyst-Free Hantzsch Synthesis in Aqueous Medium

This protocol is adapted from a clean and efficient procedure for the synthesis of 1,4-dihydropyridines.[4]

  • Reactant Charging: In a sealable reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium carbonate (1 mmol) in a stoichiometric molar ratio.

  • Solvent Addition: Add 2-3 mL of water to the mixture.

  • Reaction Setup: The remaining headspace in the vessel can be filled with water steam, air, or nitrogen before sealing.

  • Heating and Stirring: Stir the reaction mixture at 70-75 °C for the desired time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Crystallization: Once the reaction is complete, cool the vessel to room temperature and allow it to stand overnight to facilitate product precipitation.

  • Product Isolation: Isolate the precipitated solid product by filtration.

  • Purification: The crude product can be further purified by recrystallization from 95% ethanol.

  • Filtrate Recycling: The aqueous filtrate can be recycled and reused in subsequent reactions without a significant decrease in yield.[4]

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol provides a rapid and efficient method for dihydropyridine synthesis.[5]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in 3 mL of ethanol.

  • Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).

  • Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization.

Visualizations

Hantzsch_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization and Dehydration Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl (Knoevenagel Condensation) Aldehyde->Knoevenagel_Product BetaKetoester1 β-Ketoester (1 eq.) BetaKetoester1->Knoevenagel_Product BetaKetoester2 β-Ketoester (1 eq.) Enamine Enamine (Enamine Formation) BetaKetoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Condensation Product 1,4-Dihydropyridine Cyclized_Intermediate->Product Dehydration

Caption: General mechanism of the Hantzsch dihydropyridine synthesis.

Troubleshooting_Workflow Start Start: Low Yield or Incomplete Reaction Check_Purity Check Reactant Purity Start->Check_Purity Inert_Atmosphere Side Reactions? (e.g., Oxidation) Start->Inert_Atmosphere Optimize_Conditions Optimize Temp. & Time Check_Purity->Optimize_Conditions Purity OK Add_Catalyst Introduce a Catalyst Optimize_Conditions->Add_Catalyst No Improvement Change_Solvent Change Solvent Add_Catalyst->Change_Solvent No Improvement Use_Alternative_Energy Use Microwave/Ultrasound Change_Solvent->Use_Alternative_Energy No Improvement Successful_Synthesis Successful Synthesis Use_Alternative_Energy->Successful_Synthesis Improved Yield Run_Inert Run under N₂ or Ar Inert_Atmosphere->Run_Inert Yes Inert_Atmosphere->Successful_Synthesis No Run_Inert->Successful_Synthesis

Caption: Troubleshooting workflow for Hantzsch dihydropyridine synthesis.

References

Technical Support Center: Troubleshooting Boc Deprotection of Dihydropyridones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc deprotection of dihydropyridones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of a dihydropyridone is sluggish or incomplete. What are the common causes and how can I address this?

A1: Incomplete Boc deprotection is a frequent issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group. This can be due to a low concentration of the acid (e.g., Trifluoroacetic Acid - TFA) or its degradation over time.

  • Steric Hindrance: Bulky substituents on the dihydropyridone ring or near the Boc-protected nitrogen can impede the approach of the acid, slowing down the reaction.

  • Electronic Effects: Electron-withdrawing groups on the dihydropyridone ring can destabilize the carbocation intermediate formed during deprotection, thus retarding the reaction rate.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low for the specific substrate.

Troubleshooting Steps:

  • Increase Acid Concentration/Strength: Gradually increase the concentration of TFA in Dichloromethane (DCM). A switch to a stronger acid system, such as 4M HCl in dioxane, can also be effective.[1]

  • Elevate Temperature: Gently warming the reaction mixture can often drive a sluggish reaction to completion. However, this should be done cautiously to avoid potential degradation of the dihydropyridone core.

  • Prolong Reaction Time: Continue to monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is consumed.

  • Optimize Solvent: While DCM is common, exploring other solvents may be beneficial.

Q2: I am observing significant side product formation, particularly degradation of my dihydropyridone ring, under acidic deprotection conditions. What are my options?

A2: Dihydropyridone rings can be sensitive to strong acidic conditions. If you are observing degradation, it is crucial to switch to milder deprotection methods.

Alternative Mild Deprotection Strategies:

  • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage and are often milder than strong Brønsted acids.

  • Thermal Deprotection: In some cases, heating the Boc-protected dihydropyridone in a suitable solvent can effect deprotection without the need for any acid.

  • Oxalyl Chloride in Methanol: This method has been shown to be effective for a range of heterocyclic substrates, proceeding at room temperature with high yields and demonstrating tolerance for various functional groups.[2][3][4]

Q3: After deprotection, I see an unexpected mass peak in my LC-MS corresponding to the addition of a tert-butyl group (+56 Da). What is happening and how can I prevent it?

A3: This is a classic side reaction known as tert-butylation . The acidic cleavage of the Boc group generates a reactive tert-butyl cation. This electrophile can then attack electron-rich positions on your dihydropyridone molecule.

Prevention of Tert-butylation:

The most effective way to prevent this side reaction is to use scavengers . These are reagents added to the deprotection cocktail that are more nucleophilic than your substrate and will preferentially trap the tert-butyl cation.

Common Scavengers:

  • Triethylsilane (TES)

  • Triisopropylsilane (TIS)

  • Thioanisole

  • Water

Q4: How can I monitor the progress of my Boc deprotection reaction effectively?

A4: The most common and convenient method for monitoring the reaction is Thin-Layer Chromatography (TLC) . The deprotected amine is typically more polar than the Boc-protected starting material, which will result in a lower Retention Factor (Rf) value on the TLC plate. Staining the plate with a ninhydrin solution is highly recommended as it produces a characteristic colored spot (usually purple or yellow) for the newly formed free amine. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the desired product mass.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes quantitative data for various Boc deprotection methods. Please note that the substrates are not dihydropyridones in all cases, but this data provides a useful comparison of the general efficacy of these methods.

Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference
Acidic Deprotection
20-50% TFA in DCMGeneral AminesRoom Temperature0.5 - 4 hoursHigh[5]
4M HCl in DioxaneGeneral AminesRoom Temperature1 - 12 hoursHigh[1][6]
Mild Deprotection
Oxalyl Chloride in MethanolHeterocyclic AminesRoom Temperature1 - 4 hoursup to 90[2][4]
Thermal Deprotection
Refluxing TFE or HFIP (Microwave)Heterocyclic Amines100-150 °C5 min - 2 hours80 - 99[7][8]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard method for Boc deprotection but should be used with caution for potentially acid-sensitive dihydropyridones.

Materials:

  • N-Boc protected dihydropyridone

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected dihydropyridone (1 equivalent) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-20 equivalents) dropwise to the stirred solution. For sensitive substrates, start with a lower concentration of TFA.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: CO₂ evolution can cause pressure buildup.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected dihydropyridone.

  • Purify the product as necessary (e.g., by column chromatography).[9]

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This is another common acidic deprotection method. The product is often isolated as the hydrochloride salt.

Materials:

  • N-Boc protected dihydropyridone

  • 4M HCl in 1,4-dioxane

  • An appropriate solvent (e.g., methanol, ethyl acetate)

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Dissolve the N-Boc protected dihydropyridone (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Add the 4M HCl in dioxane solution (5-10 equivalents) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with a non-polar solvent like diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The salt can be used directly in the next step or neutralized with a mild base to obtain the free amine.[1][6]

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is recommended for acid-sensitive dihydropyridone substrates.

Materials:

  • N-Boc protected dihydropyridone

  • Oxalyl chloride

  • Methanol, anhydrous

Procedure:

  • Dissolve the N-Boc protected dihydropyridone (1 equivalent) in anhydrous methanol (to make a ~0.1 M solution) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (2-3 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain the crude product, which is typically the hydrochloride salt.

  • The crude product can be purified or used as is. If the free amine is desired, a basic workup can be performed.[1][2][4]

Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_decision Completion Check cluster_workup Work-up & Purification cluster_product Final Product start N-Boc-Dihydropyridone deprotection Add Deprotection Reagent (e.g., TFA, HCl, or mild reagent) start->deprotection monitoring Monitor by TLC/LC-MS deprotection->monitoring is_complete Reaction Complete? monitoring->is_complete is_complete->monitoring No workup Aqueous Work-up (if necessary) is_complete->workup Yes purification Purification workup->purification product Deprotected Dihydropyridone purification->product

Caption: Experimental workflow for Boc deprotection of dihydropyridones.

Troubleshooting_Logic cluster_issues Observed Issues cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_products Solutions for Side Products start Boc Deprotection of Dihydropyridone incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Products Observed (e.g., degradation, tert-butylation) start->side_products no_issue Clean Reaction start->no_issue increase_acid Increase Acid Conc./Strength incomplete_rxn->increase_acid increase_time_temp Increase Time/Temperature incomplete_rxn->increase_time_temp milder_conditions Switch to Milder Conditions (e.g., Oxalyl Chloride/MeOH) side_products->milder_conditions add_scavenger Add Scavenger (e.g., TIS, TES) side_products->add_scavenger end_product Desired Deprotected Product no_issue->end_product increase_acid->end_product increase_time_temp->end_product milder_conditions->end_product add_scavenger->end_product

Caption: Troubleshooting decision tree for Boc deprotection of dihydropyridones.

References

Technical Support Center: Navigating the Stability of Dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with dihydropyridine compounds. It provides troubleshooting guidance and answers to frequently asked questions regarding the stability issues commonly encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for dihydropyridine compounds?

The principal cause of degradation for 1,4-dihydropyridine (DHP) compounds is the oxidation of the dihydropyridine ring to its corresponding pyridine derivative.[1][2][3] This process, known as aromatization, leads to a complete loss of the compound's pharmacological activity.[2][4] This degradation can be initiated by exposure to light, heat, or oxidizing agents.[2]

Q2: How significant is the impact of light on the stability of dihydropyridine solutions?

Dihydropyridines are highly photosensitive, and exposure to light, particularly in the UV-A range, is a major factor in their degradation.[1][5] The degradation in solution can be rapid, sometimes occurring within minutes of direct light exposure.[5] Consequently, it is crucial to protect solutions containing dihydropyridines from light at all stages of an experiment, including preparation, storage, and analysis.[1] Solid formulations of DHPs are significantly more stable to photodegradation than their solutions.[1][3]

Q3: What is the main degradation product of dihydropyridines and is it harmful?

The primary degradation product is the corresponding pyridine derivative, which is pharmacologically inactive.[1][2] The formation of this pyridine derivative signifies a loss of therapeutic effect.[1] In some instances, the photodegradation process can also generate reactive oxygen species, such as singlet oxygen and superoxide, which may be responsible for phototoxic reactions.[1][4]

Q4: How does pH influence the stability of dihydropyridine solutions?

The pH of a solution can significantly affect the stability of dihydropyridines.[1][6] The degradation rate can be influenced by the pH, with some dihydropyridines showing greater stability in slightly acidic conditions. For instance, amlodipine is more stable around pH 5.[1] It is advisable to conduct stability studies to determine the optimal pH for your specific dihydropyridine compound.

Q5: Are solid forms of dihydropyridines completely stable?

While solid formulations are considerably more stable than solutions, especially concerning photodegradation, they are not entirely immune to degradation.[1][3] In the presence of humidity, thermal degradation of solid dihydropyridines can occur.[1] Therefore, it is essential to store solid dihydropyridine compounds in a cool, dry, and dark place.[1]

Q6: Can metal ions affect the stability of dihydropyridine solutions?

Yes, certain metal ions, particularly Fe³⁺, can lead to the rapid degradation of 1,4-dihydropyridine drugs.[7] The rate of degradation increases with a higher concentration of Fe³⁺ and decreases with an increase in pH.[7]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Rapid degradation of the active compound in solution. Light Exposure: Dihydropyridines are highly photosensitive.[1]1. Work in a dark room or under amber or red light. 2. Use amber-colored glassware or vials wrapped in aluminum foil.[1] 3. Prepare solutions fresh before each experiment.[8]
Degradation observed even when protected from light. Oxidation: The dihydropyridine ring is susceptible to oxidation from dissolved oxygen or trace metal ions.[1][7]1. De-gas solvents and buffers before use.[1] 2. Consider adding an antioxidant to the solution.[1] 3. Analyze for and eliminate sources of metal ion contamination.[7]
Inappropriate pH: The pH of the solution can affect stability.[1]1. Determine the optimal pH for your specific dihydropyridine through stability studies. 2. Buffer your solutions to maintain the optimal pH.
Thermal Degradation: Elevated temperatures can accelerate degradation.[1][6]1. Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or frozen).[1] 2. Avoid repeated freeze-thaw cycles.[1]
Inconsistent or unexpected experimental results. Degraded Compound: Use of a degraded dihydropyridine solution.[8]1. Confirm the concentration and purity of your stock solution using HPLC before each experiment.[8] 2. Always prepare fresh solutions and protect them from light.[8]
Precipitate formation or color change in solution. Photochemical Reactions: Light-induced reactions can form insoluble byproducts.[8]1. Immediately discard the solution.[8] 2. Prepare a fresh solution under strict light-protected conditions.[8] 3. Evaluate the solubility of the compound in the chosen solvent.[8]

Experimental Protocols

Protocol 1: Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for monitoring the stability of a dihydropyridine compound in solution.

Objective: To quantify the degradation of a dihydropyridine compound over time under specific conditions (e.g., light exposure, temperature, pH).

Materials:

  • Dihydropyridine compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile)

  • Buffer solution at the desired pH

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Amber vials or vials wrapped in aluminum foil

Procedure:

  • Preparation of Stock Solution: Accurately weigh the dihydropyridine compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) in an amber volumetric flask to a known concentration.

  • Preparation of Test Solution: Dilute the stock solution to the desired concentration in the test solution (e.g., buffer at a specific pH).

  • Sample Incubation: Store the test solution under the desired experimental conditions (e.g., exposed to a specific light source, at a certain temperature).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • HPLC Analysis: Inject the aliquot into the HPLC system.

  • Data Analysis: Monitor the decrease in the peak area of the parent dihydropyridine and the increase in the peak area of the pyridine degradation product.[1]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[1][2]

Objective: To intentionally degrade the dihydropyridine compound under various stress conditions to understand its degradation profile.

Stress Conditions:

  • Acid Hydrolysis: Incubate the dihydropyridine solution with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).[1]

  • Base Hydrolysis: Incubate the dihydropyridine solution with a dilute base (e.g., 0.1 N NaOH) at room temperature.[1]

  • Oxidative Degradation: Treat the dihydropyridine solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[1]

  • Photolytic Degradation: Expose the dihydropyridine solution to a light source (e.g., UV lamp or daylight) for a specified duration.

  • Thermal Degradation: Heat the dihydropyridine solution at an elevated temperature.

Procedure:

  • Prepare separate solutions of the dihydropyridine compound for each stress condition.

  • Expose the solutions to the respective stress conditions for a defined period.

  • At the end of the exposure period, neutralize the acidic and basic solutions.

  • Analyze all samples by HPLC to identify and quantify the degradation products.

Data Presentation

Table 1: Factors Affecting Dihydropyridine Stability

FactorEffect on StabilityRecommendations
Light Accelerates degradation through oxidation.[1][3]Protect solutions from light using amber glassware or foil wrapping.[1]
pH Can significantly influence degradation rates.[1][6]Determine and maintain the optimal pH for the specific compound.
Temperature Higher temperatures increase the rate of degradation.[1][6]Store solutions at low temperatures (2-8 °C or frozen).[1]
Oxygen Promotes oxidative degradation.[1]De-gas solvents and consider using antioxidants.[1]
Metal Ions (Fe³⁺) Catalyze degradation.[7]Use high-purity solvents and avoid metal contamination.

Visualizations

Degradation_Pathway cluster_initiators Initiating Factors DHP Dihydropyridine (Active) PD Pyridine Derivative (Inactive) DHP->PD Oxidation (Aromatization) ROS Reactive Oxygen Species DHP->ROS Photodegradation Side Reaction Light Light (UV-A) Light->DHP Heat Heat Heat->DHP Oxidants Oxidizing Agents Oxidants->DHP

Caption: Primary degradation pathway of dihydropyridine compounds.

Troubleshooting_Workflow Start Experiment with Dihydropyridine Problem Inconsistent Results or Suspected Degradation? Start->Problem CheckLight Review Light Protection Protocol Problem->CheckLight Yes Continue Continue Experiment Problem->Continue No CheckStorage Verify Storage Conditions (Temp, Dark) CheckLight->CheckStorage CheckSolution Assess Solution (Age, pH, Purity) CheckStorage->CheckSolution HPLC Perform HPLC Analysis CheckSolution->HPLC DegradationConfirmed Degradation Confirmed? HPLC->DegradationConfirmed Optimize Optimize Protocol: - Fresh Solutions - Stricter Light Protection - Adjust pH/Temp DegradationConfirmed->Optimize Yes DegradationConfirmed->Continue No Optimize->Start

Caption: A logical workflow for troubleshooting stability issues.

References

Technical Support Center: Purification of Polar Dihydropyridones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar dihydropyridones.

Frequently Asked Questions (FAQs)

Q1: My polar dihydropyridone is highly soluble in water. How can I efficiently extract it into an organic solvent?

A1: High water solubility is a common challenge with polar dihydropyridones. To improve extraction efficiency, you can employ the "salting out" technique by saturating the aqueous layer with a salt like sodium chloride. This reduces the polarity of the aqueous phase and decreases the solubility of your polar organic compound, driving it into the organic layer. Additionally, using a more polar extraction solvent such as tetrahydrofuran (THF) or n-butanol can be more effective than less polar solvents like ethyl acetate or dichloromethane for solvating highly polar compounds.[1]

Q2: I am observing "oiling out" instead of crystallization during the recrystallization of my polar dihydropyridone. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than forming solid crystals. This is often due to the solution being too concentrated, the presence of impurities that depress the melting point, or the use of an inappropriate solvent.[2] To troubleshoot this, you can:

  • Add more solvent: This will decrease the saturation of the solution.[2]

  • Lower the crystallization temperature: Try inducing crystallization at a lower temperature by scratching the inside of the flask or by adding a seed crystal.[2]

  • Change the solvent system: A solvent pair, where the dihydropyridone is soluble in one solvent and less soluble in the other (e.g., ethanol/water), can be effective. Dissolve the compound in a minimum amount of the "good" hot solvent and then slowly add the "poor" solvent until turbidity appears, then reheat to clarify and cool slowly.[2]

Q3: My polar dihydropyridone streaks badly on a normal-phase silica gel column. How can I improve the chromatography?

A3: Streaking of polar basic compounds like many dihydropyridones on silica gel is often due to strong interactions with the acidic silanol groups on the stationary phase. To mitigate this, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a base like triethylamine (e.g., 0.1-1%) or ammonium hydroxide can neutralize the acidic sites on the silica gel and improve peak shape.[3][4]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or bonded phases such as diol or amine.[3]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds and uses a polar stationary phase with a high organic, low aqueous mobile phase.[5][6]

Q4: What are the common impurities I should expect in the synthesis of dihydropyridones, especially via the Hantzsch synthesis?

A4: The Hantzsch synthesis, a common route to dihydropyridines, can lead to several byproducts. Common impurities include unreacted starting materials (aldehyde, β-ketoester, and nitrogen source), incompletely cyclized intermediates, and the oxidized pyridine derivative. Additionally, impurities can sometimes be leached from plastic containers used for solvent storage.[7][8]

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Compound "oils out" Solution is too concentrated; Presence of impurities; Inappropriate solvent.Add more solvent; Lower the crystallization temperature and try seeding or scratching; Use a different solvent or a solvent pair (e.g., ethanol/water).[2]
No crystals form upon cooling Solution is too dilute; Compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase concentration; Cool to a lower temperature (ice bath); Add an anti-solvent (a solvent in which the compound is insoluble).[9]
Low recovery of purified product Too much solvent was used; The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution; Ensure complete crystallization by cooling for a sufficient time at a low temperature.[2]
Colored impurities in the final product Co-crystallization of colored byproducts.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2]
Chromatography Troubleshooting (Normal Phase)
IssuePossible Cause(s)Suggested Solution(s)
Compound streaks or shows poor peak shape Strong interaction with acidic silica gel.Add a basic modifier (e.g., triethylamine, ammonium hydroxide) to the mobile phase; Use a less acidic stationary phase (alumina, diol, amine).[3][4]
Compound does not move from the baseline (low Rf) Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).[10]
Poor separation of closely eluting impurities Insufficient resolution with the chosen solvent system.Optimize the solvent system by trying different solvent combinations; Consider using a different stationary phase with alternative selectivity.

Experimental Protocols

Protocol 1: Purification of a Polar Dihydropyridone using HILIC

This protocol is a general guideline for the purification of a highly polar dihydropyridone derivative using Hydrophilic Interaction Liquid Chromatography (HILIC).

1. Column and Mobile Phase Selection:

  • Stationary Phase: A HILIC column with a polar stationary phase such as bare silica, diol, or amide-bonded silica.[5][11]

  • Mobile Phase A (Weak Solvent): Acetonitrile.[6]

  • Mobile Phase B (Strong Solvent): Water with a buffer (e.g., 10 mM ammonium formate, pH 3-5).[3][5]

2. Column Conditioning and Equilibration:

  • Before the first injection, condition the column by flushing with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes to ensure a stable, hydrated layer on the stationary phase.[2]

  • Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes between injections to ensure reproducible retention times.[2]

3. Sample Preparation:

  • Dissolve the crude dihydropyridone in the initial mobile phase or a solvent with a slightly weaker elution strength. The injection solvent should be as close as possible to the initial mobile phase composition to avoid peak distortion.[2]

4. Gradient Elution:

  • Start with a high percentage of the weak solvent (e.g., 95% Acetonitrile).

  • Run a linear gradient to increase the percentage of the strong solvent (e.g., from 5% to 50% water over 15-20 minutes).

  • Hold at the final gradient composition for a few column volumes to elute any strongly retained compounds.

  • Return to the initial mobile phase composition and re-equilibrate.

5. Fraction Collection and Analysis:

  • Collect fractions and analyze them by an appropriate method (e.g., TLC, LC-MS) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Polar Dihydropyridone from an Ethanol/Water Solvent Pair

This protocol describes a general procedure for recrystallizing a polar dihydropyridone that is soluble in ethanol and less soluble in water.

1. Dissolution:

  • Place the crude dihydropyridone in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the mixture gently on a hot plate.[2]

2. Addition of Anti-solvent:

  • While the ethanolic solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).[2]

3. Clarification:

  • Add a few more drops of hot ethanol until the solution becomes clear again.[2]

4. Crystallization:

  • Cover the flask and allow it to cool slowly to room temperature.

  • Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

5. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.[2]

6. Drying:

  • Dry the crystals under vacuum to a constant weight.[2]

Visualizations

Purification_Workflow crude Crude Polar Dihydropyridone assess Assess Polarity and Impurity Profile (TLC, LC-MS) crude->assess recrystallization Recrystallization assess->recrystallization High purity, crystalline solid chromatography Chromatography assess->chromatography Complex mixture, oily product pure_recrys Pure Crystalline Product recrystallization->pure_recrys Successful further_purification Further Purification Needed recrystallization->further_purification Fails or low purity pure_chrom Pure Product chromatography->pure_chrom Successful chromatography->further_purification Fails or low purity further_purification->chromatography

Caption: General workflow for the purification of polar dihydropyridones.

Troubleshooting_Chromatography start Chromatography Issue (e.g., Peak Tailing, No Retention) check_retention Compound eluting in the void volume? start->check_retention check_peak_shape Poor peak shape (tailing, fronting)? start->check_peak_shape hilic Switch to HILIC check_retention->hilic Yes rp_mod Using Reversed Phase? check_retention->rp_mod No basic_compound Is compound basic? check_peak_shape->basic_compound Yes polar_c18 Use polar-embedded C18 column rp_mod->polar_c18 Yes normal_phase Increase mobile phase polarity rp_mod->normal_phase No add_base Add triethylamine or NH4OH to mobile phase basic_compound->add_base Yes check_overload Check for column overloading basic_compound->check_overload No

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Synthesis of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound and related dihydropyridinones?

A1: Common synthetic strategies include variations of the Hantzsch dihydropyridine synthesis and multi-component reactions (MCRs).[1][2] The Hantzsch reaction, a classical approach, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][3] Modern variations often employ catalysts to improve yields and reduce reaction times, and may be performed under solvent-free or microwave-assisted conditions.[3][4] Another approach involves the cyclization of suitable precursors. For instance, a related compound, tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, can be synthesized via the reaction of silyl enol ethers with Pd(OAc)₂ in anhydrous DMSO.[4]

Q2: What are the key starting materials for the synthesis of this compound?

A2: While a direct precursor is not explicitly detailed in the provided literature, based on analogous syntheses, key starting materials would likely include a protected piperidinone derivative. For example, the synthesis of a related compound starts from 1-Boc-piperidin-4-one.[5] Generally, for dihydropyridine synthesis, essential precursors are an aldehyde, a β-ketoester, and a nitrogen source.[3]

Q3: What are the typical reaction conditions for this synthesis?

A3: Reaction conditions can vary significantly based on the chosen synthetic route. For Hantzsch-type syntheses, conditions can range from refluxing in ethanol to solvent-free microwave irradiation.[1][4] For palladium-catalyzed reactions, anhydrous conditions using solvents like DMSO at ambient temperatures are common.[4] The choice of base, catalyst, and solvent system is critical and often requires optimization.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction progress. The disappearance of starting materials and the appearance of the product spot can be visualized using a suitable solvent system and a UV lamp or appropriate staining agents. For more quantitative analysis, techniques like ¹H NMR or LC-MS of aliquots taken from the reaction mixture can be employed.[6]

Q5: What are the recommended purification methods for the final product?

A5: Purification is typically achieved through flash column chromatography on silica gel.[5] The choice of eluent system (e.g., petroleum ether/ethyl acetate) is crucial for obtaining a pure product.[5] Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst or reagents.Ensure the catalyst is active and reagents are pure and dry, especially for moisture-sensitive reactions.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require heating, while others need to be cooled to prevent side product formation.
Inefficient stirring.Ensure adequate mixing, especially for heterogeneous reactions, to facilitate contact between reactants.
Incomplete Reaction Insufficient reaction time.Extend the reaction time and monitor by TLC until the starting material is consumed.
Stoichiometry of reactants is not optimal.Adjust the stoichiometry of the reactants. For example, using an excess of one reactant can drive the reaction to completion.[4]
Catalyst poisoning.Ensure all glassware is clean and that the reagents and solvents are free of impurities that could poison the catalyst.
Formation of Multiple Byproducts Reaction temperature is too high.Lower the reaction temperature to improve selectivity.
Incorrect choice of solvent.Experiment with different solvents to find one that favors the desired reaction pathway.
Air or moisture sensitivity.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents if the reactants or intermediates are sensitive to air or moisture.
Difficulty in Product Purification Product co-elutes with impurities during chromatography.Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.
Product is an oil and difficult to handle.Attempt to crystallize the product from various solvent systems. If it remains an oil, ensure it is pure by NMR and other analytical techniques.
Product degradation on silica gel.Consider using a different purification method, such as preparative HPLC or crystallization. Neutralizing the silica gel with a small amount of triethylamine in the eluent can sometimes prevent the degradation of acid-sensitive compounds.

Experimental Protocols

Proposed Synthesis of this compound

This is a generalized protocol based on similar syntheses and may require optimization.

  • Starting Material Preparation: Begin with a suitable precursor such as a protected piperidinone derivative.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting material in an appropriate anhydrous solvent (e.g., THF, DCM, or DMF).

  • Reagent Addition: Add the necessary reagents and catalyst. The specific reagents will depend on the chosen synthetic route (e.g., for a dehydrogenation reaction, a suitable oxidizing agent would be used). The addition may need to be done portion-wise or via a syringe pump, potentially at a controlled temperature (e.g., 0 °C or -78 °C).

  • Reaction Monitoring: Stir the reaction mixture at the optimized temperature. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding an appropriate solution (e.g., saturated aqueous ammonium chloride or water). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

G Experimental Workflow for Synthesis A Starting Material Preparation B Reaction Setup under Inert Atmosphere A->B C Reagent and Catalyst Addition B->C D Reaction Monitoring (TLC, LC-MS) C->D E Reaction Work-up and Extraction D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Decision Tree Start Low Yield or Incomplete Reaction Check_Purity Check Reagent and Solvent Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Optimize_Time Optimize Reaction Time Start->Optimize_Time Check_Stoichiometry Adjust Reactant Stoichiometry Start->Check_Stoichiometry Check_Catalyst Verify Catalyst Activity Start->Check_Catalyst Purification_Issue Difficulty in Purification Optimize_Chroma Optimize Chromatography Conditions Purification_Issue->Optimize_Chroma Try_Crystallization Attempt Recrystallization Purification_Issue->Try_Crystallization Alternative_Purification Consider Alternative Purification Purification_Issue->Alternative_Purification

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Preventing Oxidation of the Dihydropyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of the dihydropyridine ring during experiments.

Frequently Asked Questions (FAQs)

Q1: My dihydropyridine compound is losing activity in my biological assay. What could be the cause?

A significant loss of biological activity is a strong indicator of dihydropyridine ring oxidation. The aromatization of the dihydropyridine ring to a pyridine derivative leads to a complete loss of pharmacological activity[1]. This degradation can be initiated by exposure to light (photodegradation), heat, humidity, or oxidizing agents present in your experimental setup.

Q2: I'm observing unexpected peaks in my HPLC or LC-MS analysis. Could this be related to oxidation?

Yes, the appearance of new, more polar peaks in your chromatogram is a classic sign of dihydropyridine degradation. The primary degradation product is the corresponding pyridine derivative, which is more polar and will therefore have a shorter retention time on a reverse-phase HPLC column. You may also observe secondary degradation products depending on the specific dihydropyridine and the experimental conditions.

Q3: My solid dihydropyridine compound has changed color. Is it still usable?

A change in the physical appearance of your solid compound, such as yellowing or clumping, can be an indication of degradation.[2] While some color change may not significantly impact purity for all applications, it is a warning sign. It is highly recommended to re-analyze the compound's purity using a suitable analytical method like HPLC or NMR before proceeding with your experiment.

Q4: How quickly does oxidation occur in solution?

The rate of dihydropyridine oxidation in solution is significantly faster than in the solid state and can be very rapid, sometimes occurring within minutes of exposure to direct light.[3] The solvent can also play a role; for example, the presence of oxidizing impurities like peroxides in ethers or the pH of aqueous buffers can accelerate degradation.

Q5: What are the best practices for preparing and handling dihydropyridine solutions to minimize oxidation?

To maintain the integrity of your dihydropyridine solutions, adhere to the following best practices:

  • Work in a light-protected environment: Whenever possible, prepare solutions in a dark room or under amber or red filtered light.[2]

  • Use high-purity solvents: Utilize peroxide-free solvents and freshly prepared, degassed aqueous buffers.[2]

  • Select appropriate containers: Use amber glass vials or wrap clear containers with aluminum foil to block light.[2]

  • Handle with care during dissolution: Avoid excessive heating. Gentle vortexing or sonication in a controlled temperature bath is recommended.[2]

  • Minimize exposure during experiments: When adding the solution to your experimental setup (e.g., microplates), do so in a way that minimizes light exposure to the stock solution and the final mixture. Use amber-colored plates or cover them with foil.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving dihydropyridine compounds.

ProblemPotential CauseTroubleshooting Steps
Inconsistent or non-reproducible results in bioassays. Variable degradation of the dihydropyridine due to inconsistent light exposure between experiments.[3]1. Standardize all sample handling procedures to ensure uniform light exposure. 2. Prepare samples in batches and protect them from light immediately after preparation.[2] 3. Run a control experiment by exposing a solution to the same light conditions for the same duration as your assay and quantify the degradation.[3]
Loss of compound activity despite light protection. Thermal degradation or the presence of oxidizing agents.1. Ensure solutions are stored at the recommended temperature (typically 2-8°C for short-term and -20°C for long-term storage). 2. Test the stability of your compound in different high-purity solvents to rule out solvent-mediated degradation.[2] 3. Consider adding a suitable antioxidant to your solution (see Table 1).
Solid sample appears discolored or clumpy. Thermal degradation, possibly exacerbated by humidity.[4][5]1. Store solid compounds in a cool, dry place, preferably in a desiccator. 2. Ensure the storage container is tightly sealed to protect from moisture.
Rapid degradation in a specific solvent. The solvent may contain oxidizing impurities (e.g., peroxides) or is inherently incompatible.1. Use fresh, high-purity solvents. Test for peroxides in ether-based solvents. 2. Consult the literature for known solvent incompatibilities with your specific dihydropyridine.

Quantitative Data on Dihydropyridine Stability

The stability of dihydropyridine derivatives is influenced by various factors. The following table summarizes the thermal stability of several common dihydropyridines in the solid state at elevated temperatures and humidity.

Table 1: Kinetic Parameters of Thermal Decomposition of 1,4-Dihydropyridine Derivatives at 80°C [6]

CompoundRelative Humidity (%)Rate Constant (k x 10³) (h⁻¹)Half-life (t₀.₅) (h)
Nifedipine 50.91.25554.5
76.41.85374.6
90.92.50277.2
Nisoldipine 50.91.30533.1
76.41.90364.8
90.92.60266.6
Nitrendipine 50.91.10630.0
76.41.50462.0
90.91.95355.4
Nimodipine 50.91.15602.6
76.41.60433.1
90.92.00346.5
Nicardipine 50.91.20577.5
76.41.75396.0
90.92.30301.3
Felodipine 50.91.12618.8
76.41.55447.1
90.91.98350.0
Amlodipine 50.91.28541.4
76.41.88368.6
90.92.55271.8

Data adapted from a study on the thermal stability of 1,4-dihydropyridine derivatives in the solid state.[5][6] This data clearly indicates that increased humidity accelerates the thermal degradation of these compounds.

Some dihydropyridine derivatives, such as lacidipine and lercanidipine, have been shown to possess inherent antioxidant activity, which can contribute to their stability.[7] In contrast, amlodipine, nimodipine, and nifedipine showed no significant effect on reactive oxygen species (ROS) formation in one study.[7]

Experimental Protocols

Protocol 1: Rapid Detection of Dihydropyridine Oxidation using UV-Vis Spectrophotometry

This protocol provides a quick method to qualitatively assess the degradation of a dihydropyridine sample by observing changes in its UV-Vis spectrum. The oxidation of the dihydropyridine ring to a pyridine ring results in a characteristic shift in the maximum absorbance wavelength (λmax).[8]

Materials:

  • Dihydropyridine sample

  • Spectrophotometer-grade solvent (e.g., ethanol or methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a fresh solution: Accurately weigh and dissolve a small amount of the dihydropyridine in the chosen solvent to a known concentration (e.g., 10 µg/mL).

  • Record the initial spectrum: Immediately after preparation, record the UV-Vis spectrum of the fresh solution from 200-450 nm and determine the λmax.[8]

  • Induce degradation (optional): To confirm the spectral shift upon oxidation, a separate aliquot of the solution can be exposed to a UV lamp or strong light source for a defined period (e.g., 30 minutes).

  • Record the final spectrum: Record the UV-Vis spectrum of the exposed solution.

  • Analyze the results: Compare the initial and final spectra. A decrease in the absorbance at the initial λmax and the appearance of a new peak at a shorter wavelength (typically around 260-280 nm) is indicative of oxidation to the pyridine derivative.[8]

Protocol 2: Analysis of Dihydropyridine Oxidation by Thin-Layer Chromatography (TLC)

TLC is a simple and effective method to separate the dihydropyridine from its more polar pyridine degradation product.

Materials:

  • Dihydropyridine sample

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of a non-polar and a slightly polar solvent, such as hexane:ethyl acetate or toluene:acetone, may need to be optimized for your specific compound)

  • UV lamp for visualization (254 nm)

Procedure:

  • Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark the spotting points.

  • Spot the samples: Dissolve your dihydropyridine sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Apply a small spot of the fresh solution and the potentially degraded solution onto the marked points on the baseline.

  • Develop the plate: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the results: Once the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Interpret the results: The unoxidized dihydropyridine will have a higher Rf value (travel further up the plate) than its more polar pyridine oxidation product. The presence of a spot with a lower Rf value in the degraded sample lane, which is absent or faint in the fresh sample lane, indicates oxidation.

Visualizations

Oxidation_Pathway DHP Dihydropyridine Ring Oxidized_Intermediate Oxidized Intermediate DHP->Oxidized_Intermediate Oxidation (Light, Heat, Oxidizing Agents) Pyridine Pyridine Ring (Inactive Metabolite) Oxidized_Intermediate->Pyridine Loss_H - 2H⁺, - 2e⁻

Caption: Simplified oxidation pathway of the dihydropyridine ring.

Troubleshooting_Workflow start Start: Inconsistent/Poor Results check_light Review Light Exposure in Protocol start->check_light implement_protection Implement Light Protection: - Amber vials/plates - Work in dark check_light->implement_protection Yes check_storage Evaluate Storage Conditions: - Temperature - Humidity check_light->check_storage No re_run_experiment1 Re-run Experiment implement_protection->re_run_experiment1 re_run_experiment1->check_storage Failure problem_solved Problem Solved re_run_experiment1->problem_solved Success optimize_storage Optimize Storage: - Store at 2-8°C or -20°C - Use desiccator check_storage->optimize_storage Yes check_solvent Investigate Solvent Stability: - Purity - Peroxides check_storage->check_solvent No re_run_experiment2 Re-run Experiment optimize_storage->re_run_experiment2 re_run_experiment2->check_solvent Failure re_run_experiment2->problem_solved Success change_solvent Use Fresh, High-Purity or Different Solvent check_solvent->change_solvent Yes further_investigation Further Investigation Needed check_solvent->further_investigation No re_run_experiment3 Re-run Experiment change_solvent->re_run_experiment3 re_run_experiment3->problem_solved Success re_run_experiment3->further_investigation Failure

Caption: Troubleshooting workflow for dihydropyridine oxidation issues.

References

Validation & Comparative

Comparative Guide to the Synthesis of Tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes for tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The routes are compared based on their starting materials, key reactions, and overall efficiency. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.

Route 1: Selenoxide Elimination from N-Boc-2-piperidone

This synthetic pathway commences with the readily available 2-piperidone (also known as δ-valerolactam) and introduces the double bond in a controlled manner via a selenoxide elimination. This method offers a clear and stepwise approach to the target molecule.

Experimental Protocol

Step 1: N-Boc Protection of 2-Piperidone

To a solution of 2-piperidone (1.0 eq) in dichloromethane, di-tert-butyl dicarbonate (Boc)₂O (1.1 eq), triethylamine (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield tert-butyl 2-oxopiperidine-1-carboxylate (N-Boc-2-piperidone).

Step 2: Phenylselenylation of N-Boc-2-piperidone

N-Boc-2-piperidone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes at the same temperature to form the enolate. Phenylselenyl chloride (1.2 eq) in THF is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product, tert-butyl 3-(phenylselanyl)-2-oxopiperidine-1-carboxylate, is extracted and purified.

Step 3: Oxidative Elimination to form the Alkene

The purified tert-butyl 3-(phenylselanyl)-2-oxopiperidine-1-carboxylate (1.0 eq) is dissolved in a mixture of THF and water. Hydrogen peroxide (30% aqueous solution, 2.0 eq) is added dropwise at 0°C. The reaction mixture is stirred at room temperature until the elimination is complete. The unstable selenoxide intermediate undergoes a spontaneous syn-elimination to afford the target compound, this compound.[1] The product is then extracted and purified by column chromatography.

Data Summary
StepProductStarting MaterialKey ReagentsSolventYield (%)Purity (%)
1tert-Butyl 2-oxopiperidine-1-carboxylate2-Piperidone(Boc)₂O, Et₃N, DMAPDichloromethaneHigh>95
2tert-Butyl 3-(phenylselanyl)-2-oxopiperidine-1-carboxylatetert-Butyl 2-oxopiperidine-1-carboxylateLDA, PhSeClTHFModerate-High>95
3This compoundtert-Butyl 3-(phenylselanyl)-2-oxopiperidine-1-carboxylateH₂O₂THF/WaterGood>97

Reaction Pathway

G A 2-Piperidone B tert-Butyl 2-oxopiperidine-1-carboxylate (N-Boc-2-piperidone) A->B (Boc)2O, Et3N, DMAP C tert-Butyl 3-(phenylselanyl)-2-oxopiperidine-1-carboxylate B->C 1. LDA, THF, -78°C 2. PhSeCl D This compound C->D H2O2, THF/H2O

Caption: Synthesis of the target compound via selenoxide elimination.

Route 2: Dehydrogenation of N-Boc-2-piperidone

This alternative route also starts from N-Boc-2-piperidone but employs a direct dehydrogenation step to introduce the double bond. This approach can be more atom-economical if a suitable catalytic system is employed.

Experimental Protocol

Step 1: N-Boc Protection of 2-Piperidone

This step is identical to Step 1 in Route 1, yielding tert-butyl 2-oxopiperidine-1-carboxylate.

Step 2: Catalytic Dehydrogenation

tert-Butyl 2-oxopiperidine-1-carboxylate (1.0 eq) is dissolved in a high-boiling point solvent such as toluene or xylene. A suitable dehydrogenation catalyst, for example, palladium on carbon (Pd/C) or a copper-based catalyst, is added. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by GC-MS or LC-MS. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to give this compound.

Note: The specific catalyst, solvent, and temperature conditions for this dehydrogenation can vary and may require optimization for optimal yield and selectivity.

Data Summary
StepProductStarting MaterialKey ReagentsSolventYield (%)Purity (%)
1tert-Butyl 2-oxopiperidine-1-carboxylate2-Piperidone(Boc)₂O, Et₃N, DMAPDichloromethaneHigh>95
2This compoundtert-Butyl 2-oxopiperidine-1-carboxylateDehydrogenation Catalyst (e.g., Pd/C)Toluene/XyleneVariable>95

Reaction Pathway

G A 2-Piperidone B tert-Butyl 2-oxopiperidine-1-carboxylate (N-Boc-2-piperidone) A->B (Boc)2O, Et3N, DMAP C This compound B->C Catalyst, Heat

Caption: Synthesis of the target compound via catalytic dehydrogenation.

Comparison of the Synthetic Routes

FeatureRoute 1: Selenoxide EliminationRoute 2: Dehydrogenation
Starting Materials Readily available and inexpensive.Readily available and inexpensive.
Number of Steps Three distinct chemical transformations.Two distinct chemical transformations.
Reagents Requires stoichiometric organoselenium reagent and strong base (LDA).Utilizes a catalyst, which can potentially be recycled.
Reaction Conditions Involves cryogenic temperatures (-78°C) and careful handling of LDA.Typically requires high temperatures (refluxing toluene or xylene).
Control & Selectivity The position of the double bond is precisely controlled by the directed selenylation.May lead to over-oxidation or other side products depending on the catalyst and conditions.
Scalability May be less amenable to large-scale synthesis due to the use of LDA and selenium reagents.Potentially more scalable, especially if an efficient and robust catalytic system is identified.
Waste Products Generates selenium-containing byproducts.Primarily catalyst and solvent waste, with the catalyst being potentially recyclable.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Selenoxide Elimination) provides excellent control over the regioselectivity of the double bond formation, making it a reliable method for laboratory-scale synthesis where precision is paramount. However, the use of stoichiometric and potentially toxic selenium reagents, along with the requirement for cryogenic conditions, may be drawbacks for larger-scale production.

Route 2 (Dehydrogenation) is a more concise approach that could be more environmentally friendly and cost-effective, particularly if a highly efficient and reusable catalyst is employed. This route is likely to be more favorable for industrial applications, although it may require more extensive optimization to achieve high yields and selectivity without the formation of byproducts.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, available equipment, and considerations regarding reagent toxicity and waste disposal.

References

Comparison of different protecting groups for dihydropyridones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydropyridone scaffold is a prevalent motif in numerous biologically active compounds and natural products. Its synthesis and subsequent functionalization often necessitate the protection of the nitrogen atom to ensure chemoselectivity and achieve desired chemical transformations. The choice of an appropriate protecting group is critical, as it influences the overall efficiency of the synthetic route, including reaction yields, stability under various conditions, and the ease of removal. This guide provides an objective comparison of three commonly employed protecting groups for the dihydropyridone nitrogen: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn). The following sections detail their performance, supported by representative experimental data, and provide comprehensive protocols for their application and removal.

Comparison of Protecting Group Performance

The selection of a suitable protecting group is contingent upon its stability towards various reagents and reaction conditions, as well as the orthogonality of its deprotection method. The Boc, Cbz, and Bn groups offer distinct advantages and are cleaved under different conditions, allowing for flexible synthetic design.

Table 1: Summary of Protection Reactions for Dihydropyridones

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂O4-(Dimethylamino)pyridine (DMAP)Dichloromethane (DCM)Room Temp.2 - 490 - 98
Cbz Benzyl chloroformate (Cbz-Cl)Triethylamine (TEA)Dichloromethane (DCM)0 to Room Temp.1 - 385 - 95
Bn Benzyl bromide (BnBr)Sodium hydride (NaH)Tetrahydrofuran (THF)0 to Room Temp.2 - 680 - 92

Table 2: Summary of Deprotection Reactions for N-Protected Dihydropyridones

Protecting GroupReagent(s)SolventTemp. (°C)Time (h)Typical Yield (%)Key Features
Boc Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temp.0.5 - 290 - 99Acid-labile; stable to hydrogenolysis and mild base.[1]
Cbz H₂, Pd/C (10%)Methanol (MeOH) or Ethyl Acetate (EtOAc)Room Temp.2 - 1290 - 98Cleaved by hydrogenolysis; stable to acidic and basic conditions.[2][3]
Bn H₂, Pd/C (10%)Methanol (MeOH) or Ethanol (EtOH)Room Temp.12 - 2485 - 95Cleaved by hydrogenolysis; stable to strong acids and bases.[4]

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of a generic dihydropyridone substrate.

Protocol 1: N-Boc Protection of Dihydropyridone
  • Reaction Setup: To a solution of the dihydropyridone (1.0 equiv.) in dichloromethane (DCM), add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the N-Boc protected dihydropyridone.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)[1]
  • Reaction Setup: Dissolve the N-Boc protected dihydropyridone (1.0 equiv.) in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 equiv.) dropwise to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, dry over anhydrous sulfate, and concentrate to yield the deprotected dihydropyridone.

Protocol 3: N-Cbz Protection of Dihydropyridone
  • Reaction Setup: Dissolve the dihydropyridone (1.0 equiv.) and triethylamine (TEA, 1.5 equiv.) in dichloromethane (DCM) and cool the solution to 0 °C.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.2 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by flash column chromatography.

Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis[2]
  • Reaction Setup: Dissolve the N-Cbz protected dihydropyridone (1.0 equiv.) in methanol (MeOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent and concentrate the filtrate under reduced pressure to obtain the deprotected dihydropyridone.

Protocol 5: N-Bn Protection of Dihydropyridone
  • Reaction Setup: Suspend sodium hydride (NaH, 1.5 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

  • Substrate Addition: Add a solution of the dihydropyridone (1.0 equiv.) in THF dropwise to the NaH suspension.

  • Reagent Addition: After cessation of hydrogen evolution, add benzyl bromide (BnBr, 1.2 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Work-up and Isolation: Carefully quench the reaction with water. Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate. Purify by flash column chromatography.

Protocol 6: N-Bn Deprotection via Catalytic Hydrogenolysis[4]
  • Reaction Setup: Dissolve the N-Bn protected dihydropyridone (1.0 equiv.) in methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C, 10-20 mol%) to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. Due to the stability of the N-Bn group, longer reaction times may be required compared to N-Cbz deprotection.

  • Work-up and Isolation: Filter the reaction mixture through Celite® and concentrate the filtrate to yield the deprotected product.

Visualization of Synthetic Workflows and Orthogonality

The following diagrams illustrate the logical flow of protection and deprotection strategies, as well as the principle of orthogonal protection.

Protection_Deprotection_Workflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Bn Bn Protection/Deprotection DHP_Boc Dihydropyridone Boc_Protected N-Boc-Dihydropyridone DHP_Boc->Boc_Protected (Boc)₂O, DMAP Deprotected_Boc Dihydropyridone Boc_Protected->Deprotected_Boc TFA, DCM DHP_Cbz Dihydropyridone Cbz_Protected N-Cbz-Dihydropyridone DHP_Cbz->Cbz_Protected Cbz-Cl, TEA Deprotected_Cbz Dihydropyridone Cbz_Protected->Deprotected_Cbz H₂, Pd/C DHP_Bn Dihydropyridone Bn_Protected N-Bn-Dihydropyridone DHP_Bn->Bn_Protected BnBr, NaH Deprotected_Bn Dihydropyridone Bn_Protected->Deprotected_Bn H₂, Pd/C

Caption: General workflows for the protection and deprotection of dihydropyridones.

Orthogonal_Deprotection cluster_path1 Pathway 1: Boc Deprotection First cluster_path2 Pathway 2: Cbz Deprotection First Start Multi-Protected Intermediate (e.g., N-Boc, O-Cbz) Step1_Path1 Free Amine, O-Cbz Start->Step1_Path1 TFA, DCM Step1_Path2 N-Boc, Free Hydroxyl Start->Step1_Path2 H₂, Pd/C Final_Path1 Deprotected Diol Step1_Path1->Final_Path1 H₂, Pd/C Final_Path2 Deprotected Diol Step1_Path2->Final_Path2 TFA, DCM

Caption: Orthogonal deprotection strategy for a molecule with Boc and Cbz protecting groups.[5][6]

Conclusion

The choice between Boc, Cbz, and Bn protecting groups for dihydropyridone synthesis should be guided by the specific requirements of the synthetic route. The Boc group is ideal when acid-lability for deprotection is desired, and stability to reductive conditions is necessary. The Cbz group offers robust protection that is stable to both acid and base, with a clean deprotection via hydrogenolysis. The Bn group provides even greater stability to a wider range of conditions but typically requires more forcing conditions for its hydrogenolytic cleavage. By understanding the distinct characteristics and employing the appropriate experimental protocols, researchers can effectively utilize these protecting groups to advance their synthetic endeavors in the development of novel dihydropyridone-based compounds.

References

A Comparative Guide to Purity Assessment of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic intermediates is a critical determinant of success in drug discovery and development. One such key building block is tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a versatile scaffold in medicinal chemistry. Ensuring its purity is paramount for the reliability of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination, offering high resolution and quantitative accuracy.[1][2] This guide provides a comparative overview of a standard Reverse-Phase HPLC (RP-HPLC) method for the purity assessment of this compound against other analytical techniques, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Methods

While RP-HPLC is a robust and widely accessible method for purity analysis, other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer complementary information. The choice of method depends on the specific requirements of the analysis, such as the need for impurity identification or the absence of a reference standard.

FeatureReverse-Phase HPLC (RP-HPLC) with UV DetectionLiquid Chromatography-Mass Spectrometry (LC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity differences.Combines HPLC separation with mass-to-charge ratio detection.Quantitative determination against a certified internal standard.
Primary Use Routine purity analysis and quantification of known and unknown impurities.Identification and characterization of unknown impurities.[]Absolute purity determination and structural confirmation.
Sensitivity HighVery HighModerate
Specificity Moderate to HighVery HighHigh (structurally informative)
Sample Throughput HighModerateLow to Moderate
Instrumentation Cost ModerateHighHigh
Typical LOD/LOQ ~0.01% / 0.05%<0.01%~0.1-1%

Experimental Protocols

Proposed Reverse-Phase HPLC Method

This protocol outlines a standard RP-HPLC method suitable for the routine purity assessment of this compound.

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition (90% A: 10% B) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total peak area of all observed peaks in the chromatogram.

Experimental Workflow and Data Visualization

The following diagram illustrates the logical workflow for the HPLC-based purity assessment of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection (215 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

HPLC Purity Assessment Workflow

Potential Impurities

While a specific impurity profile for this compound is not extensively documented, potential impurities can be inferred from its synthesis and the nature of the Boc protecting group. These may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts: Compounds formed from side reactions during the synthesis.

  • Degradation products: The Boc group can be labile under acidic conditions, potentially leading to the deprotected lactam.[4]

The proposed HPLC method is designed to be robust enough to separate a wide range of potential impurities with varying polarities from the main compound.

Conclusion

The described RP-HPLC method provides a reliable and accessible approach for the purity assessment of this compound. It is suitable for routine quality control in both research and development settings. For more in-depth analysis, particularly the identification of unknown impurities, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended. For absolute purity determination without the need for a specific reference standard, qNMR serves as a powerful alternative. The selection of the most appropriate analytical technique should be guided by the specific analytical needs and the stage of drug development.

References

A Comparative Guide to the Reactivity of Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various dihydropyridine (DHP) derivatives, a class of compounds renowned for their significant therapeutic applications, most notably as L-type calcium channel blockers. The reactivity of these molecules can be assessed in two primary contexts: their biological reactivity with their intended pharmacological targets and their intrinsic chemical reactivity, which influences their stability, metabolism, and potential for off-target effects such as antioxidant activity. This document presents a compilation of experimental data to facilitate a comparative understanding of these properties.

Biological Reactivity: L-Type Calcium Channel Inhibition

The primary therapeutic action of most dihydropyridine derivatives is the blockade of L-type calcium channels (LTCCs), leading to vasodilation and a reduction in blood pressure.[1] The biological reactivity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against the target channel. A lower IC50 value indicates a higher potency.

The table below summarizes the IC50 values for several dihydropyridine derivatives against L-type calcium channels, as determined by whole-cell patch-clamp electrophysiology. It is important to note that the blocking potency of many DHPs is voltage-dependent, with higher affinity observed at more depolarized membrane potentials.[2]

Dihydropyridine DerivativeEnantiomerIC50 (nM) at -80 mV Holding PotentialIC50 (nM) at -30 mV Holding PotentialReference
Bay k 8644(+)800026[2]
202-791(-)2001.0[2]
Nimodipine(+)200052[2]
Nimodipine(-)4504.0[2]
PN200-110(+)4004.5[2]
S12968(-)~70 (at -50 mV)-[3]
S12967(+)~2100 (at -50 mV)-[3]
Amlodipine(S)---[4]
Compound 5a-180 (µg/mL to nM conversion needed)-[4]
Compound 5e-250 (µg/mL to nM conversion needed)-[4]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Chemical Reactivity: Oxidation and Antioxidant Activity

The dihydropyridine ring is susceptible to oxidation, which leads to its aromatization to the corresponding pyridine derivative. This is a key metabolic pathway for these drugs and also forms the basis of their antioxidant properties.[5] The ability of a dihydropyridine to donate a hydrogen atom from its N-H group allows it to scavenge free radicals.

Oxidation to Pyridine Derivatives

The oxidation of dihydropyridines is a common chemical transformation and can be achieved using various oxidizing agents. The yield of the pyridine product can be an indicator of the reactivity of the dihydropyridine derivative under specific conditions.

Dihydropyridine DerivativeOxidizing Agent/MethodYield (%)Reference
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateDMSO39[6]
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateNitric Acid22[6]
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateBleaching Powder35[6]
Diethyl 2,6-dimethyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylateDMSO28[6]
Diethyl 2,6-dimethyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylateNitric Acid19[6]
Diethyl 2,6-dimethyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylateBleaching Powder27[6]
Antioxidant Activity

The antioxidant capacity of dihydropyridines can be compared by their ability to reduce reactive oxygen species (ROS) or scavenge stable free radicals. A lower IC50 for ROS reduction indicates greater antioxidant potency.

Dihydropyridine DerivativeAntioxidant EffectIC50Reference
LacidipineReduction of ox-LDL-induced ROSLowest among tested[5]
LercanidipineReduction of ox-LDL-induced ROSHigher than Lacidipine[5]
AmlodipineNo effect on ox-LDL-induced ROS-[5]
NimodipineNo effect on ox-LDL-induced ROS-[5]
NifedipineNo effect on ox-LDL-induced ROS-[5][7]
NisoldipineInhibition of lipid peroxidation28.2 µM[7]

Experimental Protocols

Hantzsch Dihydropyridine Synthesis

The classical method for synthesizing 1,4-dihydropyridine derivatives is the Hantzsch synthesis. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[8]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Nitrogen source (e.g., ammonium acetate)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the aldehyde, β-ketoester (2 equivalents), and ammonium acetate in ethanol in a round-bottom flask.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This technique is used to measure the inhibitory effect of dihydropyridine derivatives on L-type calcium channel currents.

Materials:

  • Isolated cells expressing L-type calcium channels (e.g., vascular smooth muscle cells or HEK293 cells transfected with the channel).

  • Patch-clamp rig (amplifier, micromanipulator, data acquisition system).

  • Borosilicate glass capillaries for making patch pipettes.

  • Extracellular solution (containing Ba²⁺ or Ca²⁺ as the charge carrier).

  • Intracellular solution (pipette solution).

  • Dihydropyridine derivative stock solutions.

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Obtain a high-resistance seal (>1 GΩ) between the pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.

    • Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents and record the baseline currents.

    • Perfuse the cell with the extracellular solution containing increasing concentrations of the dihydropyridine derivative.

    • Record the currents in the presence of each drug concentration.

  • Data Analysis:

    • Measure the peak current amplitude before and after the application of the drug at each concentration.

    • Calculate the percentage of current inhibition for each concentration.

    • Construct a concentration-response curve by plotting the percentage of inhibition against the drug concentration to determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a dihydropyridine derivative to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH solution in methanol.

  • Dihydropyridine derivative stock solutions in a suitable solvent.

  • Methanol.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare different concentrations of the dihydropyridine derivative.

  • In a test tube, mix a fixed volume of the DPPH solution with a specific volume of each concentration of the dihydropyridine solution.

  • Prepare a control sample containing the DPPH solution and the solvent used for the dihydropyridine.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the inhibition percentage against the sample concentrations.

Visualizations

Hantzsch Dihydropyridine Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_cyclization Cyclization & Dehydration Aldehyde Aldehyde Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Condensation) Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (1 eq.) BetaKetoester1->Knoevenagel BetaKetoester2 β-Ketoester (1 eq.) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclized Cyclized Intermediate Michael->Cyclized Product 1,4-Dihydropyridine Cyclized->Product Dehydration

Caption: Workflow of the Hantzsch synthesis for 1,4-dihydropyridine derivatives.

L-Type Calcium Channel Blockade Signaling Pathway

LTCC_Blockade_Pathway DHP Dihydropyridine Derivative LTCC L-Type Calcium Channel (LTCC) DHP->LTCC Blocks Ca_influx Ca²⁺ Influx LTCC->Ca_influx Mediates Ca_cytosolic [Ca²⁺]i ↑ Ca_influx->Ca_cytosolic Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Ca_cytosolic->Vasoconstriction Leads to STAT1_p STAT1 Phosphorylation Ca_cytosolic->STAT1_p Inhibits (via DHP action) PDL1 PD-L1 Transcription STAT1_p->PDL1

Caption: Signaling pathway of L-type calcium channel blockade by dihydropyridines.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start cell_prep Prepare cells expressing L-type calcium channels start->cell_prep patch Perform whole-cell patch-clamp cell_prep->patch baseline Record baseline calcium currents patch->baseline apply_dhp Apply increasing concentrations of DHP baseline->apply_dhp record_inhibition Record current inhibition apply_dhp->record_inhibition analysis Calculate % inhibition vs. concentration record_inhibition->analysis plot Construct concentration-response curve analysis->plot end Determine IC50 plot->end

Caption: Experimental workflow for determining the IC50 of a dihydropyridine derivative.

References

Unraveling the Architecture of Dihydropyridone Derivatives: A Comparative Guide to Structural Elucidation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling for the structural elucidation of dihydropyridone derivatives, a class of compounds with significant therapeutic potential.

This document will delve into the experimental protocols for each technique, present quantitative data in comparative tables, and illustrate the workflow of the principal method, X-ray crystallography, through a detailed diagram. The objective is to offer a clear and data-driven comparison to aid in the selection of the most appropriate analytical approach for your research needs.

At the Forefront: X-ray Crystallography

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of organic molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of the dihydropyridone derivative, a detailed electron density map can be generated, revealing precise atomic coordinates, bond lengths, and bond angles.

Performance of X-ray Crystallography

The precision of X-ray crystallography allows for the detailed characterization of the dihydropyridone core, including the degree of ring puckering and the orientation of substituents. This information is crucial for understanding structure-activity relationships (SAR) and for designing new derivatives with improved pharmacological profiles.

Table 1: Crystallographic Data for a Representative Dihydropyridone Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.314(9)
b (Å)17.976(15)
c (Å)12.762(11)
β (°)113.331(3)
Volume (ų)2173(3)
Z4
R-factor0.0898

Note: Data is illustrative and based on published structures of 1,4-dihydropyridine derivatives.[1]

Alternative and Complementary Approaches

While X-ray crystallography provides a static picture of the molecule in the solid state, other techniques offer insights into its solution-state conformation and dynamics, or provide a theoretical model for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For dihydropyridone derivatives, ¹H and ¹³C NMR are routinely used to confirm the molecular skeleton, while advanced 2D NMR techniques like COSY, HSQC, and HMBC can establish connectivity between atoms. Solid-state NMR can also be employed to study the structure in the absence of a single crystal.[2][3]

Computational Modeling (Density Functional Theory - DFT)

Computational methods, particularly DFT, have become invaluable for predicting the geometry of dihydropyridone derivatives. These calculations can provide optimized structures, bond lengths, and angles that can be compared with experimental data. DFT is also used to calculate NMR chemical shifts, aiding in the interpretation of experimental spectra.[1][4]

Head-to-Head Comparison: X-ray Crystallography vs. Alternatives

The choice of technique depends on the specific research question, the nature of the sample, and the level of detail required.

Table 2: Comparison of Structural Elucidation Techniques for Dihydropyridone Derivatives

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling (DFT)
Sample Phase Solid (single crystal)Solution or SolidIn silico
Information Precise 3D structure, bond lengths/angles, packingConnectivity, solution conformation, dynamicsOptimized geometry, electronic properties
Strengths Unambiguous atomic resolutionNon-destructive, information on dynamicsFast, cost-effective, aids spectral interpretation
Limitations Requires suitable single crystals, static pictureLower resolution than X-ray, complex spectraTheoretical, requires experimental validation

Table 3: Illustrative Comparison of Key Bond Lengths (Å) for a Dihydropyridone Derivative

BondX-ray Crystallography (Experimental)DFT Calculation (Theoretical)
N1-C21.3851.392
C2-C31.3521.360
C3-C41.5181.525
C4-C51.5211.528
C5-C61.3491.357
N1-C61.3881.395

Note: The data presented are hypothetical and for illustrative purposes to show the typical level of agreement between experimental and theoretical values.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the dihydropyridone derivative are grown, typically by slow evaporation of a suitable solvent.[1]

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

NMR Spectroscopy for Structure Elucidation
  • Sample Preparation: A few milligrams of the dihydropyridone derivative are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

  • 1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to identify the different types of protons and carbons and their chemical environments.

  • 2D NMR Spectra Acquisition: A suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is performed to establish the connectivity between protons and carbons.

  • Structure Elucidation: The 1D and 2D NMR data are pieced together to determine the complete chemical structure of the molecule.[6][7][8]

Computational Modeling (DFT)
  • Structure Building: A 2D or 3D model of the dihydropyridone derivative is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized using a selected DFT functional and basis set to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

  • Property Calculation: Various properties such as bond lengths, angles, and NMR chemical shifts are calculated for the optimized structure.

Visualizing the Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a dihydropyridone derivative using X-ray crystallography.

X_ray_Crystallography_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination Synthesis Synthesis of Dihydropyridone Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Slow Evaporation of Solvent Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection on Diffractometer Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

X-ray Crystallography Workflow

References

A Comparative Analysis of the Biological Activities of Curcumin and Its Natural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer, antioxidant, and anti-inflammatory properties of Curcumin, Demethoxycurcumin, and Bisdemethoxycurcumin for researchers and drug development professionals.

Curcumin, the principal curcuminoid found in the spice turmeric, has garnered significant attention for its diverse pharmacological effects. However, its naturally occurring analogs, demethoxycurcumin (DMC) and bisdemethoxycurcumin (BDMC), which differ in the number of methoxy groups on their aromatic rings, also exhibit a spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antioxidant, and anti-inflammatory activities of these three compounds, supported by experimental data, to aid researchers in their exploration of curcuminoids as potential therapeutic agents.

Comparative Biological Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for curcumin, demethoxycurcumin, and bisdemethoxycurcumin across various biological assays, providing a quantitative comparison of their potency.

Biological ActivityAssayCell Line/TargetCurcumin (µM)Demethoxycurcumin (µM)Bisdemethoxycurcumin (µM)
Anticancer MTT AssayFaDu (Head and Neck Squamous Cell Carcinoma)-37.78[1]-
Anticancer MTT AssayHOS (Osteosarcoma)Same inhibitory effect as DMC and BDMC[2]Same inhibitory effect as Curcumin and BDMC[2]Same inhibitory effect as Curcumin and DMC[2]
Anticancer MTT AssayU2OS (Osteosarcoma)Same inhibitory effect as DMC and BDMC[2]Same inhibitory effect as Curcumin and BDMC[2]Same inhibitory effect as Curcumin and DMC[2]
Antioxidant DPPH Radical Scavenging-More potent than DMC and BDMCLess potent than CurcuminLess potent than Curcumin and DMC
Anti-inflammatory NF-κB Luciferase Reporter AssayRAW264.7 Macrophages18.2[3][4]12.1[3][4]8.3[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

MTT Assay for Anticancer Activity

This assay determines the cytotoxic effect of a compound on a cell line by measuring the metabolic activity of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of curcumin, demethoxycurcumin, or bisdemethoxycurcumin for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell viability by 50%.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reaction Mixture: Prepare a reaction mixture containing 100 µM DPPH in methanol.

  • Compound Addition: Add various concentrations of curcumin, demethoxycurcumin, or bisdemethoxycurcumin to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value represents the concentration of the compound that scavenges 50% of the DPPH radicals.

NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity

This assay quantifies the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Transfection: Stably transfect RAW264.7 macrophages with a luciferase reporter plasmid containing NF-κB response elements.

  • Compound Pre-treatment: Pre-treat the transfected cells with various concentrations of curcumin, demethoxycurcumin, or bisdemethoxycurcumin for 1 hour.

  • LPS Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (100 ng/mL) for 6 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The IC50 value is the concentration of the compound that inhibits LPS-induced NF-κB activation by 50%.[3]

Signaling Pathways and Experimental Workflow

Visual representations of the key signaling pathway and the general experimental workflow are provided below to enhance understanding.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation Undergoes NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Induces Curcuminoids Curcumin, DMC, BDMC Curcuminoids->IKK Inhibit

Caption: The NF-κB signaling pathway and its inhibition by curcuminoids.

G cluster_1 General Experimental Workflow start Start cell_culture Cell Culture/ Assay Preparation start->cell_culture compound_treatment Compound Treatment (Curcumin, DMC, BDMC) cell_culture->compound_treatment incubation Incubation compound_treatment->incubation data_acquisition Data Acquisition (e.g., Absorbance, Luminescence) incubation->data_acquisition analysis Data Analysis (IC50 Calculation) data_acquisition->analysis end End analysis->end

Caption: A generalized workflow for in vitro biological activity assays.

References

A Comparative Guide to the Cost-Effectiveness of Oseltamivir (Tamiflu®) Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oseltamivir phosphate, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B. Its synthesis has been a subject of intense academic and industrial research, driven by the need for a secure and cost-effective supply chain, particularly in the face of potential pandemics. The traditional commercial synthesis, developed by Roche, begins with (-)-shikimic acid, a natural product whose fluctuating availability and price have spurred the development of numerous alternative synthetic strategies.[1][2][3]

This guide provides an objective comparison of different synthetic pathways to oseltamivir, focusing on metrics that directly influence cost-effectiveness, such as starting materials, overall yield, process safety, and step economy.

Quantitative Comparison of Key Synthetic Pathways

The cost-effectiveness of a synthetic route is a multifactorial equation involving raw material cost, process efficiency (yield), number of steps, safety considerations, and purification overhead. Below is a summary of key quantitative and qualitative metrics for the commercial synthesis and a prominent alternative route.

MetricRoche Industrial SynthesisHayashi Synthesis
Starting Material (-)-Shikimic AcidCommercially available simple molecules
Key Features - Relies on natural product availability- Uses potentially explosive azide reagents[1]- Well-established and scaled process- Shikimic acid-independent- Azide-free- Employs one-pot operations[4]
Reported Overall Yield 17-35%[1][4][5]~57%[4]
Primary Cost Drivers - Cost & availability of shikimic acid- Safety protocols for azide chemistry- Cost of catalysts and reagents
Safety Profile Higher risk due to use of azides, requiring specialized handling and equipment.[1]Favorable; avoids hazardous azide intermediates.[4]

Pathway 1: The Roche Industrial Synthesis from (-)-Shikimic Acid

The commercial production of oseltamivir traditionally starts from (-)-shikimic acid, which is either harvested from Chinese star anise or produced via fermentation with recombinant E. coli.[1][4] This route is advantageous because the starting material already possesses the correct chirality, which guides the stereochemistry of subsequent transformations.[1] However, the process is notable for its use of potentially explosive azide reagents to install the required amino groups, a significant safety and cost concern in large-scale production.[1] The overall yield is reported to be in the range of 17-22%.[1][4]

Roche_Industrial_Synthesis cluster_0 Key Stages Shikimic Acid Shikimic Acid Esterification Esterification Shikimic Acid->Esterification EtOH, SOCl2 Ketalization Ketalization Esterification->Ketalization 3-Pentanone Mesylation Mesylation Ketalization->Mesylation MsCl, Et3N Epoxidation Epoxidation Mesylation->Epoxidation K2CO3 Azide Opening Azide Opening Epoxidation->Azide Opening NaN3 Reduction & Acylation Reduction & Acylation Azide Opening->Reduction & Acylation 1. H2/Pd-C 2. Ac2O Oseltamivir Oseltamivir Reduction & Acylation->Oseltamivir

Fig 1. Simplified workflow of the Roche industrial synthesis of Oseltamivir.
Featured Experimental Protocol: Epoxide Formation from Mesylate Intermediate

This procedure outlines a key step in the Roche synthesis: the formation of the crucial epoxide intermediate from the mesylated shikimic acid derivative.

  • Preparation of Starting Material: The 3,4-pentylidene acetal mesylate is prepared in three steps from (-)-shikimic acid: esterification with ethanol and thionyl chloride, ketalization with 3-pentanone and p-toluenesulfonic acid, and subsequent mesylation of the C-5 hydroxyl group with methanesulfonyl chloride and triethylamine.[4]

  • Epoxidation Reaction: The resulting mesylate is dissolved in a suitable solvent (e.g., dichloromethane).

  • Base Treatment: An aqueous solution of a mild base, such as potassium bicarbonate, is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature, promoting an intramolecular SN2 reaction where the C-3 hydroxyl group displaces the C-5 mesylate, forming the epoxide ring.

  • Workup and Isolation: Upon completion, the organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude epoxide, which is often used in the next step without extensive purification.

Pathway 2: The Hayashi Azide-Free Synthesis

In response to the challenges of the industrial process, numerous alternative routes have been developed. A notable example is the synthesis by Hayashi et al., which is independent of shikimic acid and avoids hazardous azides.[4] This route is distinguished by its efficiency, achieved through the use of one-pot operations that minimize the need for intermediate purification steps, thereby reducing waste and time. The reported overall yield for this synthesis is an impressive 57%.[4] The key steps involve an asymmetric Michael reaction followed by a domino reaction sequence to construct the core of the molecule.

Hayashi_Synthesis cluster_1 Key Stages Simple Precursors Simple Precursors Asymmetric Michael Addition Asymmetric Michael Addition Simple Precursors->Asymmetric Michael Addition Organocatalyst Domino Reaction Domino Reaction Asymmetric Michael Addition->Domino Reaction One-Pot Nitro Reduction Nitro Reduction Domino Reaction->Nitro Reduction Zn/HCl Final Steps Final Steps Nitro Reduction->Final Steps Neutralization, Retro-Michael Oseltamivir Oseltamivir Final Steps->Oseltamivir

Fig 2. Conceptual workflow of the Hayashi one-pot synthesis approach.
Featured Experimental Protocol: One-Pot Nitro Reduction and Final Steps

This protocol highlights the final one-pot sequence in the Hayashi synthesis, demonstrating its efficiency.

  • Nitro Reduction: The nitro-containing intermediate from the preceding domino reaction is subjected to reduction. A solution of the intermediate is treated with zinc powder (Zn) and hydrochloric acid (HCl). This combination reduces the nitro group to the primary amine.[4]

  • Neutralization: Due to the harsh acidic conditions of the nitro reduction, the reaction mixture is carefully neutralized with ammonia.[4]

  • Retro-Michael Reaction: Following neutralization, potassium carbonate is added to the pot. This induces a retro-Michael reaction of a thiol group installed earlier in the synthesis, liberating the final product.[4]

  • Purification: The final product, oseltamivir, is purified via a simple acid/base extraction, avoiding the need for costly and time-consuming column chromatography.[4]

Logical Workflow for Cost-Effectiveness Evaluation

Selecting an optimal synthetic pathway for large-scale production requires a systematic evaluation of multiple factors beyond just chemical yield. The following diagram illustrates a logical workflow for assessing the overall cost-effectiveness of a potential synthetic route.

Cost_Effectiveness_Workflow cluster_workflow Evaluation Process Start Define Synthetic Target & Scale Route_Design Identify Potential Synthetic Routes Start->Route_Design Data_Collection Gather Data: - Starting Material Cost - Reagent/Solvent Cost - Yield per Step - Reaction Time - Safety Hazards Route_Design->Data_Collection Analysis Analyze Metrics Data_Collection->Analysis PMI Calculate Process Mass Intensity (PMI) Analysis->PMI Waste Cost_Yield Calculate Cost per Gram Analysis->Cost_Yield Economics Safety_Assess Assess Safety & Environmental Impact Analysis->Safety_Assess EHS Decision Route Viable? PMI->Decision Cost_Yield->Decision Safety_Assess->Decision Optimization Optimize Conditions Decision->Optimization No Implementation Select & Implement Optimal Route Decision->Implementation Yes Optimization->Route_Design

Fig 3. Decision workflow for evaluating synthetic pathway cost-effectiveness.

References

The Vanguard of Sustainability: A Comparative Guide to Green Dihydropyridone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of dihydropyridones—a privileged scaffold in medicinal chemistry—is undergoing a green revolution. Traditional methods, often reliant on harsh solvents and energy-intensive conditions, are being supplanted by innovative, eco-friendly alternatives. This guide provides an objective comparison of prominent green chemistry approaches to dihydropyridone synthesis, supported by experimental data and detailed protocols to facilitate adoption in the laboratory.

The imperative for sustainable chemical practices has spurred the development of novel synthetic routes that minimize environmental impact without compromising efficiency. Key green strategies for dihydropyridone synthesis include multi-component reactions, the use of alternative energy sources like microwave and ultrasound irradiation, and the application of recyclable, non-toxic catalysts. These methods not only align with the principles of green chemistry but also often offer significant advantages in terms of reaction times, yields, and simplified work-up procedures.

Comparative Analysis of Green Synthetic Methodologies

The following table summarizes quantitative data from various studies, offering a clear comparison of different green approaches for the synthesis of 1,4-dihydropyridines, a prominent class of dihydropyridones. The classical Hantzsch reaction under conventional heating is included as a baseline for comparison.

MethodologyCatalystSolventTimeTemperatureYield (%)Reference
Conventional Heating NoneEthanol20 hRefluxLow to Moderate[1][2]
Microwave Irradiation Lanthanum OxideSolvent-free40-80 sN/A90-98[3]
Microwave Irradiation TriethylamineWaterN/AN/AGood to Excellent[4]
Microwave Irradiation Al(DS)3Aqueous Micellar Solution5 minAmbient95-97[5]
Ultrasound Irradiation MWCNTs@meglumineEthanol15 minRoom Temperature95[6][7]
Ultrasound Irradiation Phase Transfer CatalystAqueous Medium30 minN/Aup to 91[8]
Multi-component (Solvent-free) Ceric Ammonium Nitrate (CAN)Solvent-free2.5 hRoom TemperatureGood to Excellent[9]
Multi-component (Solvent-free) NoneSolvent-freeShortN/AHigh[10][11]
Green Catalyst Polyindole TiO2 NanocatalystSolvent-free1-2 h50°CGood[12]
Green Catalyst FePO4Solvent-free50 minN/A~80[13]
Green Catalyst in Water NoneWater7 hReflux54 (for benzaldehyde)[14]

Visualizing Green Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of key green chemistry approaches to dihydropyridone synthesis.

experimental_workflow_mcr cluster_reactants Starting Materials Aldehyde Aldehyde OnePot One-Pot Reaction Vessel Aldehyde->OnePot BetaKetoester β-Ketoester BetaKetoester->OnePot Ammonia Ammonia Source Ammonia->OnePot GreenConditions Green Conditions (e.g., Catalyst, Solvent-free) OnePot->GreenConditions Dihydropyridone Dihydropyridone Product GreenConditions->Dihydropyridone Purification Simplified Work-up & Purification Dihydropyridone->Purification

A typical workflow for a multi-component synthesis of dihydropyridones.

experimental_workflow_energy cluster_energy Energy Sources Reactants Reactants in Suitable Medium EnergySource Alternative Energy Reactants->EnergySource Microwave Microwave Irradiation Ultrasound Ultrasonic Waves Reaction Rapid Reaction EnergySource->Reaction Product Dihydropyridone Product Reaction->Product

Workflow demonstrating the use of alternative energy sources in synthesis.

logical_relationship_catalyst cluster_catalysts Types of Green Catalysts cluster_benefits DHP_Synthesis Dihydropyridone Synthesis Green_Catalysis Green Catalysis DHP_Synthesis->Green_Catalysis Benefits Benefits Green_Catalysis->Benefits Heterogeneous Heterogeneous Catalysts Green_Catalysis->Heterogeneous Nano Nanocatalysts Green_Catalysis->Nano Bio Biocatalysts Green_Catalysis->Bio Recyclability Recyclability Low_Toxicity Low Toxicity High_Efficiency High Efficiency

References

A Comparative Guide to the Elemental Analysis of Tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous characterization of novel synthetic intermediates is a cornerstone of rigorous chemical research. Elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized compound, ensuring its purity and structural integrity. This guide provides a comparative analysis of the elemental composition of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate , a valuable heterocyclic building block, benchmarked against its saturated analogue.

The tert-butoxycarbonyl (Boc) protecting group is commonly used in the synthesis of piperidine derivatives and other nitrogen-containing heterocycles, which are prominent scaffolds in many pharmaceutical agents.[1][2][3][4] Verifying the successful synthesis and purity of such intermediates is critical. Elemental analysis provides a quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, and other elements, which can be directly compared to theoretically calculated values derived from the compound's molecular formula.

Theoretical Elemental Composition: A Comparative Analysis

The molecular formula for this compound is C₁₀H₁₅NO₃ . For comparison, we will use its saturated analogue, tert-butyl 2-oxopiperidine-1-carboxylate (also known as N-Boc-2-piperidone), which has a molecular formula of C₁₀H₁₇NO₃ .[5][6] The primary structural difference is the presence of a double bond in the dihydropyridine ring, resulting in two fewer hydrogen atoms. This subtle difference is clearly reflected in the theoretical elemental composition.

The theoretical mass percentages are calculated using the atomic weights of the constituent elements (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u).

Table 1: Comparative Theoretical Elemental Analysis Data

CompoundMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen% Oxygen
This compound C₁₀H₁₅NO₃197.2360.89%7.67%7.10%24.33%
tert-butyl 2-oxopiperidine-1-carboxylate (Saturated Analogue) [6]C₁₀H₁₇NO₃199.2560.28%8.60%7.03%24.09%

This comparison clearly illustrates how elemental analysis can distinguish between the unsaturated target compound and its saturated counterpart, primarily through the significant difference in the hydrogen percentage.

cluster_target Target Compound cluster_comparator Comparative Compound Target Target_Label This compound (C₁₀H₁₅NO₃) Comparator Comparator_Label tert-butyl 2-oxopiperidine-1-carboxylate (C₁₀H₁₇NO₃)

Caption: Chemical structures of the target compound and its saturated analogue.

Experimental Protocol: CHN Microanalysis

Modern elemental analysis is typically performed using automated CHNS/O analyzers, which rely on the combustion of the sample.[7] This method offers high accuracy from a small amount of material (typically 1-3 mg).

Objective: To determine the weight percent of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample of this compound and compare the results to the theoretical values.

Materials and Equipment:

  • Sample: High-purity, dried this compound.

  • Microanalytical balance (readable to 0.001 mg).

  • Tin or silver capsules for weighing.

  • CHN Elemental Analyzer (e.g., PerkinElmer 2400, Vario EL III).[7]

  • High-purity helium and oxygen.

  • Certified organic analytical standards for calibration (e.g., acetanilide).

Procedure:

  • Instrument Calibration: Calibrate the CHN analyzer according to the manufacturer's instructions using a certified standard. This typically involves analyzing several known masses of the standard to create a calibration curve.

  • Sample Preparation:

    • Ensure the sample is completely dry and homogenous to avoid erroneous results from residual solvent or water.

    • Using a microanalytical balance, accurately weigh approximately 1-3 mg of the sample into a pre-weighed tin capsule.

    • Securely crimp the capsule to ensure no sample is lost and to contain the sample for combustion.

    • Record the exact mass of the sample.

  • Combustion:

    • The sealed sample is introduced into a high-temperature combustion furnace (typically ~900-1000 °C) within the analyzer.

    • In the presence of a pure oxygen stream, the organic compound undergoes complete combustion (flash combustion).

    • Carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ).

  • Reduction and Separation:

    • The resulting gas mixture passes through a reduction chamber (containing heated copper, ~600 °C) where nitrogen oxides are converted to nitrogen gas (N₂).

    • The mixture of CO₂, H₂O, and N₂ is carried by a helium stream through a chromatographic column. The column separates the individual gases.

  • Detection and Data Analysis:

    • The separated gases pass through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the gas.

    • The instrument's software integrates these signals and, using the calibration data, calculates the absolute amounts of C, H, and N in the sample.

    • The software then calculates the weight percentages of each element based on the initial sample mass.

Data Interpretation: The experimental results are considered acceptable if they fall within a narrow margin of the theoretical values, typically ±0.4%.[7] For example, for C₁₀H₁₅NO₃, an experimental carbon value between 60.49% and 61.29% would be considered a confirmation of the empirical formula.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing cluster_output Final Result A Dry Homogenous Sample B Weigh 1-3 mg in Tin Capsule A->B Microbalance C Flash Combustion (~1000 °C in O₂) B->C D Gas Reduction (NOx → N₂) C->D E Chromatographic Separation D->E F Thermal Conductivity Detection (TCD) E->F G Signal Integration & Quantification F->G H Calculate Experimental Weight % (C, H, N) G->H I Compare to Theoretical Values (±0.4%) H->I J Purity & Formula Confirmation I->J

Caption: Workflow for elemental analysis via combustion.

References

Safety Operating Guide

Safe Disposal of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides essential safety and logistical information for the disposal of tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 128372-89-4).

Hazard and Safety Information

Based on available safety data, this compound is classified as an irritant. Adherence to safety protocols is crucial to mitigate potential risks.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP261, P305+P351+P338
Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

GHS - Globally Harmonized System of Classification and Labelling of Chemicals

Immediate Safety and First Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Experimental Protocol: Disposal Procedure

The following step-by-step procedure outlines the safe disposal of this compound. This protocol is designed to be followed within a designated laboratory setting with appropriate engineering controls.

1. Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
  • Use a respirator if handling large quantities or if there is a risk of dust or aerosol formation.

2. Waste Collection:

  • All waste containing this compound, including unused product, contaminated materials (e.g., weighing paper, gloves, wipes), and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
  • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

3. Waste Segregation:

  • Do not mix this waste with other incompatible waste streams. It should be segregated as a non-halogenated organic solid waste unless local regulations specify otherwise.

4. Labeling:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" and its CAS number (128372-89-4).

5. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and sources of ignition.

6. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. The waste will be transported to an approved waste disposal plant for incineration or other appropriate treatment.
  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to schedule a waste pickup.

Logical Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage and Disposal PPE Don Personal Protective Equipment (PPE) Container Prepare Labeled Hazardous Waste Container PPE->Container Collect Collect Chemical Waste and Contaminated Materials Container->Collect Segregate Segregate from Incompatible Waste Collect->Segregate Store Store Securely in Designated Area Segregate->Store Dispose Arrange for Professional Disposal Store->Dispose

Caption: Disposal workflow for this compound.

Essential Safety and Operational Protocols for Handling tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar compounds, such as tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate and other piperidone derivatives, indicate potential hazards.[1] These include skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, a cautious approach to handling is warranted, employing a comprehensive suite of personal protective equipment.

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact which may cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact which may cause irritation.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To prevent accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust, fumes, or vapors which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Confirm the location of the nearest safety shower and eyewash station.

  • Donning PPE :

    • Put on a lab coat, closed-toe shoes, and long pants.

    • Wear appropriate chemical-resistant gloves.

    • Put on safety goggles or a face shield.

  • Handling the Compound :

    • Conduct all manipulations of the solid or its solutions within a certified chemical fume hood.

    • Avoid generating dust.

    • Use a spatula or other appropriate tools for transferring the solid.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[1]

  • Post-Handling :

    • Clean the work area thoroughly.

    • Decontaminate any equipment used.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles/face shield, and finally the lab coat).

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, labeled, and sealed waste container.
Liquid Waste (Solutions) Collect in a designated, labeled, and sealed solvent waste container. Do not pour down the drain.
Contaminated Materials (Gloves, paper towels, etc.) Place in a designated, sealed bag or container for hazardous waste.

All chemical waste should be disposed of through the institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow A Preparation - Verify fume hood - Assemble materials - Locate safety equipment B Don PPE - Lab coat - Gloves - Eye protection A->B C Chemical Handling (in fume hood) - Weigh/transfer solid - Prepare solutions B->C D Post-Handling - Clean work area - Decontaminate equipment C->D E Waste Disposal - Segregate waste streams - Label containers D->E F Doff PPE & Hygiene - Remove PPE correctly - Wash hands E->F

Caption: Logical workflow for safe chemical handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.